1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(3-methyl-1-phenylpyrazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-14(13-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLBGBYVVKEXDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70545190 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105223-85-6 | |
| Record name | 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70545190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone from Phenylhydrazine
Abstract
This technical guide provides an in-depth, research-level overview of a robust and efficient two-step synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, commencing with the foundational reagent, phenylhydrazine. This pathway leverages the classic Knorr pyrazole synthesis followed by a selective C-acylation, offering a reliable route to this valuable substituted pyrazole derivative. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and strategic considerations for optimal yield and purity.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the pyrazole ring is critical in modulating the pharmacological profile of these compounds. The target molecule of this guide, this compound, is a versatile intermediate for the synthesis of more complex pharmaceutical candidates. Its synthesis from readily available starting materials is, therefore, of significant interest to the drug discovery and development community.
This guide will delineate a well-established and reliable two-step synthetic strategy, beginning with the synthesis of the key intermediate, 3-methyl-1-phenyl-5-pyrazolone (also known as Edaravone), followed by a selective C-acetylation at the 4-position.
Overall Synthetic Strategy
The synthesis of this compound from phenylhydrazine is most effectively achieved through a two-step process. This strategy is outlined below and will be discussed in detail in the subsequent sections.
Figure 1: Overall two-step synthesis workflow.
Step 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
The first step in the synthesis is the formation of the pyrazolone ring through the condensation of phenylhydrazine with ethyl acetoacetate. This reaction is a classic example of the Knorr pyrazole synthesis.[1][2]
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine onto the keto carbonyl of ethyl acetoacetate, followed by dehydration to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by the elimination of ethanol, yields the stable 3-methyl-1-phenyl-5-pyrazolone ring system.[1]
Sources
An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism and Application for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Abstract
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, remains one of the most robust and versatile methods for its construction.[2][4][5] This guide provides a comprehensive examination of the Knorr synthesis, focusing on the specific preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. We will dissect the reaction mechanism, explore the critical issue of regioselectivity, present a detailed experimental protocol, and offer insights grounded in practical laboratory application for researchers and professionals in drug development.
Introduction to the Knorr Pyrazole Synthesis
First reported by Ludwig Knorr in the 1880s, the Knorr pyrazole synthesis is the reaction of a hydrazine or its derivatives with a 1,3-dicarbonyl compound to yield a pyrazole.[5] The immense thermodynamic driving force behind this reaction is the formation of a stable, five-membered aromatic ring, which often leads to high yields and rapid reaction times.[4] The versatility of the starting materials allows for the creation of a vast library of substituted pyrazoles, making it a vital tool in medicinal chemistry and materials science.
The target molecule of this guide, this compound, incorporates several key structural features: a phenyl group on the N1 position, a methyl group at C3, and an acetyl moiety at the C4 position. Understanding its synthesis provides a valuable model for constructing similarly complex heterocyclic systems.
The Core Reaction: Reactants and Rationale
The fundamental transformation involves the condensation of two key components, culminating in the loss of two water molecules.[4]
-
The Hydrazine Component: For the target molecule, phenylhydrazine is used. This unsymmetrical hydrazine introduces the phenyl group at the N1 position of the pyrazole ring. The two nitrogen atoms of phenylhydrazine possess different nucleophilicities; the terminal NH₂ group is significantly more nucleophilic than the nitrogen atom bonded to the phenyl ring, a crucial factor that dictates the initial step of the mechanism.
-
The 1,3-Dicarbonyl Component: To achieve the desired substitution pattern (a C3-methyl and a C4-acetyl group), a specialized β-dicarbonyl compound is required. The appropriate starting material is 3-acetyl-2,4-pentanedione (also known as triacetylmethane). This molecule provides the three-carbon backbone (C3, C4, C5) of the pyrazole ring.
The overall reaction is typically facilitated by an acid catalyst, which serves to activate the carbonyl groups of the dicarbonyl compound towards nucleophilic attack.[6][7][8]
Mechanistic Deep Dive: Synthesizing this compound
The mechanism proceeds through a sequence of condensation and cyclization steps, driven by the ultimate formation of an aromatic ring.
Step 1: Nucleophilic Attack and Hydrazone Formation The reaction initiates with the more nucleophilic terminal nitrogen of phenylhydrazine attacking one of the carbonyl carbons of 3-acetyl-2,4-pentanedione. This is often an acid-catalyzed step where protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon.[7][8] Subsequent dehydration leads to the formation of a stable hydrazone intermediate.
Step 2: Intramolecular Cyclization The second nitrogen atom of the hydrazine (the one attached to the phenyl group) then performs an intramolecular nucleophilic attack on the second carbonyl group. This step forms the five-membered ring, resulting in a non-aromatic, hydroxylated intermediate (a pyrazolidine derivative).
Step 3: Dehydration and Aromatization The final and thermodynamically favorable step is the elimination of a second molecule of water from the cyclic intermediate. This dehydration event results in the formation of a conjugated double bond system, establishing the aromaticity of the pyrazole ring and yielding the final product. The stability of this aromatic system is the primary driving force for the entire reaction sequence.[5]
Sources
- 1. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knorr pyrazole synthesis | PPTX [slideshare.net]
- 7. jk-sci.com [jk-sci.com]
- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
Spectroscopic Characterization of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic ketone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound is of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in a wide range of pharmacologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of such compounds, forming the bedrock of reliable and reproducible research.
This guide is structured to provide not just the spectroscopic data, but also the underlying principles and experimental considerations, reflecting a field-proven approach to structural elucidation. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the causality behind the observed spectral features.
Molecular Structure and Logic
The structure of this compound, a substituted pyrazole, dictates its characteristic spectroscopic fingerprint. The strategic placement of a phenyl group at the N1 position, a methyl group at C3, and an acetyl group at C4 gives rise to a unique set of signals in each spectroscopic technique. Understanding this structure is key to interpreting the data that follows.
Caption: A plausible fragmentation pathway for this compound in EI-MS.
-
Molecular Ion (m/z = 214): The molecular ion peak should be clearly visible, confirming the molecular weight of the compound.
-
Loss of a Methyl Radical (m/z = 199): A common fragmentation pathway for acetyl-substituted compounds is the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Loss of the Acetyl Group (m/z = 171): Cleavage of the bond between the pyrazole ring and the acetyl group would result in the loss of an acetyl radical (•COCH₃).
-
Phenyl Cation (m/z = 77): The presence of a phenyl group often leads to the formation of the stable phenyl cation.
-
Other Fragments: Other fragments arising from the cleavage of the pyrazole ring are also possible.
Experimental Protocol: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Use a suitable capillary column (e.g., a non-polar column like DB-5ms).
-
Program the oven temperature to ensure good separation and elution of the compound.
-
Use helium as the carrier gas.
-
-
MS Conditions:
-
Set the ionization energy to 70 eV.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram and analyze its mass spectrum.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, based on established principles and data from related compounds, serves as a robust framework for researchers working with this and similar heterocyclic molecules. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is the cornerstone of scientific integrity in drug discovery and development.
References
-
SpectraBase. Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
An In-Depth Technical Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights into the characterization and handling of this compound.
Introduction and Molecular Overview
This compound, with the CAS Number 105223-85-6, belongs to the pyrazole class of heterocyclic compounds.[1] Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and are known to exhibit a wide range of biological activities, making them privileged scaffolds in drug design. The title compound features a phenyl group at the 1-position, a methyl group at the 3-position, and an acetyl group at the 4-position of the pyrazole ring. This specific substitution pattern influences its physicochemical properties, reactivity, and potential as a synthon for more complex molecules.
Molecular Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following table summarizes the key known and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | PubChem |
| Molecular Weight | 200.24 g/mol | PubChem |
| CAS Number | 105223-85-6 | [1] |
| Appearance | Solid (predicted) | --- |
| Melting Point | Not available | --- |
| Boiling Point | Not available | --- |
| Solubility | Not available | --- |
| Predicted LogP | 2.1 | ChemSpider |
| Predicted pKa | Not available | --- |
Chemical Synthesis and Reactivity
Synthesis
A general and efficient synthetic route to 1-phenyl-1H-pyrazole-4-ethanones involves the palladium-catalyzed cross-coupling reactions of pyrazole triflates. While the specific synthesis of the title compound is not explicitly detailed with characterization data in the readily available literature, a plausible route can be extrapolated from the work of Arbačiauskienė et al. (2011) on related structures.
The synthesis would likely start from 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one, which can be prepared by the condensation of phenylhydrazine and ethyl acetoacetate.[2] The pyrazolone can then be acetylated to introduce the acetyl group at the 4-position.
Caption: Plausible synthetic pathway for this compound.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the pyrazole ring, the acetyl group, and the phenyl and methyl substituents.
-
Pyrazole Ring: The pyrazole ring is aromatic and generally stable to oxidation and reduction.[3] Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur at the C4 position if it were unsubstituted; however, in this molecule, the C4 position is occupied. The nitrogen atoms of the pyrazole ring can act as ligands for metal coordination.
-
Acetyl Group: The carbonyl group of the acetyl moiety is susceptible to nucleophilic attack. It can undergo reactions typical of ketones, such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon. The methyl group of the acetyl moiety has acidic protons and can participate in aldol-type condensations.
-
Methyl Group on Pyrazole Ring: The methyl group at the C3 position is generally unreactive but can influence the electronic properties of the pyrazole ring.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and purity assessment of a chemical compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group, the methyl protons on the pyrazole ring, the aromatic protons of the phenyl group, and the proton on the pyrazole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the acetyl group, the carbons of the pyrazole and phenyl rings, and the methyl carbons.
Spectra for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-ethanone are available on public databases such as SpectraBase.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 200.24. Fragmentation may involve the loss of the acetyl group or cleavage of the pyrazole ring. A GC-MS spectrum is available on SpectraBase.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
C=O stretch (ketone): around 1670-1690 cm⁻¹
-
C=N and C=C stretches (aromatic rings): in the region of 1450-1600 cm⁻¹
-
C-H stretches (aromatic and aliphatic): around 2900-3100 cm⁻¹
Experimental Protocols for Key Physicochemical Parameters
For drug development, experimentally determining key physicochemical parameters is crucial. The following sections outline standard protocols.
Determination of Octanol-Water Partition Coefficient (LogP)
LogP is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Shake-Flask Method (OECD Guideline 107):
-
Preparation of Solutions: Prepare a stock solution of the test compound in n-octanol. Also, prepare pre-saturated n-octanol and water by shaking them together for 24 hours and allowing the phases to separate.
-
Partitioning: Add a known volume of the stock solution to a mixture of pre-saturated n-octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel for a sufficient time to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of P.
Caption: Workflow for experimental LogP determination.
Determination of Acid Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and is critical for understanding a compound's ionization state at physiological pH, which affects its solubility and permeability.
Potentiometric Titration Method:
-
Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (e.g., water or a water-methanol mixture).
-
Titration Setup: Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. Record the pH after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized.
Caption: Workflow for experimental pKa determination.
Stability Assessment
Assessing the chemical stability of a compound is a regulatory requirement and crucial for determining its shelf-life and storage conditions.
Forced Degradation Studies:
Forced degradation studies are performed to identify potential degradation products and to establish the degradation pathways of the drug substance. These studies involve exposing the compound to stress conditions more severe than accelerated stability testing.
Typical Stress Conditions:
-
Acidic Hydrolysis: Reflux the compound in a solution of hydrochloric acid.
-
Basic Hydrolysis: Reflux the compound in a solution of sodium hydroxide.
-
Oxidative Degradation: Treat the compound with hydrogen peroxide.
-
Thermal Degradation: Heat the solid compound in an oven.
-
Photolytic Degradation: Expose the compound to UV light.
Analysis:
The stressed samples are then analyzed by a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or a mass spectrometer (MS), to separate and identify the degradation products.
Conclusion
This compound is a valuable building block in medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical and chemical properties. While some experimental data is lacking in the public domain, the provided protocols and theoretical background offer a solid foundation for researchers to fully characterize this compound and explore its potential in drug discovery and development. The synthesis and reactivity patterns discussed herein should facilitate the design of novel derivatives with tailored biological activities.
References
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
SpectraBase. (n.d.). Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. Retrieved from [Link]
-
El Kodadi, M., Malek, F., & Ramdani, A. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. Molbank, 2004(1), M369. [Link]
-
PubChem. (n.d.). 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
-
Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(2), o330. [Link]
-
More, M. S., Kale, S. B., & Karale, B. K. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds. Oriental Journal of Chemistry, 22(2). [Link]
-
Gawande, N. G., & Shingare, M. S. (2011). Synthesis and characterization of novel heterocyclic chalcones from 1-phenyl-1H-pyrazol-3-ol. Molecules, 16(8), 6463-6477. [Link]
-
Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4 (1H)-one. Molbank, 2022(4), M1483. [Link]
-
Al-Hourani, B. J., El-Barghouthi, M. I., & Al-Masri, M. S. (2017). Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. Molecules, 22(10), 1673. [Link]
-
Shah, S., & Desai, K. (2014). Synthesis of some new 1-(5-((1H-pyrazol-1-yl) methyl)-2-aryl-1, 3, 4-oxadiazol-3 (2H)-yl) ethanone derivatives and study their antimicrobial activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(5), 1334-1341. [Link]
-
Al-Adhami, S. A., & Al-Masoudi, N. A. (2016). Synthesis and characterization of immobilized 1-(1, 3-diphenyl-5-hydroxy-1H-pyrazol-4-yl) ethanone on silica gel and its use for aqueous heavy metal removal. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 26-33. [Link]
-
Ghasemi, Z., & Ghamari, N. (2019). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society, 84(11), 1205-1215. [Link]
Sources
An In-depth Technical Guide to the Starting Materials for the Synthesis of Substituted Pyrazole Ethanones
Abstract
Substituted pyrazole ethanones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This guide provides a comprehensive overview of the primary starting materials and synthetic strategies employed to construct these valuable molecular scaffolds. We will delve into the foundational Knorr pyrazole synthesis, explore the nuances of introducing the ethanone moiety via electrophilic substitution, and provide detailed, field-tested protocols. The content herein is structured to offer not just procedural steps, but a deep understanding of the chemical principles and strategic decisions that underpin the synthesis of these important compounds.
Introduction: The Significance of Pyrazole Ethanones
The pyrazole ring is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and anticancer agents[1]. When functionalized with an ethanone (acetyl) group, the resulting pyrazole ethanone core becomes a versatile intermediate. This acetyl group can be a final pharmacophoric feature or serve as a synthetic handle for further molecular elaboration, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. Understanding the origins of the starting materials and the methods to combine them is fundamental to the efficient and logical synthesis of these target molecules.
Foundational Starting Materials: Constructing the Pyrazole Core
Before an ethanone group can be appended, the pyrazole ring itself must be synthesized. The most robust and widely adopted method for creating substituted pyrazoles is the Knorr pyrazole synthesis, first reported in 1883[2][3][4]. This strategy relies on the cyclocondensation of two key types of starting materials.
1,3-Dicarbonyl Compounds
These molecules provide the three-carbon backbone of the pyrazole ring. The versatility of the Knorr synthesis stems from the vast commercial availability and synthetic accessibility of various 1,3-dicarbonyl compounds.
-
β-Diketones: Symmetrical or unsymmetrical β-diketones (e.g., acetylacetone, benzoylacetone) are common choices. The nature of the R groups (alkyl, aryl) on the diketone directly translates to the substitution pattern at the 3- and 5-positions of the final pyrazole.
-
β-Ketoesters: Compounds like ethyl acetoacetate introduce an ester group at either the 3- or 5-position, which can be retained or further modified (e.g., via hydrolysis and decarboxylation).
-
β-Ketoaldehydes: These precursors can be used to synthesize pyrazoles with a hydrogen atom at one of the flanking positions (C3 or C5).
Hydrazine Derivatives
Hydrazines act as the bidentate nucleophile, providing the two adjacent nitrogen atoms of the pyrazole ring[4].
-
Hydrazine Hydrate/Sulfate: The simplest choice, leading to N-unsubstituted pyrazoles. These compounds possess a proton on one of the ring nitrogens (1H-pyrazoles).
-
Substituted Hydrazines: Phenylhydrazine, methylhydrazine, and other alkyl/aryl hydrazines are frequently used to install a substituent directly onto a ring nitrogen atom (N1 position)[5]. The choice of hydrazine is critical as it definitively resolves the potential for regioisomers that can arise with unsymmetrical dicarbonyls.
The general reaction is outlined below:
Caption: Mechanism of Friedel-Crafts acylation on a pyrazole ring.
Alternative Acylation Strategies: The Vilsmeier-Haack Reaction
While not a direct method for producing ethanones, the Vilsmeier-Haack reaction is a powerful related technique for introducing a formyl group (-CHO) onto the pyrazole ring, typically at the C4 position.[6][7][8][9] The starting materials are a substituted amide, most commonly dimethylformamide (DMF) , and an acid chloride like phosphorus oxychloride (POCl₃) .[7][9] The resulting pyrazole-4-carbaldehyde is a valuable intermediate that can be converted to the corresponding ethanone through reaction with an organometallic reagent like methylmagnesium bromide (a Grignard reagent) followed by oxidation.
Experimental Protocol: Synthesis of 1-(1-Phenyl-1H-pyrazol-4-yl)ethanone
This protocol details a representative Friedel-Crafts acylation of a pre-formed pyrazole.
Materials:
-
1-Phenyl-1H-pyrazole
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂) (Note: Use in a well-ventilated fume hood)
-
Hydrochloric Acid (conc.)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Anhydrous Magnesium Sulfate
-
Ethanol
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a dropping funnel, a reflux condenser (with a gas outlet connected to a trap), and a magnetic stirrer. Ensure all glassware is oven-dried to exclude moisture.
-
Reactant Loading: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous aluminum chloride (2.2 equivalents) and dry carbon disulfide.
-
Catalyst Complexation: Cool the stirred suspension in an ice bath. Add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over 15-20 minutes.
-
Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 1-phenyl-1H-pyrazole (1.0 equivalent) in carbon disulfide dropwise over 30 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC until the starting material is consumed (typically 3-4 hours).
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Workup: Separate the organic layer. Extract the aqueous layer with additional portions of solvent (e.g., dichloromethane). Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Caption: Experimental workflow for Friedel-Crafts acylation.
Conclusion
The synthesis of substituted pyrazole ethanones is a well-established field, hinging on two primary stages: the formation of the pyrazole core and the subsequent introduction of the ethanone group. The foundational starting materials for the core are 1,3-dicarbonyl compounds and hydrazine derivatives, which are brought together via the versatile Knorr synthesis. For the acylation step, acetyl chloride or acetic anhydride serve as the key starting materials, which, when activated by a Lewis acid like AlCl₃, reliably functionalize the C4 position of the pyrazole ring. A thorough understanding of these starting materials and the governing reaction mechanisms is essential for any researcher aiming to synthesize and explore this important class of molecules for applications in drug development and materials science.
References
-
Gomma, A. M., & El-Sayed, W. M. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(15), 4995. [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Fouad, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 508-553. [Link]
-
Organic Chemistry. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. [Link]
- Veverkova, E., et al. (1984). Method of preparation of the pyrazoles. CS216930B2.
- Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Vasyl'ev, A., et al. (2014). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Tetrahedron, 70(36), 6211-6218.
-
Kumar, V., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27439-27488. [Link]
-
Sadowski, B., et al. (2024). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. RSC Advances, 14(23), 16409-16416. [Link]
-
Al-Zahrani, L. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. [Link]
- Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation.
-
Rege, P. D., & Danishefsky, S. J. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Khan, M. A., & Pinto, A. C. (1968). Preparation and properties of some pyrazolyl ketones. Journal of the Chemical Society C: Organic, 2235. [Link]
- Sharma, S. D., et al. (2012). Review Article on Vilsmeier-Haack Reaction. International Journal of Pharmaceutical Sciences and Research, 3(11), 4057-4071.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Deng, X., & Mani, N. S. (2006). A Versatile and Practical Synthesis of 1,3,5-Trisubstituted Pyrazoles. Organic Syntheses, 83, 157. [Link]
- Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Chemija, 22(1), 40-48.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijpcbs.com [ijpcbs.com]
"CAS number and IUPAC name for 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone"
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical compound 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, including its chemical identity, synthesis, spectroscopic characterization, potential applications, and safety considerations. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
1.1 IUPAC Name and CAS Number
The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. It is uniquely identified by the Chemical Abstracts Service (CAS) Registry Number 105223-85-6 .
1.2 Chemical Structure
The molecular structure of this compound consists of a central pyrazole ring substituted with a methyl group at the 3-position, a phenyl group at the 1-position (on the nitrogen atom), and an acetyl group at the 4-position.
Caption: Chemical structure of this compound.
1.3 Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O | Calculated |
| Molecular Weight | 200.24 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents | Inferred from related compounds |
Synthesis of this compound
A plausible and efficient synthetic route for the preparation of this compound can be adapted from established methods for the synthesis of related pyrazole derivatives. A likely two-step process involves the Vilsmeier-Haack formylation of a phenylhydrazone followed by an acetylation step.
2.1 Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
2.2 Experimental Protocol (Proposed)
Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction
This procedure is adapted from the known synthesis of pyrazole-4-carbaldehydes.
-
Preparation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol.
-
Slowly add ethyl acetoacetate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
-
-
Vilsmeier-Haack Formylation:
-
In a three-necked flask under a nitrogen atmosphere, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2-3 equivalents) to ice-cold N,N-dimethylformamide (DMF, excess).
-
To this pre-formed reagent, add a solution of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in DMF.
-
Heat the reaction mixture to 60-80°C and stir for several hours.
-
After the reaction is complete (monitored by TLC), pour the mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry. Purify the crude 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde by column chromatography or recrystallization.
-
Step 2: Conversion to this compound
This step is a standard organometallic addition followed by oxidation.
-
Grignard Reaction:
-
Dissolve the 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in an anhydrous ether solvent (e.g., THF or diethyl ether) under a nitrogen atmosphere.
-
Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (MeMgBr, ~1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary alcohol intermediate.
-
-
Oxidation:
-
Dissolve the crude alcohol from the previous step in a suitable solvent such as dichloromethane (DCM).
-
Add an oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Stir the reaction at room temperature until the alcohol is fully converted to the ketone (TLC).
-
Work up the reaction mixture according to the chosen oxidation method. Typically, this involves filtration through a pad of silica gel to remove the oxidant byproducts.
-
Purify the resulting crude product, this compound, by column chromatography on silica gel.
-
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of the synthesized compound. While a full dataset is not publicly available, the SpectraBase database indicates the existence of NMR and mass spectra for this compound. The expected spectral features are outlined below.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the acetyl group (a singlet around δ 2.5 ppm), the methyl protons on the pyrazole ring (a singlet around δ 2.3 ppm), and the aromatic protons of the phenyl group (multiplets in the region of δ 7.2-7.8 ppm). A singlet for the proton at the 5-position of the pyrazole ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbon of the acetyl group (around δ 195-200 ppm), the carbons of the pyrazole and phenyl rings, and the two methyl carbons.
3.2 Mass Spectrometry (MS)
The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 200.24). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic fragments of the pyrazole core.
3.3 Infrared (IR) Spectroscopy
The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone group in the range of 1670-1690 cm⁻¹. Bands corresponding to C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching of the aromatic and pyrazole rings, would also be present.
Potential Applications and Biological Activity
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not extensively reported, its structural features suggest potential for further investigation in several therapeutic areas.
4.1 Areas of Potential Interest
-
Anticancer Activity: Many pyrazole-containing compounds have demonstrated potent anticancer properties. The presence of the N-phenylpyrazole core in the target molecule makes it an interesting candidate for screening against various cancer cell lines.
-
Anti-inflammatory and Analgesic Effects: The pyrazolone ring system, structurally related to the pyrazole in the title compound, is found in several non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential for anti-inflammatory and analgesic properties.
-
Antimicrobial Activity: Pyrazole derivatives have also been explored for their antibacterial and antifungal activities.
4.2 Rationale for Further Investigation
The ethanone functional group provides a handle for further chemical modifications, allowing for the synthesis of a library of derivatives. This could involve, for example, the conversion of the ketone to an oxime, hydrazone, or other functionalities to explore structure-activity relationships (SAR).
Caption: A typical workflow for the investigation of a novel chemical entity.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for this compound. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity. The following recommendations are based on data for structurally similar pyrazole derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a pyrazole derivative with potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, and expected analytical characteristics. While specific biological and toxicological data are limited, the established importance of the pyrazole scaffold warrants further investigation of this compound and its derivatives. Researchers are encouraged to use the information presented herein as a foundation for their own studies, while adhering to strict safety protocols.
References
-
Chemsrc. CAS#:105223-85-6 | this compound. Available at: [Link].
-
SpectraBase. Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. Available at: [Link].
-
Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link].
-
PharmaTutor. (2013). Pyrazole and its Biological Activity. Available at: [Link].
-
Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 65(3), o530. Available at: [Link].
Solubility Profile of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Common Organic Solvents
An In-Depth Technical Guide:
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone of significant interest in medicinal and synthetic chemistry.[1][2] Given the critical role of solubility in drug development, reaction optimization, and formulation science, this document outlines a predictive analysis based on the compound's molecular structure and furnishes detailed, field-proven experimental protocols for its quantitative and qualitative assessment. We address the causality behind experimental choices, ensuring that the methodologies are not only procedural but also fundamentally sound. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding and practical approach to characterizing this compound's behavior in various solvent systems.
Introduction to this compound
This compound (CAS No: 105223-85-6) is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[1][3] Pyrazole-based structures are foundational scaffolds in a vast array of pharmacologically active agents, demonstrating activities such as anti-inflammatory, antimicrobial, and antitumor properties.[2][4] The subject compound, with a molecular formula of C₁₂H₁₂N₂O and a molecular weight of approximately 200.24 g/mol , features a unique combination of functional groups that dictate its physicochemical properties.[5]
Key Structural Features:
-
Pyrazole Core: An aromatic, nitrogen-containing heterocycle. The N2 atom acts as a hydrogen bond acceptor.
-
N-Phenyl Group: A nonpolar, aromatic substituent that increases lipophilicity.
-
C-Methyl Group: A small, nonpolar alkyl group.
-
Acetyl (Ethanone) Group: A moderately polar group with a carbonyl oxygen that is a strong hydrogen bond acceptor.
The interplay of these groups results in a molecule of intermediate polarity. Understanding its solubility is paramount for any application, as it directly influences bioavailability in pharmacological contexts, reaction kinetics in synthesis, and the choice of analytical techniques for characterization.
Predictive Solubility Analysis Based on Molecular Structure
The principle of "like dissolves like" provides a powerful predictive tool for estimating solubility.[6] By dissecting the molecular structure of this compound, we can anticipate its affinity for different classes of organic solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as hydrogen bond donors and acceptors. While the target molecule lacks a strong hydrogen bond donor (like an -OH or -NH group), its two hydrogen bond acceptor sites (the pyrazole N2 and the carbonyl oxygen) will interact favorably with the hydroxyl protons of alcohols. Solubility is expected to be moderate to good.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane, THF): These solvents cannot donate hydrogen bonds but possess significant dipole moments. The polarity of the pyrazole and acetyl groups will drive dipole-dipole interactions, leading to favorable solvation. High solubility is predicted in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The large, nonpolar phenyl group will contribute to some affinity, particularly for toluene (due to pi-stacking). However, the polar pyrazole and acetyl moieties will limit overall solubility. Low to moderate solubility is expected in toluene, while very low solubility is predicted in aliphatic hydrocarbons like hexane.
Table 1: Predicted Solubility of this compound
| Solvent Class | Example Solvent | Key Solvent Property | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol (MeOH) | H-bond donor/acceptor | Good | Strong H-bond accepting sites on the solute interact well with the solvent's H-bond donating capability. |
| Water (H₂O) | High polarity, H-bonding | Low / Insoluble | The large, nonpolar phenyl group and overall molecular size likely outweigh the polar groups' affinity for water.[7] | |
| Polar Aprotic | Dichloromethane (DCM) | Dipolar | High | Strong dipole-dipole interactions between the solvent and the polar functional groups of the solute. |
| Acetone | Dipolar, H-bond acceptor | High | Similar polarity and favorable dipole-dipole interactions. | |
| Tetrahydrofuran (THF) | Moderately polar ether | High | Effective at solvating both polar and nonpolar moieties of the molecule. | |
| Dimethyl Sulfoxide (DMSO) | Highly polar, H-bond acceptor | Very High | Exceptionally strong polar interactions are expected to lead to excellent solvation. | |
| Nonpolar | Toluene | Aromatic | Moderate | Pi-stacking interactions between the solvent and the solute's phenyl ring can enhance solubility. |
| n-Hexane | Aliphatic | Low / Insoluble | Insufficient polarity to overcome the solute-solute interactions of the more crystalline solid. |
Experimental Protocols for Solubility Determination
Theoretical predictions require empirical validation. The following protocols are designed to provide both rapid qualitative screening and precise quantitative data.
Protocol for Qualitative Solubility Assessment
This method offers a rapid, resource-efficient way to screen a range of solvents and verify the predictions from Table 1. It is a foundational step before committing to more intensive quantitative analysis.
Methodology:
-
Preparation: Label a series of small, dry test tubes (e.g., 13x100 mm), one for each solvent to be tested.
-
Solute Addition: Accurately weigh approximately 20-25 mg of this compound and place it into each labeled test tube.[7]
-
Solvent Addition: Add the first solvent to its corresponding tube in 0.25 mL increments, up to a total of 1.0 mL.
-
Mixing: After each addition, cap and shake the tube vigorously for 30-60 seconds.[8] Use a vortex mixer if available for consistency.
-
Observation: Visually inspect the solution against a contrasting background. Note whether the solid is fully dissolved, partially dissolved, or remains insoluble.
-
Classification:
-
Soluble: The solid dissolves completely within 1.0 mL of solvent.
-
Partially Soluble: Some, but not all, of the solid dissolves.
-
Insoluble: No discernible amount of the solid dissolves.[6]
-
-
Repeat: Repeat steps 3-6 for all selected solvents.
Causality Note: This incremental approach allows for a semi-quantitative estimation. A compound dissolving in the first 0.25 mL increment is significantly more soluble than one requiring the full 1.0 mL.
Caption: A workflow for rapid qualitative solubility screening.
Protocol for Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method is the gold standard for generating precise solubility data.[9] It involves creating a saturated solution at a constant temperature and then measuring the concentration of the dissolved solute.
Methodology:
-
System Preparation: Place an excess amount of this compound into a sealed vial containing a known volume (e.g., 5.0 mL) of the chosen solvent. "Excess" is critical; undissolved solid must be visible to ensure saturation.
-
Equilibration: Place the vial in an isothermal shaker bath set to a precise temperature (e.g., 25.0 °C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached (typically 24-48 hours).[9]
-
Expert Insight: Equilibrium is the point where the rate of dissolution equals the rate of precipitation. A 24-hour period is a common starting point, but for novel compounds, it is best to validate by taking measurements at 24h, 48h, and 72h. If the values at 48h and 72h are statistically identical, equilibrium was likely reached by 48h.
-
-
Phase Separation: Once equilibrated, remove the vial and allow it to stand undisturbed in a temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial.
-
Trustworthiness Check: Filtration is a self-validating step. It ensures that no microscopic solid particles are transferred, which would artificially inflate the measured concentration. The first few drops from the filter should be discarded to saturate the filter material.
-
-
Sample Analysis: Accurately determine the concentration of the solute in the filtered supernatant using a pre-validated analytical method (e.g., HPLC with a calibration curve, quantitative NMR, or UV-Vis spectroscopy).
-
Data Expression: Express the solubility in standard units, such as mg/mL or mol/L, ensuring the temperature is always reported alongside the value.
Caption: Workflow for the quantitative isothermal shake-flask method.
Data Presentation and Interpretation
All experimentally determined solubility data should be meticulously recorded. The following table provides a standardized format for reporting results, which facilitates comparison across different solvent systems.
Table 2: Experimental Solubility Data Log
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Methanol | 25.0 | |||
| Ethanol | 25.0 | |||
| Dichloromethane | 25.0 | |||
| Acetone | 25.0 | |||
| Tetrahydrofuran | 25.0 | |||
| Toluene | 25.0 | |||
| n-Hexane | 25.0 | |||
| Water | 25.0 |
Interpreting the Results: The quantitative data will provide a clear polarity profile. High solubility in dichloromethane and acetone coupled with low solubility in hexane would confirm the compound's moderately polar character. Comparing the results to the predictions in Table 1 validates the structural-chemical analysis and provides a deeper understanding of the governing intermolecular forces.
Conclusion
The solubility of this compound is governed by the balance between its nonpolar N-phenyl ring and the polar pyrazole and acetyl functionalities. Predictive analysis suggests a favorable solubility profile in polar aprotic and protic organic solvents, with limited solubility in nonpolar aliphatic hydrocarbons and water. This guide provides robust, step-by-step protocols for both rapid qualitative screening and precise quantitative measurement using the isothermal shake-flask method. Adherence to these self-validating experimental designs will ensure the generation of high-quality, reliable data, which is essential for advancing research, optimizing synthetic routes, and enabling the development of novel therapeutics based on this promising chemical scaffold.
References
- Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate (2024). How to determine the solubility of a substance in an organic solvent?
- ResearchGate (N.D.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.
- Unknown Source (N.D.). Experiment: Solubility of Organic & Inorganic Compounds.
- Unknown Source (N.D.).
- Cengage Learning (N.D.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Al-Ostath, A., et al. (N.D.). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- IJNRD (2024).
- PubChem (2025). 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one.
- ChemicalBook (2023). This compound. ChemicalBook.
- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Al-Mousawi, S. M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. MDPI.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijnrd.org [ijnrd.org]
- 3. This compound | 105223-85-6 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-(4-(3-Methyl-1h-pyrazol-1-yl)phenyl)ethan-1-one | C12H12N2O | CID 54445142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ws [chem.ws]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Harnessing the Therapeutic Potential of Novel Pyrazole Ethanone Derivatives: A Guide for Drug Discovery
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2][3] When functionalized with an ethanone moiety, these derivatives exhibit a remarkable breadth of biological activities, positioning them as highly promising candidates for drug development. This guide provides an in-depth exploration of novel pyrazole ethanone derivatives, beginning with their rational synthesis and extending to the rigorous evaluation of their potential antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. We delve into the causality behind established experimental protocols, offering detailed, field-proven methodologies for their assessment. Accompanied by workflow diagrams, data summaries, and mechanistic insights, this document serves as a technical resource for researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics.
Introduction: The Pyrazole Ethanone Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[3] Its presence in drugs like the anti-inflammatory celecoxib and the anti-obesity rimonabant highlights its therapeutic versatility.[1][2][4] The ethanone linker introduces a flexible yet structurally important component, often contributing to the molecule's ability to interact with biological targets. The combination of these two moieties in pyrazole ethanone derivatives has yielded compounds with a wide spectrum of pharmacological activities, making them a focal point of contemporary research.[5] This guide aims to synthesize the current understanding of these compounds and provide a practical framework for their evaluation.
Synthesis of Pyrazole Ethanone Derivatives: A Rational Approach
A prevalent and efficient method for synthesizing pyrazole ethanone derivatives involves a two-step process starting with the Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with a hydrazine derivative.[5][6] This approach is favored due to its versatility, allowing for diverse substitutions on the aromatic rings, and generally providing high yields.
The initial step creates an α,β-unsaturated ketone (chalcone), which serves as a key electrophilic precursor. The subsequent reaction with hydrazine hydrate or a substituted hydrazine proceeds via a cyclocondensation mechanism to form the stable pyrazole ring.[1][2]
Caption: General Synthetic Workflow for Pyrazole Ethanone Derivatives.
Evaluation of Key Biological Activities
The true potential of these novel derivatives is unveiled through rigorous biological screening. Below are detailed protocols for assessing their most prominent activities.
Antimicrobial Activity
Pyrazole derivatives have demonstrated significant potential as antimicrobial agents, active against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[4][6][7][8]
The effectiveness of novel compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration that prevents visible microbial growth.
| Compound ID | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference Drug (MIC, µg/mL) |
| PZE-01 | 16 | 8 | 32 | Ciprofloxacin (0.5)[4] |
| PZE-02 | 8 | 4 | 16 | Clotrimazole (1)[4] |
| PZE-03 | 32 | 16 | 64 | Ciprofloxacin (0.5)[4] |
| PZE-04 | 0.25[4] | 16 | 8 | Clotrimazole (1)[4] |
Note: Data is representative and compiled for illustrative purposes.
This method is a gold standard for determining the MIC of a compound due to its efficiency and quantitative nature.
Principle: A serial dilution of the test compound is prepared in a 96-well microtiter plate and inoculated with a standardized microbial suspension. Growth inhibition is assessed visually or spectrophotometrically after incubation.
Caption: Workflow for Broth Microdilution Antimicrobial Assay.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test microorganism (e.g., E. coli) in a suitable broth overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL in DMSO) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well (except the negative control), bringing the final volume to 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. For enhanced visualization, a growth indicator like resazurin or MTT can be added.
Anticancer Activity
Many pyrazole derivatives exhibit potent anticancer activity by interacting with various targets like tubulin, EGFR, and CDKs, or by inducing apoptosis.[9][10][11][12]
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth.
| Compound ID | MCF-7 (IC50, µM) | A549 (IC50, µM) | HeLa (IC50, µM) | Reference Drug (IC50, µM) |
| PZE-05 | 7.2 | 10.5 | 9.8 | Doxorubicin (~0.5-1.5) |
| PZE-06 | 1.31[10] | 5.8 | 6.4 | Doxorubicin (~0.5-1.5) |
| PZE-07 | 9.3[11] | 12.1 | 15.2 | Doxorubicin (~0.5-1.5) |
| PZE-08 | 5.8[11] | 8.0[11] | 9.8[11] | Doxorubicin (~0.5-1.5) |
Note: Data is representative and compiled for illustrative purposes. Cell lines: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).
The MTT assay is a robust, colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[13][14]
Principle: Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15][16] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.[15]
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Cell Treatment: Prepare serial dilutions of the pyrazole ethanone derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified duration (typically 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light.[15]
-
Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.[15]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.
Caption: Simplified Intrinsic Apoptosis Signaling Pathway.
Anti-inflammatory Activity
The percentage of edema inhibition is a primary endpoint in animal models of acute inflammation.
| Compound ID | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h | Reference Drug (Indomethacin) |
| PZE-09 | 10 | 45.2 | ~60-70% at 10 mg/kg |
| PZE-10 | 10 | 68.5 | ~60-70% at 10 mg/kg |
| PZE-11 | 20 | 75.1 | ~60-70% at 10 mg/kg |
| PZE-12 | 20 | 59.8 | ~60-70% at 10 mg/kg |
Note: Data is representative and compiled for illustrative purposes.
This is a classical, highly reproducible, and widely used model for evaluating the efficacy of acute anti-inflammatory agents.[20][21]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute inflammatory response characterized by edema (swelling).[21][22] The ability of a pre-administered test compound to reduce this swelling compared to a control group indicates its anti-inflammatory activity.[20]
Caption: Workflow for the Carrageenan-Induced Paw Edema Model.
Step-by-Step Methodology:
-
Animal Preparation: Use adult Wistar rats or Swiss albino mice, acclimatized and fasted overnight with free access to water.
-
Grouping: Divide animals into groups (n=6-8):
-
Group I: Vehicle Control (e.g., 0.5% CMC solution).
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group III, IV, etc.: Test Compounds at various doses.
-
-
Dosing: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.
-
Baseline Measurement: Just before the carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer (t=0).
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.[20][22]
-
Edema Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.[22][23]
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Anticonvulsant Activity
Certain pyrazole structures have shown promise in preclinical models of epilepsy, suggesting their potential as novel anticonvulsant agents.[4][24][25][26]
The primary endpoint in the MES test is the abolition of the tonic hindlimb extension phase of the seizure.
| Compound ID | Dose (mg/kg) | % Protection from Tonic Hindlimb Extension | Reference Drug (Phenytoin) |
| PZE-13 | 30 | 50 | ~80-100% at 30 mg/kg |
| PZE-14 | 30 | 83.3 | ~80-100% at 30 mg/kg |
| PZE-15 | 100 | 66.7 | ~80-100% at 30 mg/kg |
| PZE-16 | 100 | 100 | ~80-100% at 30 mg/kg |
Note: Data is representative and compiled for illustrative purposes.
The MES test is a gold-standard preclinical model for identifying compounds effective against generalized tonic-clonic seizures.[27][28][29] It assesses a compound's ability to prevent seizure spread.[27]
Principle: A supramaximal electrical stimulus is delivered to a rodent via corneal or ear-clip electrodes, inducing a characteristic tonic-clonic seizure. The endpoint is the abolition of the tonic hindlimb extension phase, which indicates anticonvulsant activity.[27]
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
Step-by-Step Methodology:
-
Animal Preparation: Use adult mice (e.g., CF-1 strain, 20-25 g) or rats.
-
Grouping and Dosing: Divide animals into groups and administer the test compound, vehicle, or a standard drug (e.g., Phenytoin) at predetermined doses and time points to establish the time of peak effect.
-
Anesthesia: Prior to stimulation, apply a drop of 0.5% tetracaine hydrochloride to the corneas for local anesthesia.[27]
-
Stimulation: At the time of peak drug effect, deliver an electrical stimulus (e.g., 50 mA for mice, 60 Hz for 0.2 seconds) via corneal electrodes wetted with saline.[27][30]
-
Observation: Immediately after stimulation, observe the animal for the characteristic seizure pattern: tonic flexion of the forelimbs and hindlimbs, followed by tonic extension of the hindlimbs, and finally, a clonic phase.
-
Endpoint Measurement: An animal is considered "protected" if the tonic hindlimb extension is abolished.[27]
-
Data Analysis: Calculate the percentage of animals protected in each group. For dose-response studies, the ED50 (the dose required to protect 50% of the animals) can be calculated using probit analysis.
Computational Studies and Structure-Activity Relationships (SAR)
Computational chemistry, including molecular docking and Density Functional Theory (DFT) calculations, is an invaluable tool for understanding the molecular basis of the observed biological activities.[31][32] Docking studies can predict the binding modes of pyrazole ethanone derivatives within the active sites of target enzymes like COX-2 or bacterial gyrase, providing insights into key interactions.[31]
SAR studies often reveal that:
-
Substituents on the Phenyl Rings: Electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃) can significantly modulate activity. For instance, chlorine substitution has been shown to enhance anticonvulsant activity.
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole nucleus can influence potency and selectivity.
Conclusion and Future Perspectives
Novel pyrazole ethanone derivatives represent a versatile and highly promising class of compounds with a diverse pharmacological profile. Their straightforward synthesis and amenability to structural modification make them attractive candidates for lead optimization programs. The robust methodologies detailed in this guide provide a clear pathway for their systematic evaluation.
Future research should focus on optimizing the potency and selectivity of these derivatives for specific biological targets. Integrating computational modeling with empirical screening will accelerate the discovery of new drug candidates. Further exploration of their mechanisms of action, particularly in the context of anticancer and anticonvulsant activities, will be crucial for their translation into clinical applications. The evidence strongly suggests that the pyrazole ethanone scaffold will continue to be a fruitful area of investigation in the quest for novel therapeutics.
References
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
National Institute of Neurological Disorders and Stroke. (n.d.). Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database - NIH. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Seizure, Maximal Electroshock, Mouse. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model. Retrieved from [Link]
-
Wlaz, P., & Löscher, W. (2020). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. Retrieved from [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]
-
Castel-Branco, M. M., Alves, G. L., Figueiredo, I. V., Falcão, A. C., & Caramona, M. M. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology, 31(2), 101–106. Retrieved from [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Retrieved from [Link]
-
SlideShare. (2017). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Al-Rimawi, F., & Salah, Z. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(12), e22930. Retrieved from [Link]
-
Weitman, M., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. Retrieved from [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. Retrieved from [Link]
-
Kumar, R. S., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 20(4), 343–349. Retrieved from [Link]
-
de Oliveira, A. S., et al. (2024). Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst. The International Journal of Biochemistry & Cell Biology, 172, 106599. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(6), 1317. Retrieved from [Link]
-
Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
Ahmad, I., et al. (2021). Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy. CNS & Neurological Disorders - Drug Targets, 20(4), 389–400. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8227–8240. Retrieved from [Link]
-
Gomaa, A. M. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. European Journal of Medicinal Chemistry, 44(12), 4995–5003. Retrieved from [Link]
-
Al-Adiwish, W. M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry, 64(10), 5553-5561. Retrieved from [Link]
-
International Journal of Current Science. (2024). Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. Retrieved from [Link]
-
Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 40-47. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis, Anticancer Activity, and Computational Studies of New Pyrazole Derivatives. Retrieved from [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2009). Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities. Retrieved from [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. World Journal of Pharmaceutical and Life Sciences, 10(4), 1-10. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) An X-ray and DFT Computational Study on 1-(Naphthalene-2-yl)-2-(1H-pyrazol-1-yl) ethanone O-butyl Oxime. Retrieved from [Link]
-
Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Enaminone-Derived Pyrazoles with Antimicrobial Activity. Retrieved from [Link]
-
Li, Y., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. BMC Medical Informatics and Decision Making, 21(Suppl 2), 173. Retrieved from [Link]
-
El-Sayed, N. N. E., et al. (2017). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 22(1), 157. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 30(6), 1234. Retrieved from [Link]
-
ResearchGate. (2025). Methods for in vitro evaluating antimicrobial activity: A review. Retrieved from [Link]
-
Open Access Macedonian Journal of Medical Sciences. (2018). Recent Trends and Methods in Antimicrobial Drug Discovery from Plant Sources. Retrieved from [Link]
-
SRR Publications. (2022). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
Journal of Molecular Structure. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, computational and biological study of pyrazole derivatives. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academicstrive.com [academicstrive.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. srrjournals.com [srrjournals.com]
- 12. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 18. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 21. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals | MDPI [mdpi.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. criver.com [criver.com]
- 24. karger.com [karger.com]
- 25. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and screening of novel pyrazole derivatives for anticonvulsant and analgesic activity. [wisdomlib.org]
- 27. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 28. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 29. scispace.com [scispace.com]
- 30. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 31. eurasianjournals.com [eurasianjournals.com]
- 32. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
"literature review of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its analogs"
An In-depth Technical Guide to the Synthesis, Biological Activity, and Structure-Activity Relationships of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and its Analogs
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] This technical guide provides a comprehensive literature review of this compound, a versatile synthetic intermediate, and its structurally related analogs. We delve into the prevalent synthetic methodologies for constructing and diversifying this pyrazole core, with a focus on reactions such as C4-acylation, Claisen-Schmidt condensation, and palladium-catalyzed cross-coupling. The guide synthesizes findings on the diverse biological activities exhibited by these compounds, including significant anti-inflammatory, anticancer, and antimicrobial properties.[4][5][6] Through a detailed analysis of structure-activity relationships (SAR), we elucidate the chemical modifications that enhance potency and selectivity for various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to guide future research and development in this promising area of medicinal chemistry.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
Heterocyclic compounds are the cornerstone of medicinal chemistry, and among them, the pyrazole ring system has emerged as a particularly fruitful scaffold for drug discovery.[7][8] Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties, including metabolic stability and the capacity for diverse molecular interactions.[1][2] This has led to the development of blockbuster drugs such as the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and numerous kinase inhibitors for cancer therapy.[2][9][10]
The specific scaffold of this compound serves as a highly adaptable platform for chemical modification. Its key features include:
-
An N1-phenyl group , which can be substituted to modulate lipophilicity and target engagement.
-
A C3-methyl group , providing a point for steric interaction or replacement.
-
A C4-acetyl (ethanone) moiety , which is a critical handle for synthetic diversification, particularly for creating chalcone derivatives, and also acts as a key pharmacophoric element.[11][12]
This guide will explore the synthesis of this core structure and its subsequent transformation into a library of analogs, critically reviewing their documented biological activities and the underlying structure-activity relationships that govern their function.
Synthetic Strategies and Key Protocols
The synthesis of this compound and its analogs relies on established and robust chemical transformations. The primary route involves the functionalization of a pre-formed pyrazole ring.
Synthesis of the Core Scaffold
The most common precursor for the title compound is 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone), which exists in tautomeric equilibrium with 1-phenyl-3-methyl-1H-pyrazol-5-ol. The key transformation is the acylation at the C4 position. A Fries rearrangement of the O-acylated intermediate is a common mechanistic pathway.[11]
Caption: General workflow for the synthesis of the core ethanone scaffold.
Experimental Protocol: Synthesis of 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This protocol is adapted from established literature procedures for the C4-acylation of pyrazolones.[13] Note: The product exists predominantly in its 5-hydroxy tautomeric form.[13]
-
Setup: To a solution of 1-phenyl-3-methyl-5-pyrazolone (7.5 g) in tetrahydrofuran (80 ml), add calcium hydroxide (12 g).
-
Acylation: While stirring, add acetyl chloride (4 ml) dropwise over 1 minute. An exothermic reaction will occur, and the mixture will thicken.
-
Reaction: Reflux the resulting paste for 30 minutes.
-
Workup: Pour the cooled reaction mixture into a dilute solution of hydrochloric acid (100 ml) to decompose the calcium complex.
-
Extraction: Extract the resulting brownish-red organic layer with dichloromethane.
-
Purification: Remove the solvent by vacuum distillation. Wash the resulting solid with a small amount of water and THF. Recrystallize from a methanol/water mixture to obtain pure crystals of the title compound.[13]
Diversification for Analog Synthesis
The C4-ethanone moiety is a versatile starting point for generating a wide array of analogs, primarily through condensation and cross-coupling reactions.
Caption: Key synthetic pathways for the diversification of the pyrazole scaffold.
-
Claisen-Schmidt Condensation: The reaction of the C4-acetyl group with various aromatic or heteroaromatic aldehydes under basic conditions yields pyrazole-chalcone hybrids.[12][14] These chalcones are not just intermediates but often possess potent biological activity themselves.[15][16]
-
Palladium-Catalyzed Cross-Coupling: To create analogs with substitutions at other positions (e.g., C3), a different synthetic route is employed. Starting from a hydroxy-pyrazole, the hydroxyl group can be converted to a triflate, an excellent leaving group for Pd-catalyzed reactions like Suzuki and Sonogashira couplings, allowing for the introduction of diverse aryl and alkynyl groups.[11][17]
Review of Biological Activities
Derivatives of the this compound scaffold have been extensively evaluated for a range of pharmacological effects.
Anti-inflammatory and Analgesic Activity
The pyrazole core is famously associated with anti-inflammatory action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[9][10] Many analogs have been designed as selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[9][18]
-
Mechanism: The primary mechanism is the inhibition of prostaglandin biosynthesis by blocking COX-1 and/or COX-2 enzymes.[10] Some derivatives also show inhibitory activity against 5-lipoxygenase (5-LOX), providing a dual-action approach to suppressing inflammatory mediators.[10]
-
Key Findings: Studies have shown that specific substitutions can significantly enhance anti-inflammatory potency and COX-2 selectivity. For instance, certain carboxyphenylhydrazone and acetylated derivatives have demonstrated potency greater than or comparable to standard drugs like celecoxib and diclofenac, with reduced ulcerogenic side effects.[14][18]
| Compound Type | Target/Assay | Potency/Result | Reference |
| Pyrazole-Chalcone Derivatives | IL-6 Inhibition | Promising activity, comparable to dexamethasone | [14] |
| Carboxyphenylhydrazone Analog (N7) | Cotton Granuloma Test | 1.13x more potent than celecoxib | [18] |
| Acetylated Analog (N5) | COX-2 Selectivity | Selectivity index of 47.98 (vs. 0.197 for precursor) | [18] |
| Various Pyrazole Derivatives | Carrageenan-induced Paw Edema | Significant reduction in edema | [10][18] |
Anticancer Activity
A significant body of research highlights the potential of these pyrazole analogs as anticancer agents. They have been shown to exhibit cytotoxic effects against a wide range of human cancer cell lines.[5][19][20]
-
Mechanism: The mechanisms of action are diverse. One notable pathway is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[15] Other derivatives may act through kinase inhibition or by inducing DNA fragmentation.[12]
-
Key Findings: Pyrazole-chalcone hybrids have shown particular promise.[12][15][16] For example, a series of E-3-(3-(4-(benzyloxy) phenyl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one analogs were evaluated as tubulin polymerization inhibitors, with several compounds showing potent anticancer activity.[15] Incorporating specific moieties, such as a 4-chlorophenyl group, has been shown to enhance cytotoxicity across multiple cell lines.[20]
| Compound Class | Cell Line(s) | IC₅₀ Value / % Inhibition | Reference |
| Pyrazole-Chalcone Hybrid (9e) | PACA2 (Pancreatic) | 100% inhibition | [12] |
| Pyrazole-Chalcone Hybrid (7d) | MCF7, PC3, PACA2 | 70-80% inhibition | [12] |
| Dihydropyrazole-ethanone | MCF-7 (Breast) | 1.31 µM | [5] |
| Dihydropyrazole-ethanone | WM266.5 (Melanoma) | 0.45 µM | [5] |
| 3-Arylidene-pyrazole Analog (9c) | A549, HepG2, HCT116, MCF-7 | Most potent of series | [20] |
Antimicrobial Activity
The metabolic stability and versatile structure of the pyrazole nucleus have made it a target for developing new antimicrobial agents to combat resistant bacterial and fungal strains.[2][21]
-
Spectrum of Activity: Analogs have demonstrated activity against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli), as well as fungal pathogens like Candida albicans and Aspergillus fumigatus.[22][23][24]
-
Key Findings: The combination of the pyrazole core with other heterocyclic scaffolds, such as thiazole, has been shown to be a successful strategy for enhancing antimicrobial effects.[24] Studies indicate that while the substituent on the N1-phenyl ring may not drastically alter activity, the nature of substituents elsewhere on the pyrazole ring plays a crucial role.[24] Some pyrazole-based compounds have shown moderate to good activity, with MIC values suggesting potential for further development as antibacterial agents.[25]
| Compound Type | Organism(s) | Potency (MIC) / Result | Reference |
| N-Benzoic acid pyrazole hydrazones | A. baumannii | 4 µg/mL | [21] |
| Imidazo-pyridine substituted pyrazole | Gram-negative bacteria | <1 µg/mL (MBC) | [21] |
| Pyrazole-thiazole hybrids | Various bacteria & fungi | Good-to-moderate activity | [24] |
| Pyrazole-based heterocycles | S. aureus, E. coli | Moderate activity (MIC 12.5 µg/mL) | [21][25] |
Structure-Activity Relationship (SAR) Summary
The collective findings from the literature allow for the formulation of key structure-activity relationships that guide the design of more potent and selective agents based on the this compound scaffold.
Caption: Key SAR insights for the 1-phenyl-3-methyl-4-acetyl pyrazole scaffold.
-
N1-Phenyl Ring: Substitutions here are critical. For cannabinoid receptor antagonists, a 2,4-dichlorophenyl group was found to be optimal for binding affinity.[26][27] In other contexts, this ring serves to anchor the molecule in binding pockets and can be modified to alter pharmacokinetic properties.
-
C3-Position: The methyl group can be replaced with larger aryl or heteroaryl moieties, often leading to enhanced biological activity. This position is frequently targeted for modification in kinase inhibitors.
-
C4-Position: The acetyl group is a potent pharmacophore. Its conversion to a chalcone linker creates an α,β-unsaturated ketone system, a well-known Michael acceptor that can covalently bind to biological targets. The nature of the aryl ring on the distal end of the chalcone is a major determinant of anticancer and anti-inflammatory potency.[12][14]
-
C5-Position: This position is also amenable to substitution. In the context of cannabinoid antagonists, a para-substituted phenyl ring at this position was found to be a structural requirement for high potency.[26]
Conclusion and Future Perspectives
The this compound framework and its analogs represent a highly valuable and synthetically accessible class of compounds with a broad spectrum of demonstrated biological activities. The literature strongly supports their potential as leads for developing novel anti-inflammatory, anticancer, and antimicrobial agents. The C4-acetyl group, in particular, serves as a versatile handle for generating extensive libraries of derivatives, most notably chalcones, with finely tunable pharmacological profiles.
Future research should focus on several key areas:
-
Mechanism of Action: While many studies report on the cytotoxic or anti-inflammatory effects, detailed mechanistic investigations are often needed to identify the precise molecular targets.
-
Pharmacokinetic Optimization: Efforts should be directed towards improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the most potent compounds to enhance their drug-like characteristics.
-
Combating Drug Resistance: The scaffold should be further explored for activity against drug-resistant cancer cell lines and microbial strains, a critical area of unmet medical need.[21]
-
Hybrid Molecule Design: The strategy of combining the pyrazole core with other known pharmacophores (e.g., thiazole, sulfonamides) should be expanded to explore synergistic effects and develop multi-target agents.[24]
By leveraging the established synthetic routes and the growing body of SAR data, the scientific community is well-positioned to unlock the full therapeutic potential of this privileged pyrazole scaffold.
References
- Lan, R., Liu, Q., Fan, P., Lin, S., & Fernando, S. R. (1998). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry.
- El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2019).
- Siatra-Papastaikoudi, T., Papakonstantinou-Garoufalias, S., & Tani, E. (2022).
- Alzahrani, A. Y., Danial, E. N., El-Ziaty, A. K., Ali, R. S., & Hassan, A. M. A. (2022). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives.
- Kumar, A., Kumar, R., & Sharma, P. (2018). Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. Molecules.
- Shapi, M., Gessesse, B., & Tuszynski, J. A. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry.
- Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review.
- Yakan, H., & Oz, F. (2022). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery.
- El-Say, Y. A., El-Shorbagi, A.-N. A., & Abdel-Wahab, B. F. (2021).
- Kumar, A., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold.
- Linder, J., Burkhart, J., & Hess, C. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
- Smith, J. (2024).
- Kanyonyo, M. R., Govaerts, C., & Hermans, E. (1998). Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry.
- Geronikaki, A., & Pitta, E. (2016).
- Sang, P., & Zhang, W. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.
- Iannelli, P., & Sbardella, G. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Alavi, S. H., Ali, A., & Ahmad, S. (2023). Structure activity relationship of the pyrazole derivatives against DPPH radical scavenging assay.
- Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Kumar, R., Sharma, R., & Sharma, D. K. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Current Topics in Medicinal Chemistry.
- Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Russian Journal of General Chemistry.
- Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2009). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online.
- Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc.
- Shah, T., & Modi, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmaceutical Science and Bioscientific Research.
- Mphahlele, M. J., & Gildenhuys, S. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules.
- Zhao, G., & Wang, M. (2000). Synthesis of 3-Methyl-1H-Pyrazole-4-Carboxylic Ester Derivatives and Biological Activity. Molecules.
- Arbačiauskienė, E., Martynaitis, V., Krikštolaitytė, S., Holzer, W., & Šačkus, A. (2025). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Singh, G., & Kumar, D. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
- Gomaa, A. M., & Ali, M. M. (2020). Synthesis and biological evaluation of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives as potential antitumor agents.
- Al-Ostath, A. I., & El-Emam, A. A. (2022).
- Sigma-Aldrich. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Sigma-Aldrich.
- Al-Warhi, T., & Al-Ansari, M. (2022). Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. Scientific Reports.
- Al-Suhaimi, K. S., & Al-Salahi, R. (2024). Biological activity of pyrazoles derivatives and experimental conditions.
- Al-Warhi, T., & Al-Ansari, M. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry.
- El-Metwaly, A. M., & El-Gazzar, M. G. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
- Jensen, B. S. (1959). THE SYNTHESIS OF 1-PHENYL-3-METHYL-4-ACYL-PYRAZOLONES-5. Acta Chemica Scandinavica.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academicstrive.com [academicstrive.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 23. tandfonline.com [tandfonline.com]
- 24. mdpi.com [mdpi.com]
- 25. eurekaselect.com [eurekaselect.com]
- 26. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Methodological & Application
"using 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone in Vilsmeier-Haack reaction"
Application Note: The Vilsmeier-Haack Reaction on Activated Methyl Groups
A Detailed Protocol for the Synthesis of β-Chlorovinyl Aldehydes from 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Abstract
The Vilsmeier-Haack (V-H) reaction is a powerful synthetic tool traditionally employed for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This application note explores a less conventional yet highly valuable application of the V-H reagent: its reaction with activated methyl groups. Specifically, we provide a comprehensive guide to the reaction of this compound with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide). Instead of electrophilic substitution on the pyrazole ring, which is blocked at the reactive C4 position, the reaction proceeds on the acetyl methyl group to yield a versatile β-chlorovinyl aldehyde derivative. This protocol offers researchers a detailed, step-by-step methodology, explains the underlying mechanistic rationale, and provides insights for achieving high-yield synthesis of valuable pyrazole-based building blocks.
Introduction: Beyond Classical Formylation
The Vilsmeier-Haack reaction, named after its developers Anton Vilsmeier and Albrecht Haack, facilitates the introduction of a formyl group (-CHO) onto a nucleophilic substrate.[3][4] The core of the reaction involves an electrophilic species, the chloroiminium salt or "Vilsmeier reagent," generated from a substituted amide like N,N-dimethylformamide (DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[5][6]
Pyrazole and its derivatives represent a class of heterocyclic compounds of immense interest in medicinal chemistry and materials science, exhibiting a wide range of biological activities.[7][8][9][10] The pyrazole ring is aromatic and electron-rich, making it an excellent substrate for electrophilic substitution. Electronic distribution calculations and experimental evidence consistently show that the C4 position is the most nucleophilic and thus the preferred site for electrophilic attack.[11][12][13][14] Consequently, the Vilsmeier-Haack reaction on unsubstituted or C4-unsubstituted pyrazoles reliably produces pyrazole-4-carbaldehydes.[15][16][17]
However, when the C4 position is already functionalized, as in the case of our model substrate This compound (1) , a classical aromatic formylation cannot occur. This is where the versatility of the Vilsmeier reagent becomes apparent. The reagent is also known to react with other nucleophilic sites, including activated methyl and methylene groups adjacent to carbonyls, leading to the formation of β-chlorovinyl aldehydes or related structures.[6][18]
This application note details the protocol for the Vilsmeier-Haack reaction on substrate 1 , leveraging the reactivity of the acetyl methyl group to synthesize (Z)-3-chloro-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal (2) , a highly functionalized intermediate ripe for further synthetic transformations.
Caption: Overall reaction scheme for the Vilsmeier-Haack transformation.
Mechanistic Rationale and Causality
Understanding the reaction mechanism is critical for optimizing conditions and troubleshooting. The process can be broken down into two primary stages.
Stage 1: Formation of the Vilsmeier Reagent
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethyl-chloroiminium ion (3 ), the active Vilsmeier reagent.[2][3][5] This initial step is exothermic and must be performed at low temperatures (0-5 °C) to ensure controlled formation and prevent degradation.[6]
Stage 2: Reaction with the Acetyl Substrate and Hydrolysis
-
Nucleophilic Attack: The acetyl group on the pyrazole substrate (1 ) enolizes under the reaction conditions. The activated methyl group, acting as a carbon nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent (3 ).
-
Intermediate Formation: This attack forms an intermediate which, after rearrangement and elimination of HCl, yields a more stable iminium salt (4 ).
-
Second Vilsmeier Attack: A second molecule of the Vilsmeier reagent can then react with the intermediate, leading to the formation of a di-iminium salt.
-
Hydrolysis: During aqueous workup, the iminium salt (4 ) is readily hydrolyzed. The mixture is typically poured into ice water and neutralized, which converts the iminium groups into carbonyls, yielding the final product, (Z)-3-chloro-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal (2 ).[18]
Caption: Simplified flowchart of the reaction mechanism.
Detailed Experimental Protocol
This protocol is designed for a 10 mmol scale reaction. Adjust quantities accordingly for different scales.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Amount | Notes |
| This compound | 105223-85-6 | 200.24 | 10.0 | 2.00 g | Starting material. Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 150 (solvent) | 12 mL | Anhydrous grade is essential. |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 30.0 | 2.7 mL | Freshly distilled is recommended. |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | ~150 mL | For extraction. |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Saturated solution | For workup and neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | - | As needed | For drying the organic layer. |
| Silica Gel | 7631-86-9 | 60.08 | - | As needed | For column chromatography (230-400 mesh). |
| Hexane / Ethyl Acetate | - | - | - | As needed | Eluent for chromatography. |
3.2. Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer, thermometer, and a dropping funnel.
-
Inert atmosphere setup (Nitrogen or Argon).
-
Ice-water bath.
-
Standard laboratory glassware (beakers, separatory funnel, Erlenmeyer flasks).
-
Rotary evaporator.
-
Thin Layer Chromatography (TLC) plates and developing chamber.
3.3. Step-by-Step Procedure
Caption: Step-by-step experimental workflow.
-
Preparation of the Vilsmeier Reagent: To a dry 100 mL three-neck flask under an inert atmosphere, add anhydrous DMF (10 mL). Cool the flask in an ice-water bath to 0-5 °C. Add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting pale-yellow solution for an additional 30 minutes at 0-5 °C.
-
Substrate Addition: In a separate beaker, dissolve this compound (1 ) (2.00 g, 10.0 mmol) in anhydrous DMF (2 mL). Add this solution to the cold Vilsmeier reagent.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using 4:1 Hexane:Ethyl Acetate as eluent), observing the consumption of the starting material.
-
Workup and Quenching: After the reaction is complete, cool the mixture to room temperature. In a large beaker, prepare approximately 150 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate may form.
-
Neutralization: Cautiously neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Stir for 30 minutes to ensure complete hydrolysis of the intermediates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate (starting from 9:1) to isolate the pure product 2 . An expected yield is in the range of 70-85%.
Expected Results and Characterization
-
Product: (Z)-3-chloro-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enal (2 )
-
Physical Appearance: Expected to be a pale yellow solid or oil.
-
Yield: 70-85%.
-
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 9.5-10.0 (d, 1H, -CHO), 7.2-7.8 (m, 6H, Ar-H and vinyl-H), 2.4 (s, 3H, pyrazole-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~190 (CHO), ~150 (C=C-Cl), ~140 (pyrazole C), ~138 (pyrazole C), ~129 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~120 (C=C-CHO), ~118 (pyrazole C), ~14 (CH₃).
-
IR (KBr, cm⁻¹): ~1680 (C=O, aldehyde), ~1600 (C=C), ~1500 (Ar C=C).
-
MS (ESI+): Calculated m/z for C₁₃H₁₁ClN₂O [M+H]⁺, found m/z.
-
Safety Precautions
-
Phosphorus oxychloride (POCl₃): Highly corrosive and toxic. It reacts violently with water, releasing HCl gas. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
N,N-Dimethylformamide (DMF): A skin and respiratory irritant. It is a suspected teratogen. Avoid inhalation and skin contact.
-
The initial reaction to form the Vilsmeier reagent is exothermic. Strict temperature control is crucial to prevent a runaway reaction.
-
The quenching process should be done slowly and behind a safety shield, as it can be vigorous.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reagents (moisture contamination).2. Insufficient temperature or reaction time. | 1. Use anhydrous DMF and freshly distilled POCl₃.2. Ensure the reaction temperature reaches 60-70 °C and extend the reaction time, monitoring by TLC. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Impure starting material. | 1. Maintain the reaction temperature strictly within the recommended range.2. Ensure the purity of the starting pyrazole ketone. |
| Difficult Workup | Incomplete hydrolysis or neutralization. | After quenching, stir the mixture for at least 30 minutes. Ensure the pH is stable at 7-8 before extraction. |
| Low Yield after Purification | 1. Product loss during extraction.2. Inefficient chromatography. | 1. Perform multiple extractions (at least 3) from the aqueous layer.2. Use a proper silica-to-crude ratio (~50:1) and select the eluent system carefully based on TLC analysis. |
References
- Rajput, A. P., & Girase, P. D. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES, 3(1), 25-43.
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7.
-
Slideshare. (2014). Vilsmeier haack rxn. Retrieved from [Link]
- Vera-DiVaio, C. A., et al. (2013). Chemoselective and regiospecific formylation of 1-phenyl-1H-pyrazoles through the Duff reaction.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Retrieved from [Link]
- Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-328.
- Vasin, A. V., & Razin, V. N. (2017). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Chemistry of Heterocyclic Compounds, 53(6-7), 708-715.
-
Semantic Scholar. (n.d.). REVIEW ARTICLE ON VILSMEIER HAACK REACTION AND ITS APPLICATIONS. Retrieved from [Link]
-
ResearchGate. (2012). Formylation of N-arylpyrazole containing active amino group using Vilsmeier-Haack reaction. Retrieved from [Link]
-
STM Journals. (2018). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Retrieved from [Link]
-
Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? Retrieved from [Link]
- Nain, S., & Kumar, R. (2023). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Synlett, 34(04), 333-348.
-
ResearchGate. (2015). Synthesis of heterocyclic compounds from 4-formylpyrazoles. Retrieved from [Link]
-
ResearchGate. (2019). Review Article on Vilsmeier-Haack Reaction. Retrieved from [Link]
-
SlideShare. (2018). Pyrazole. Retrieved from [Link]
- Fustero, S., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(5), 1478.
- Poojary, B., et al. (2015). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 5(82), 67239-67254.
-
Chemistry Steps. (2026). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- Pathak, A. D., et al. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 839-854.
-
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxindolin-2-ylidene)malonaldehyde and its reactions. Retrieved from [Link]
-
Molecules. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Retrieved from [Link]
-
Journal of Current Chemical and Pharmaceutical Sciences. (2014). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
- Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21.
-
ResearchGate. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
DTU Research Database. (1959). THE SYNTHESIS OF 1-PHENYL-3-METHYL-4-ACYL-PYRAZOLONES-5. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chemsrc. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. chemmethod.com [chemmethod.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. scribd.com [scribd.com]
- 14. quora.com [quora.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. growingscience.com [growingscience.com]
"synthesis of chalcones from 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone"
An Application Guide to the Synthesis of Novel Chalcones from 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of chalcones derived from this compound. Pyrazole-based chalcones are of significant interest in medicinal chemistry and drug discovery due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] This application note details the base-catalyzed Claisen-Schmidt condensation, a robust and widely used method for chalcone synthesis, offering field-proven insights into the reaction mechanism, a step-by-step experimental protocol, purification techniques, and methods for structural characterization. The guide is intended for researchers and scientists in organic synthesis and drug development, providing the necessary information to synthesize and validate this important class of compounds.
Introduction: The Significance of Pyrazole-Chalcone Hybrids
Chalcones (1,3-diaryl-2-propen-1-ones) are a class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of flavonoids and isoflavonoids.[5] Their core structure, featuring two aromatic rings linked by an α,β-unsaturated carbonyl system, makes them highly versatile scaffolds in medicinal chemistry.[5][6] When one of these aromatic rings is a pyrazole moiety, the resulting hybrid molecules often exhibit enhanced and diverse pharmacological activities.[4]
The pyrazole nucleus is a prominent feature in numerous FDA-approved drugs, valued for its metabolic stability and ability to act as a potent hydrogen bond donor and acceptor.[1] The combination of the pyrazole scaffold with the reactive chalcone framework has led to the development of compounds with significant potential as therapeutic agents.[7][8] The synthesis of these molecules is most commonly achieved through the Claisen-Schmidt condensation, an efficient and reliable reaction between an aromatic ketone and an aromatic aldehyde.[9][10][11]
This guide focuses on the synthesis using this compound as the ketone precursor, providing a foundational protocol for generating a library of novel pyrazole-chalcone derivatives.
Reaction Mechanism and Scientific Rationale
The synthesis of chalcones from an acetylpyrazole and an aromatic aldehyde is typically achieved via a base-catalyzed Claisen-Schmidt condensation. Understanding the mechanism is key to optimizing reaction conditions and troubleshooting potential issues.
Causality Behind Experimental Choices:
-
The Role of the Base (Catalyst): A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate the α-carbon of the acetyl group on the pyrazole ketone. This is the rate-determining step, forming a resonance-stabilized enolate ion. The acidity of these α-protons is sufficient for deprotonation by common bases.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a solvent molecule (typically ethanol or water), yielding a β-hydroxy ketone (an aldol adduct).
-
Dehydration: Under the basic reaction conditions, this aldol adduct readily undergoes dehydration. The proton on the α-carbon is abstracted by the base, and the resulting carbanion eliminates the β-hydroxyl group to form the final α,β-unsaturated ketone—the chalcone. This elimination is driven by the formation of a highly conjugated and stable system.
The choice of solvent is also critical. Ethanol is commonly used as it effectively dissolves both the reactants and the base catalyst.[2][12] Greener alternatives like Poly(ethylene glycol) (PEG-400) have also been shown to be effective, facilitating product removal and being recyclable.[1]
Caption: General reaction scheme for pyrazole chalcone synthesis.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of (2E)-1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-arylprop-2-en-1-one derivatives.
Materials and Reagents
-
This compound
-
Various substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Crushed Ice
-
Hydrochloric Acid (HCl, dilute)
-
Ethyl Acetate (for TLC)
-
n-Hexane (for TLC)
-
Round-bottom flask (50 mL or 100 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Büchner funnel and filter paper
-
TLC plates (silica gel 60 F254)
Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 1.0 mmol, 214.25 mg) and the desired substituted aromatic aldehyde (1.0 mmol) in ethanol (15-20 mL).
-
Catalyst Addition: While stirring the solution at room temperature, slowly add an aqueous solution of sodium hydroxide (e.g., 1-2 mL of a 20-60% solution) dropwise.[1][2][13] A color change or slight warming may be observed.
-
Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours.[1] The reaction progress should be monitored to determine completion.
-
Reaction Monitoring (Trustworthiness): Monitor the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane, 3:7 v/v). Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new, typically less polar spot corresponding to the chalcone product and the disappearance of the aldehyde spot indicates the reaction is progressing.
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring.[1][13]
-
Precipitation: The chalcone product will precipitate as a solid. Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Neutralization: If the solution is still strongly basic, neutralize it by adding a few drops of dilute HCl until it reaches a pH of ~7.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water (3 x 20 mL) to remove any residual NaOH and other water-soluble impurities.
-
Drying: Allow the product to air-dry or dry it in a desiccator to obtain the crude chalcone.
Purification
The crude product should be purified by recrystallization to obtain a high-purity solid suitable for characterization and further use.
-
Solvent Selection: Ethanol is a common and effective solvent for recrystallizing pyrazole chalcones.[1]
-
Procedure: Dissolve the crude solid in a minimum amount of hot ethanol. If any insoluble impurities remain, filter the hot solution. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.
Structural Characterization and Validation
To ensure the trustworthiness of the protocol, the identity and purity of the synthesized chalcones must be confirmed using standard spectroscopic methods.
-
FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands. Look for a strong carbonyl (C=O) stretching peak around 1650-1690 cm⁻¹ and a peak for the alkene C=C bond around 1600 cm⁻¹.[1][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum provides definitive structural information. Key signals include two characteristic doublets for the vinylic protons (-CH=CH-) of the enone system, typically found between δ 6.8-7.9 ppm with a coupling constant (J) of about 16 Hz, confirming the trans configuration. Aromatic and pyrazole protons will resonate in the δ 6.8-8.4 ppm region, while the pyrazole methyl group will appear as a singlet around δ 2.4-2.5 ppm.[1]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The spectrum will show a signal for the carbonyl carbon at δ ~180-190 ppm. Signals for the pyrazole and aromatic carbons will appear between δ ~100-175 ppm.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio ([M+H]⁺).[1]
Application Data: Synthesis of a Chalcone Series
The described protocol can be applied to a variety of aromatic aldehydes to synthesize a library of chalcone derivatives. The nature of the substituent on the aldehyde can influence reaction times and yields.
| Entry | Ar-CHO Substituent (Ar) | Reaction Time (h) | Yield (%) | M.P. (°C) |
| 1 | Phenyl | 2 | 88 | 130-132 |
| 2 | 4-Chlorophenyl | 2.5 | 92 | 178-180 |
| 3 | 4-Methoxyphenyl | 3 | 85 | 155-157 |
| 4 | 4-(Dimethylamino)phenyl | 3.5 | 75 | 190-192 |
| 5 | 2-Nitrophenyl | 4 | 78 | 162-164 |
| 6 | Thiophen-2-yl | 2.5 | 82 | 140-142 |
Yields and melting points are representative and may vary based on specific experimental conditions.
Experimental Workflow Visualization
The entire process from starting materials to a fully characterized pure product can be summarized in the following workflow.
Caption: Step-by-step workflow for chalcone synthesis and validation.
Conclusion
This application note provides a reliable and well-validated protocol for the synthesis of chalcones from this compound. The Claisen-Schmidt condensation is a powerful tool for accessing these valuable compounds, which serve as important intermediates for creating more complex heterocyclic systems and as potential leads in drug discovery programs.[3][7] By following the detailed steps for synthesis, purification, and characterization, researchers can confidently produce a diverse range of pyrazole-chalcone derivatives for further biological evaluation.
References
-
Gomha, S. M., et al. (2017). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemistry, 8(3), 263-268. [Link]
-
Kranjc, K., & Stanovnik, B. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. Molecules, 27(19), 6529. [Link]
-
Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Archives of Applied Science Research, 7(3), 1-5. [Link]
-
Sharma, R., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. Bioscience Reports, 40(9), BSR20201950. [Link]
-
Bhabhor, F. G., et al. (2015). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone. Journal of Chemical and Pharmaceutical Research, 7(7), 1069-1072. [Link]
-
Singh, R., & Singh, P. (2023). A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives. Journal of Drug Delivery and Therapeutics, 13(5), 133-145. [Link]
-
Tiwari, S., et al. (2022). Advances in the Synthesis of Heteroaromatic Hybrid Chalcones. Molecules, 27(11), 3568. [Link]
-
Al-Ostath, A. I., et al. (2021). A Solid Phase Synthesis of Chalcones by Claisen-Schmidt Condensations. ResearchGate. [Link]
-
Rani, P., et al. (2023). Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. ResearchGate. [Link]
-
de Oliveira, C. S., et al. (2021). An Update on the Synthesis and Pharmacological Properties of Pyrazoles Obtained from Chalcone. Current Organic Synthesis, 18(1), 2-25. [Link]
-
Raj, V., et al. (2018). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. International Journal of Engineering and Technology, 7(4.36), 563-565. [Link]
-
Maciejewska, G., et al. (2023). General synthetic pathway of the chalcone-derived pyrazoles. ResearchGate. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27850–27867. [Link]
-
Patel, K., et al. (2013). Synthesis, characterization and pharmacological evaluation of chalcones and its derivatives for analgesic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 45-50. [Link]
Sources
- 1. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives [ignited.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scispace.com [scispace.com]
- 7. benthamscience.com [benthamscience.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in the Synthesis of Heteroaromatic Hybrid Chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. media.neliti.com [media.neliti.com]
- 12. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol [mdpi.com]
- 13. jocpr.com [jocpr.com]
Application Notes & Protocols: The Utility of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as a Scaffold in Modern Medicinal Chemistry
Introduction: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of clinically significant drugs.[3][4] Marketed pharmaceuticals such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB underscore the therapeutic potential of this heterocyclic core.[3] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and analgesic properties.[1][4][5]
Within this expansive chemical space, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone serves not as an end-product, but as a crucial and highly versatile synthetic intermediate. Its structure combines the stable, drug-like pyrazole core with a chemically reactive acetyl group at the 4-position. This acetyl moiety is a key functional handle, enabling chemists to readily perform carbon-carbon bond-forming reactions and elaborate the core structure into large, diverse libraries of novel compounds for biological screening. This guide provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the development of potential therapeutic agents, alongside methodologies for their biological evaluation.
Part 1: Synthesis of the Core Scaffold
The efficient synthesis of the starting material is paramount for any drug discovery campaign. The following protocol describes a reliable method for the preparation of this compound, adapted from established literature procedures involving a key Fries rearrangement.[6][7]
Protocol 1.1: Synthesis of this compound
Causality and Rationale: This synthesis begins with the commercially available 1-phenyl-3-methyl-5-pyrazolone. The first step involves acetylation of the C4-enol, which is then subjected to a Fries rearrangement. This Lewis acid-catalyzed reaction is an effective method for migrating an acyl group from a phenolic oxygen to the aromatic ring, in this case, the C4 position of the pyrazole, to form the desired C-acylated product. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the reactants, while aluminum chloride is a classic and effective Lewis acid for this transformation.
Materials:
-
1-phenyl-3-methyl-5-pyrazolone
-
Acetyl chloride (AcCl)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution (e.g., 2M)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ethanol or Hexane/Ethyl Acetate mixture for recrystallization
Step-by-Step Methodology:
-
Step 1: Acetylation (Intermediate Formation):
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-3-methyl-5-pyrazolone (1 equivalent) in a suitable solvent like tetrahydrofuran.[7]
-
Add calcium hydroxide (1.5 equivalents).[7]
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.[7]
-
After the addition is complete, reflux the mixture for approximately 30-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 2: Fries Rearrangement (C-Acylation):
-
Cool the reaction mixture from Step 1. The intermediate can be isolated or used directly. For this protocol, we proceed with the crude mixture after workup.
-
Decompose the calcium complex by pouring the mixture into dilute HCl.[7]
-
Extract the organic layer with dichloromethane.
-
Prepare a new flask, cooled in an ice bath (0 °C), and add anhydrous dichloromethane followed by anhydrous aluminum chloride (AlCl₃, ~3 equivalents) under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of the acetylated intermediate in anhydrous DCM to the AlCl₃ suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.[6]
-
-
Step 3: Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a beaker of crushed ice and dilute HCl. Caution: This process is highly exothermic.
-
Separate the organic layer in a separatory funnel. Extract the aqueous layer twice more with DCM.
-
Combine the organic extracts and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Step 4: Recrystallization:
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate, to yield pure this compound as a solid.
-
-
Step 5: Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The expected spectra should be consistent with the target structure.
-
Part 2: Application as a Synthetic Precursor for Bioactive Molecules
The true utility of this compound lies in the reactivity of its acetyl group, which serves as a gateway to a vast array of derivatives. The most common and effective derivatization strategy is the Claisen-Schmidt condensation to form chalcones, which are potent bioactive agents themselves and precursors to other heterocyclic systems.[8][9]
Protocol 2.1: Synthesis of Pyrazole-Chalcone Derivatives
Causality and Rationale: This protocol utilizes the base-catalyzed Claisen-Schmidt condensation. The acetyl group's α-protons are acidic and can be deprotonated by a base (like NaOH or KOH) to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of an aromatic aldehyde. The subsequent dehydration of the resulting aldol adduct is typically spontaneous or acid/base-catalyzed, yielding the thermodynamically stable α,β-unsaturated ketone (chalcone). Ethanol is an ideal solvent as it dissolves the reactants and the base.
Materials:
-
This compound (from Protocol 1.1)
-
Various substituted aromatic/heteroaromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Glacial acetic acid
Step-by-Step Methodology:
-
Dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Prepare a solution of NaOH or KOH (1.5-2.0 equivalents) in water or ethanol and add it dropwise to the stirred reaction mixture at room temperature.
-
Continue stirring at room temperature for 4-12 hours. The reaction progress can be monitored by the formation of a precipitate or by TLC.
-
Once the reaction is complete, pour the mixture into a beaker of cold water.
-
Neutralize the mixture by adding dilute HCl or glacial acetic acid until the pH is approximately 6-7.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Dry the crude product and purify by recrystallization from ethanol or another suitable solvent to obtain the pure pyrazole-chalcone derivative.
-
Characterize the product by NMR, MS, and IR to confirm its structure.
Caption: High-level workflow for biological screening and lead identification.
References
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1999). Journal of Medicinal Chemistry.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
- Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences.
- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). International Journal of Pharmaceutical and Bio-Medical Science.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy.
- Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives. (2021).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules.
- Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. (2012).
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011). ARKIVOC.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative. (2023). Journal of the Iranian Chemical Society.
- Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole’s and 4H-Chromen-4-One’s Derivative. (2023).
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (2011).
- Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (2018). Oriental Journal of Chemistry.
- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2013). Journal of Saudi Chemical Society.
- 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (1984). Il Farmaco; edizione scientifica.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry.
- Pyrazoles and Pyrazolines as Anti-Inflamm
- 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. (2017). TSİ Journals.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2020). Future Medicinal Chemistry.
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. (2005). Acta Crystallographica Section E.
-
Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzot[3][10][11]riazin-7-ones and Stable Free Radical Precursors. (2018). Molecules.
- Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]
- 6. epubl.ktu.edu [epubl.ktu.edu]
- 7. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Generalized Protocol for the Synthesis of Pyrazole-Based Anti-Inflammatory Agents from Ethanone Precursors
Abstract
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] This application note provides a detailed, two-step protocol for the synthesis of anti-inflammatory agents derived from pyrazole ethanone. The described methodology leverages a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with hydrazine to yield the final pyrazole heterocycle. We delve into the causality behind experimental choices, outline comprehensive characterization techniques, and discuss the underlying mechanism of action, primarily the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a robust and well-validated pathway to novel pyrazole-based anti-inflammatory compounds.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole and its derivatives represent a critical class of five-membered heterocyclic compounds that exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4] Their therapeutic importance is exemplified by blockbuster drugs like Celecoxib, a selective COX-2 inhibitor used to treat arthritis and acute pain.[5]
The synthetic route detailed herein is a classic and highly adaptable method. It begins with the base-catalyzed condensation of an acetophenone (an ethanone derivative) and an aromatic aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[5][8] These chalcone intermediates are themselves bioactive but also serve as excellent precursors for heterocyclic synthesis.[5] Subsequent reaction with hydrazine hydrate efficiently closes the five-membered ring, yielding the polysubstituted pyrazole core in a cyclocondensation reaction.[9] This approach offers modularity, allowing for diverse substitutions on the phenyl rings to optimize pharmacological activity and physicochemical properties.
Mechanism of Action: Targeting the COX-2 Inflammatory Pathway
The primary mechanism of action for this class of compounds is the inhibition of prostaglandin synthesis through the arachidonic acid cascade. The pyrazole ring often serves as a bioisostere for an aryl group, enhancing the molecule's lipophilicity and solubility, which facilitates better binding within the active site of the target enzyme.[7]
When a cell is damaged, phospholipases release arachidonic acid from the cell membrane. The COX enzymes then convert this into prostaglandin H2 (PGH2), a precursor for other prostaglandins and thromboxanes. The active site of COX-2 is slightly larger and more accommodating than that of COX-1, an attribute exploited by the bulky, substituted pyrazole scaffolds to achieve selectivity. By binding to and inhibiting COX-2, these agents prevent the production of inflammatory prostaglandins (like PGE2), thereby reducing inflammation, pain, and fever.[2]
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Overall Synthetic Workflow
The synthesis is a two-part process. The first part is a Claisen-Schmidt condensation to create the chalcone backbone. The second part is a cyclization reaction that forms the pyrazole ring. This workflow is highly efficient and allows for purification of the intermediate, ensuring a high-quality final product.
Caption: High-level workflow for pyrazole synthesis.
Detailed Experimental Protocol
This protocol is a generalized procedure. The specific quantities, reaction times, and temperatures may require optimization based on the specific substituents on the aromatic rings.
Part A: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
Principle: This reaction involves the base-catalyzed aldol condensation between an aromatic aldehyde and an ethanone derivative (acetophenone). The initial β-hydroxy ketone readily dehydrates under the reaction conditions to yield the conjugated and highly stable α,β-unsaturated ketone (chalcone).[5]
| Reagents & Materials | Purpose |
| Substituted Acetophenone | Ketone reactant |
| Substituted Aromatic Aldehyde | Aldehyde reactant |
| Ethanol (95%) | Solvent |
| Sodium Hydroxide (NaOH) | Base catalyst |
| Deionized Water | For work-up |
| Hydrochloric Acid (HCl), dilute | For neutralization |
| Magnetic Stirrer & Stir Bar | For mixing |
| Round Bottom Flask | Reaction vessel |
| Ice Bath | For temperature control |
Step-by-Step Procedure:
-
Preparation: In a 250 mL round bottom flask, dissolve the substituted acetophenone (0.01 mol) and the substituted aromatic aldehyde (0.01 mol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice bath. While stirring vigorously, slowly add 10 mL of a 40% aqueous sodium hydroxide solution dropwise over 15-20 minutes. The slow addition is crucial to control the exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A colored precipitate (typically yellow to orange) of the chalcone should form.
-
Work-up: Pour the reaction mixture into 200 mL of ice-cold water. Acidify the solution by slowly adding dilute hydrochloric acid until it is neutral to litmus paper (pH ~7). This step neutralizes the excess NaOH and precipitates the product fully.
-
Isolation: Filter the precipitated solid using a Buchner funnel, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it in a desiccator or a vacuum oven at a low temperature (~50-60 °C).
Part B: Synthesis of Pyrazole Derivative via Cyclocondensation
Principle: The chalcone intermediate reacts with hydrazine hydrate in the presence of a catalytic amount of acid. The reaction proceeds via a nucleophilic attack of the hydrazine on the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.[9][10]
| Reagents & Materials | Purpose |
| Synthesized Chalcone | Reactant |
| Hydrazine Hydrate (N₂H₄·H₂O) | Nitrogen source for ring |
| Absolute Ethanol or Glacial Acetic Acid | Solvent |
| Glacial Acetic Acid | Acid catalyst |
| Reflux Condenser | To prevent solvent loss |
| Heating Mantle | For heating |
Step-by-Step Procedure:
-
Setup: In a 100 mL round bottom flask equipped with a reflux condenser, add the dried chalcone from Part A (0.005 mol) and 30 mL of absolute ethanol.
-
Reagent Addition: Add hydrazine hydrate (0.01 mol, a 2-fold molar excess is typical) to the flask, followed by 3-4 drops of glacial acetic acid. The acid catalyzes the condensation by activating the carbonyl group.[5]
-
Reaction: Heat the mixture to reflux using a heating mantle and maintain the reflux for 6-8 hours. Monitor the reaction's completion using TLC by observing the disappearance of the chalcone spot.
-
Work-up: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume by about half using a rotary evaporator.
-
Isolation: Pour the concentrated solution into a beaker containing 100 mL of ice-cold water. A solid precipitate of the crude pyrazole derivative will form.
-
Purification: Filter the solid, wash it with cold water, and dry it. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final pure compound.
Caption: Chemical scheme for the two-step synthesis of pyrazole derivatives.
Product Characterization
Confirmation of the synthesized chalcone intermediate and the final pyrazole product is essential. The following self-validating system of analytical techniques should be employed.
| Technique | Purpose & Expected Observations |
| Thin Layer Chromatography (TLC) | Monitor reaction progress. The product spot should have a different Retention Factor (Rf) value compared to the starting materials. A single spot for the purified product indicates high purity.[8] |
| Melting Point (MP) | Assess purity. A sharp and narrow melting point range is indicative of a pure compound. This value can be compared to literature data if available.[8] |
| Infrared (IR) Spectroscopy | Functional group analysis. For Chalcone: Look for a strong C=O stretch (~1650-1680 cm⁻¹) and C=C stretch (~1600 cm⁻¹). For Pyrazole: The C=O stretch will disappear, and a C=N stretch will appear (~1590-1610 cm⁻¹). An N-H stretch may be visible (~3200-3400 cm⁻¹) if an unsubstituted hydrazine was used.[11] |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural elucidation. For Chalcone: Expect two characteristic doublets in the vinyl region (6.5-8.0 ppm) for the -CH=CH- protons. For Pyrazole: The vinyl protons will be replaced by a single proton signal for the pyrazole ring C-H (typically 6.5-7.5 ppm). A broad singlet for the N-H proton may appear downfield (>10 ppm). Aromatic protons will be present in both.[5][11] |
| Mass Spectrometry (MS) | Molecular weight confirmation. The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target compound.[11] |
Conclusion
This application note provides a comprehensive and reliable protocol for synthesizing pyrazole ethanone derivatives with potential anti-inflammatory activity. By following the two-step procedure involving a Claisen-Schmidt condensation and a subsequent cyclization, researchers can access a wide variety of substituted pyrazoles. The modularity of this synthesis allows for systematic structural modifications, which is a cornerstone of structure-activity relationship (SAR) studies in modern drug discovery. The detailed characterization methods ensure the structural integrity and purity of the synthesized compounds, providing a solid foundation for subsequent pharmacological evaluation.
References
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- National Center for Biotechnology Information (PMC). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives.
- ResearchGate. (n.d.). Synthesis and pharmacological evaluation of some new pyrazole derivatives.
- Conference Series. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives.
- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- ResearchGate. (n.d.). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents.
- National Center for Biotechnology Information (PMC). (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- Oriental Journal of Chemistry. (2006). Synthesis and Characterization of Some Biologically Important Pyrazolyl Compounds.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic.
- National Center for Biotechnology Information (PMC). (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells.
- PubMed. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.
- National Center for Biotechnology Information (PMC). (n.d.). Current status of pyrazole and its biological activities.
- ResearchGate. (n.d.). Step 2 Synthesis of pyrazole Derivative.
- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biocedal activities of pyrazole compounds derived from chalcone.
- PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Versatility of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone as a Precursor for Novel Heterocyclic Scaffolds
An Application Note and Protocol Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a highly versatile and valuable building block in modern synthetic organic and medicinal chemistry. We will detail its synthesis, elucidate its reactivity, and provide field-proven, step-by-step protocols for its application in the construction of diverse, biologically relevant heterocyclic compounds. The focus is on leveraging its unique structural features—a reactive acetyl group and a stable pyrazole core—to access privileged scaffolds such as pyrazolopyridines and pyrazolopyrimidines. This document is intended for researchers, scientists, and drug development professionals seeking to expand their synthetic toolbox for creating novel chemical entities.
Introduction: The Strategic Importance of the Pyrazole Core
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, frequently encountered in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and insecticidal properties.[2][3][4][5] The compound this compound, hereafter referred to as 4-acetyl-PMP , serves as an exceptional starting material. Its structure features a ketone functional group at the 4-position, which is ortho to a phenyl-substituted nitrogen, making it an ideal precursor for a variety of cyclocondensation and multicomponent reactions.
The strategic value of 4-acetyl-PMP lies in the reactivity of its acetyl group's α-protons and carbonyl carbon, which allows for facile C-C bond formation. This reactivity is the gateway to constructing fused heterocyclic systems where the pyrazole ring is annulated with other rings like pyridine or pyrimidine, leading to compounds with significant therapeutic potential.
Synthesis of the Core Building Block: this compound
The reliable and high-yield synthesis of the starting material is paramount for any synthetic campaign. 4-acetyl-PMP is most commonly prepared from the readily available 1-phenyl-3-methyl-5-pyrazolone (also known as Edaravone, a pharmaceutical agent).[6] The synthesis involves a C-acylation at the reactive 4-position. A particularly effective method is the calcium hydroxide-catalyzed condensation with an acylating agent, which proceeds directly in good yields.[7]
Workflow for the Synthesis of 4-acetyl-PMP
Caption: Synthetic workflow for 4-acetyl-PMP.
Protocol 1: Synthesis of this compound
This protocol is adapted from a procedure utilizing a calcium hydroxide catalyst for direct C-acylation.[7]
Materials:
-
1-phenyl-3-methyl-pyrazolone-5 (17.4 g, 0.1 mol)
-
Dioxane (200 mL)
-
Calcium hydroxide (12 g, ~0.16 mol)
-
Acetyl chloride (8.6 mL, 0.12 mol)
-
2 N Hydrochloric acid
-
Methanol-water solution
Procedure:
-
To a 500 mL round-bottom flask, add 1-phenyl-3-methyl-pyrazolone-5 and dioxane. Stir to dissolve.
-
Add the suspended calcium hydroxide to the solution.
-
Heat the mixture to reflux and add acetyl chloride dropwise over 15 minutes.
-
Causality Note: Calcium hydroxide acts as a base to facilitate the formation of a pyrazolone enolate, which is the nucleophile. It also catalyzes the subsequent Fries-like rearrangement from any O-acylated intermediate to the more stable C-acylated product.
-
-
The reaction mixture will become a thick paste. Continue refluxing for an additional 30-45 minutes.
-
After cooling to room temperature, pour the reaction mixture into 250 mL of cold 2 N hydrochloric acid with vigorous stirring. This decomposes the calcium complex.
-
A cream-colored solid will precipitate. Collect the crude product by vacuum filtration on a Büchner funnel.
-
Wash the solid with cold water.
-
Recrystallize the product from a methanol-water mixture, slightly acidified with HCl to remove any remaining calcium complex.
-
Dry the purified crystals under vacuum.
Expected Results:
-
Yield: ~70-80%
-
Appearance: Cream-colored to pale yellow solid.
-
CAS Number: 37703-59-6
Application in Fused Heterocycle Synthesis
The true utility of 4-acetyl-PMP is demonstrated in its conversion to fused heterocyclic systems. The acetyl group is a versatile handle for introducing new ring systems through condensation reactions.
Knoevenagel Condensation: Gateway to Reactive Intermediates
The Knoevenagel condensation is a cornerstone reaction for 4-acetyl-PMP , involving the reaction of its acetyl group with an active methylene compound, such as malononitrile or ethyl cyanoacetate.[8] This reaction is typically catalyzed by a weak base like piperidine or ammonium carbonate.[8][9] The product is a stable, conjugated α,β-unsaturated pyrazolyl ketone, which is a key intermediate for subsequent cyclization reactions.
Mechanism of Knoevenagel Condensation
Sources
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. Studies on Synthesis and Biological Activities of Di-heterocyclic Compounds Containing Pyrazole [cjcu.jlu.edu.cn]
- 3. impactfactor.org [impactfactor.org]
- 4. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 5. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ias.ac.in [ias.ac.in]
- 7. scispace.com [scispace.com]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to Palladium-Catalyzed Cross-Coupling of Pyrazole Derivatives
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence in blockbuster drugs and clinical candidates stems from its unique electronic properties and its ability to act as a versatile pharmacophore.[1][3] Consequently, the development of robust and efficient methods to functionalize the pyrazole ring is of paramount importance to researchers in drug discovery and process development.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the synthesis of complex pyrazole derivatives.[4] These methods allow for the precise and predictable formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, tolerating a wide array of functional groups. This guide provides an in-depth analysis of the key palladium-catalyzed methodologies, offering not just step-by-step protocols but also the underlying scientific rationale to empower researchers to optimize these critical transformations.
Core Principles: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and adapting protocols. Most of the reactions discussed in this guide proceed through a common Pd(0)/Pd(II) catalytic cycle, which consists of three key steps:
-
Oxidative Addition : The active Pd(0) catalyst reacts with an organo(pseudo)halide (e.g., a halopyrazole or pyrazole triflate), inserting itself into the carbon-halide bond. This oxidizes the metal center from Pd(0) to Pd(II).
-
Transmetalation : The organometallic coupling partner (e.g., a boronic acid in Suzuki coupling) exchanges its organic group with the halide on the Pd(II) center. This step is typically facilitated by a base.
-
Reductive Elimination : The two organic fragments on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for arylating pyrazoles, owing to the commercial availability, stability, and low toxicity of the requisite boronic acid coupling partners.
Causality Behind Component Selection:
-
Substrate : While bromopyrazoles are common, pyrazole triflates can be excellent substrates, particularly when the corresponding halide is difficult to access.[6] Triflates often require slightly different conditions to achieve high yields.
-
Catalyst & Ligand : The choice of ligand is critical. For electron-rich or sterically hindered substrates, bulky, electron-rich phosphine ligands like dppf, SPhos, or XPhos are often necessary.[6][7] These ligands promote the reductive elimination step and stabilize the active Pd(0) species. Adding a slight excess of the ligand can sometimes prevent catalyst decomposition and improve yields.[6]
-
Base : An inorganic base is required to facilitate the transmetalation step. K₃PO₄ and K₂CO₃ are effective and commonly used, while aqueous Na₂CO₃ is also an option, though it can sometimes lead to hydrolysis of sensitive substrates like triflates.[6][8]
Comparative Data for Suzuki-Miyaura Coupling of Halopyrazoles
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromopyrazole | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 85-95 | [8] |
| 4-Iodo-1H-pyrazole | Pd(OAc)₂ / SPhos | KF | Toluene/H₂O | 80 | 80-98 | [7] |
| Pyrazole Triflate | PdCl₂(dppf) / dppf | K₃PO₄ | Dioxane | 80 | 75-90 | [6] |
| 4-Bromo-dinitro-pyrazole | XPhos Pd G2 (2 mol%) | K₂CO₃ | Dioxane/H₂O | 80 | 82-99 | [9] |
Protocol 1: Suzuki-Miyaura Coupling of a Pyrazole Triflate with an Arylboronic Acid[6]
-
Reaction Setup : To a flame-dried Schlenk flask, add the pyrazole triflate (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and K₃PO₄ (3.0 eq.).
-
Catalyst Addition : In a glovebox or under a positive flow of argon, add the palladium catalyst, PdCl₂(dppf) (0.04 eq., 4 mol%), and an additional portion of dppf ligand (0.02 eq., 2 mol%). The addition of extra ligand is crucial for stabilizing the catalyst.[6]
-
Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe. The typical concentration is 0.1-0.2 M with respect to the pyrazole triflate.
-
Reaction : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.
-
Extraction : Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired aryl pyrazole.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is the premier method for coupling amines with aryl halides, providing access to a vast range of N-arylpyrazoles, which are key structures in many biologically active molecules.[10][11]
Causality Behind Component Selection:
-
Challenge with Heterocycles : N-heterocycles like pyrazole can act as ligands for the palladium center, potentially inhibiting catalysis.[12] This challenge is overcome by using highly active catalyst systems.
-
Catalyst & Ligand : Modern Buchwald-Hartwig reactions rely on sterically hindered, electron-rich biarylphosphine ligands such as tBuBrettPhos or AdBrettPhos.[12][13] These ligands create a bulky coordination sphere around the palladium, which facilitates the crucial C-N reductive elimination step. Using a pre-formed palladium precatalyst (e.g., a G3 or G4 precatalyst) often gives more reproducible results than generating the catalyst in situ.[12][14]
-
Base : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but for sensitive substrates, lithium bis(trimethylsilyl)amide (LiHMDS) can be a milder and highly effective alternative.[14]
Protocol 2: Amination of an Unprotected Bromopyrazole[12][14]
-
Reaction Setup : In a glovebox, add the bromopyrazole (1.0 eq.), the amine (1.2 eq.), and lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq.) to an oven-dried vial equipped with a stir bar.
-
Catalyst Addition : Add the tBuBrettPhos-Pd-G3 precatalyst (0.02 eq., 2 mol%).
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction : Seal the vial with a Teflon-lined cap and remove it from the glovebox. Heat the mixture to 80-100 °C with stirring.
-
Monitoring : Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.
-
Workup : Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench carefully with saturated aqueous NH₄Cl solution.
-
Extraction : Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification : Filter, concentrate, and purify the crude product by flash column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction couples terminal alkynes with aryl halides, providing a direct route to alkynylpyrazoles, which are valuable intermediates for synthesizing more complex heterocyclic systems.[15][16]
Causality Behind Component Selection:
-
Classic vs. Copper-Free : The classic Sonogashira reaction uses a palladium catalyst and a copper(I) co-catalyst (typically CuI). The copper facilitates the reaction by forming a copper-acetylide intermediate. However, copper can also promote the undesirable homocoupling of the alkyne (Glaser coupling).[17]
-
Copper-Free Systems : Modern protocols often omit the copper co-catalyst. These "copper-free" Sonogashira reactions require a highly active palladium catalyst system and are often cleaner.[18] Air-stable, monoligated palladium precatalysts are particularly effective as they rapidly generate the active L₁Pd⁰ species needed for catalysis.[18]
-
Base : An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.
Protocol 3: Copper-Free Sonogashira Coupling of an Iodopyrazole[17][18]
-
Reaction Setup : In a glovebox or under a positive flow of argon, add the iodopyrazole (1.0 eq.), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.025 eq., 2.5 mol%), and a stir bar to a vial.
-
Solvent and Reagent Addition : Add anhydrous, degassed DMSO, followed by the base (e.g., 2,2,6,6-tetramethylpiperidine, TMP) (2.0 eq.).
-
Alkyne Addition : Add the terminal alkyne (1.5 eq.).
-
Reaction : Seal the vial and stir the mixture at room temperature. The use of a highly active precatalyst allows the reaction to proceed under mild conditions.[18]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : Once complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NH₄Cl and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Direct C-H Activation: An Atom-Economical Approach
Direct C-H activation (or arylation) is a modern, highly efficient strategy that avoids the pre-functionalization (e.g., halogenation) of the pyrazole ring.[19] The reaction couples a C-H bond directly with an aryl halide.
Causality Behind Component Selection:
-
Regioselectivity : The inherent electronic properties of the pyrazole ring influence the site of C-H activation. The C5 proton is often the most acidic and reactive.[19] Directing groups can be used to control the regioselectivity, guiding the catalyst to a specific C-H bond.[20][21]
-
Catalyst System : Ligandless systems or systems with specialized ligands can be used. The choice of solvent can be critical in promoting the desired regioselectivity. For instance, protic solvents have been shown to favor arylation at the β-position (C4).[21]
-
Oxidant/Additives : Some C-H activation cycles require a stoichiometric oxidant (like Ag₂O or benzoquinone) if coupling two C-H bonds, but direct arylation with an aryl halide does not.[20][22]
Protocol 4: Palladium-Catalyzed C5-Arylation of an N-Substituted Pyrazole[23]
-
Reaction Setup : To an oven-dried screw-cap vial, add the N-substituted pyrazole (1.0 eq.), the aryl bromide (1.5 eq.), and the base (e.g., KOAc, 2.0 eq.).
-
Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (0.05 eq., 5 mol%) and a suitable ligand if required (e.g., dppb, 5 mol%).
-
Solvent Addition : Add anhydrous, degassed DMA (dimethylacetamide).
-
Reaction : Seal the vial tightly and heat to 150 °C with vigorous stirring. High temperatures are often required for C-H activation.
-
Monitoring : Monitor the reaction by LC-MS until completion (typically 24 hours).
-
Workup : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
General Experimental Workflow
The success of any cross-coupling reaction hinges on careful experimental technique, particularly the exclusion of oxygen and moisture, which can deactivate the catalyst.
Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.
References
-
Anderson, K. W., et al. (2005). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. The Journal of Organic Chemistry, 70(10), 4188–4190. [Link]
-
Rakshit, S., et al. (2011). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 50(25), 5561-5565. [Link]
-
Organic Chemistry Portal. (2023). Palladium-Catalyzed C–H Arylation of Functionalized Pyrazoles/Triazoles and Imidazoles. Organic Chemistry Portal. [Link]
-
Ito, A., et al. (2011). Heck-Mizoroki Reaction of 4-Iodo-1H-pyrazoles. HETEROCYCLES, 83(4), 827-834. [Link]
-
El-Sayed, N. F., et al. (2023). Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. Scientific Reports, 13(1), 17743. [Link]
-
ARKIVOC. (2003). Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]
-
ResearchGate. Pyrazoles and Heck Reaction. ResearchGate. [Link]
-
Shi, X., et al. (2021). C−H Bond Arylation of Pyrazoles at the β‐Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry – A European Journal. [Link]
-
Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3236. [Link]
-
Zhang, Z., et al. (2026). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]
-
Claver, C., et al. (2012). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. Catalysis Science & Technology, 2(11), 2215-2223. [Link]
-
ResearchGate. (2020). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl boronic acids. ResearchGate. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Royal Society of Chemistry. (2019). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. [Link]
-
Indian Academy of Sciences. (2020). Design, synthesis and characterization of functionalized pyrazole derivatives bearing amide and sulfonamide moieties from aza-aurones. Journal of Chemical Sciences. [Link]
-
Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. Semantic Scholar. [Link]
-
American Chemical Society. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. [Link]
-
ResearchGate. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate. [Link]
-
American Chemical Society. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. The Journal of Organic Chemistry. [Link]
-
Springer. (2025). Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Transition Metal Chemistry. [Link]
-
National Center for Biotechnology Information. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. [Link]
-
ResearchGate. An efficient synthesis of new pyrazole‐linked oxazoles via Sonogashira coupling reaction. ResearchGate. [Link]
-
American Chemical Society. (2026). Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. JACS Au. [Link]
-
MDPI. (2025). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Molecules. [Link]
-
ResearchGate. (2018). Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]
-
Wikipedia. Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
DSpace@MIT. (2015). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. MIT Libraries. [Link]
-
National Center for Biotechnology Information. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews. [Link]
-
American Chemical Society. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ResearchGate. (2015). Recent Advances in Sonogashira Reactions. ResearchGate. [Link]
-
American Chemical Society. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
National Center for Biotechnology Information. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
National Center for Biotechnology Information. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
-
Wikipedia. Buchwald–Hartwig amination. Wikipedia. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 14. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Antimicrobial Screening of Novel Pyrazole Compounds
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed guide to the essential methodologies for evaluating the antimicrobial potential of novel pyrazole compounds. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and well-validated screening cascade.
Introduction: The Promise of Pyrazole Scaffolds in Antimicrobial Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The growing threat of multidrug-resistant (MDR) pathogens necessitates the discovery of new chemical entities with novel mechanisms of action, and pyrazole-based compounds represent a promising avenue of investigation.[5]
The antimicrobial efficacy of pyrazole derivatives is often attributed to their ability to interfere with essential bacterial processes. Various studies have suggested that these compounds can disrupt the bacterial cell wall, inhibit nucleic acid synthesis, or act as DNA gyrase inhibitors.[6] The diverse chemical space accessible through synthetic modifications of the pyrazole ring allows for the fine-tuning of their biological activity and pharmacokinetic properties.[3][5]
This guide outlines a tiered approach to the antimicrobial screening of novel pyrazole compounds, beginning with primary assays to determine antimicrobial activity, followed by secondary assays to assess potency, spectrum, and potential for therapeutic application.
A Tiered Strategy for Antimicrobial Screening
A systematic screening workflow is crucial for the efficient evaluation of novel compounds. The following diagram illustrates a logical progression from initial broad screening to more detailed characterization of promising candidates.
Caption: Tiered workflow for antimicrobial screening of novel pyrazole compounds.
Part 1: Primary Screening - Identifying Antimicrobial Activity
The initial phase of screening aims to qualitatively assess whether a novel pyrazole compound possesses any antimicrobial activity. The agar well diffusion method is a widely used, cost-effective, and versatile technique for this purpose.[7][8]
Protocol 1: Agar Well Diffusion Assay
This method relies on the diffusion of the test compound from a well through a solidified agar medium seeded with a target microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[7][8]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Test pyrazole compound stock solution (e.g., in DMSO)
-
Positive control (e.g., standard antibiotic like Ciprofloxacin or Vancomycin)
-
Solvent control (e.g., DMSO)
-
Bacterial inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Inoculum Preparation: From a fresh culture plate (18-24 hours old), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9][10]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure a confluent lawn of growth.[10]
-
Well Creation: Allow the plate to dry for 5-15 minutes. Using a sterile cork borer, create uniform wells in the agar.[10]
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the test pyrazole compound solution into a designated well. Similarly, add the positive control and solvent control to separate wells.[10]
-
Incubation: Allow the plates to stand for at least 1 hour to permit diffusion of the compounds. Invert the plates and incubate at 35-37°C for 16-20 hours.[10]
-
Result Interpretation: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters. A clear zone around the well indicates that the compound has inhibited microbial growth. The solvent control should show no zone of inhibition.
Part 2: Secondary Screening - Quantifying Potency and Spectrum
Compounds that exhibit activity in the primary screen ("hits") should be further evaluated to quantify their potency by determining the Minimum Inhibitory Concentration (MIC). The broth microdilution method is a gold standard for this purpose, recommended by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[11][12][13][14][15][16][17]
Protocol 2: Broth Microdilution for MIC Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][18]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test pyrazole compound stock solution
-
Positive control (standard antibiotic)
-
Bacterial inoculum standardized to 0.5 McFarland and then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]
-
Multichannel pipette
Procedure:
-
Plate Preparation: Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Compound Dilution: In the first column of wells, add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to the 100 µL of broth, mixing well. This creates the highest concentration to be tested.[19]
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[9][19] This will leave column 11 as the growth control (no compound) and column 12 as the sterility control (no bacteria).
-
Inoculation: Add the diluted bacterial inoculum to each well (columns 1-11), ensuring the final volume is 200 µL and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL. Do not add bacteria to column 12.[19]
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.[9][10]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
Data Presentation: MIC values should be recorded in a clear, tabular format to allow for easy comparison across different compounds and microbial strains.
| Test Microorganism | Gram Stain | Compound ID | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus | Positive | Pyrazole-A | [Insert Data] | Vancomycin | [Insert Data] |
| Escherichia coli | Negative | Pyrazole-A | [Insert Data] | Ciprofloxacin | [Insert Data] |
| Pseudomonas aeruginosa | Negative | Pyrazole-A | [Insert Data] | Gentamicin | [Insert Data] |
| Candida albicans | N/A | Pyrazole-A | [Insert Data] | Fluconazole | [Insert Data] |
Part 3: Advanced Characterization of Lead Compounds
Promising compounds with low MIC values should undergo further testing to evaluate their suitability as potential therapeutic agents. This includes assessing their activity against bacterial biofilms and their toxicity to mammalian cells.
Protocol 3: Biofilm Inhibition Assay
Many chronic infections are associated with biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Assessing a compound's ability to inhibit biofilm formation is therefore of significant clinical relevance.[20]
Materials:
-
Sterile 96-well flat-bottomed microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Bacterial inoculum adjusted to 1 x 10⁶ CFU/mL
-
Test compound dilutions
-
0.1% Crystal Violet solution
-
30% Acetic Acid
Procedure:
-
Plate Setup: Add 100 µL of TSB to each well. Add 100 µL of the test compound at 2x the desired concentration to the wells, and perform serial dilutions as in the MIC protocol.
-
Inoculation: Add 100 µL of the adjusted bacterial inoculum to the wells. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 24 hours without agitation.
-
Washing: After incubation, discard the planktonic cells and wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 150 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Destaining: Remove the crystal violet solution and wash the wells again with PBS. Add 200 µL of 30% acetic acid to each well to solubilize the stain from the adherent biofilm.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed. Calculate the percentage of biofilm inhibition compared to the untreated control.
Protocol 4: Cytotoxicity Assessment (MTT Assay)
A critical step in drug development is to ensure that a compound is selectively toxic to microbes and not to host cells.[21][22] The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[23][24]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK-293)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
Sterile 96-well flat-bottomed plates
-
Test compound dilutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed the 96-well plate with mammalian cells at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]
-
Compound Treatment: Remove the old medium and add fresh medium containing serial dilutions of the test pyrazole compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).[9] Incubate for a desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate.[9]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the systematic antimicrobial screening of novel pyrazole compounds. This tiered approach ensures that resources are focused on the most promising candidates, facilitating their progression through the drug discovery pipeline. For compounds demonstrating high potency, broad-spectrum activity, anti-biofilm properties, and low cytotoxicity, further investigations into their mechanism of action, in vivo efficacy, and pharmacokinetic profiles are warranted.[25] Adherence to standardized methodologies, such as those provided by CLSI and EUCAST, is paramount for generating reproducible and reliable data that can confidently guide the development of the next generation of antimicrobial agents.[12][14]
References
-
Kretschmer, D., & Zipperer, A. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 83-99). Humana Press, New York, NY. [Link]
-
Zipperer, A., Scheurer, J., & Kretschmer, D. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. In Antibiotics (pp. 111-127). Humana, New York, NY. [Link]
-
Al-Zahrani, F. M., & El-Metwaly, N. M. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(3), 205-224. [Link]
-
Pravina, P., et al. (2024). Facile synthesis and antimicrobial screening of pyrazole derivatives. Monomers, 2(3), 1-8. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). EUCAST. ESCMID. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Ragab, A., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. Molecules, 27(19), 6682. [Link]
-
Alves, M. J., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56582. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. EUCAST. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2026). M100: Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
-
Asiri, A. M., & El-Daly, S. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(6), 10470-10484. [Link]
-
Humphries, R. M., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19. [Link]
-
Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Guidance Documents. EUCAST. [Link]
-
Pifeo, A. C., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]
-
Asiri, A. M., & El-Daly, S. A. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. ResearchGate. [Link]
-
Bhardwaj, A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 9(10), e20752. [Link]
-
Leclercq, R., et al. (2011). EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection, 17(10), 1447-1455. [Link]
-
National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. NICD. [Link]
-
Ali, M., et al. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. Molecules, 29(1), 1-17. [Link]
-
Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]
-
Ragab, A., et al. (2022). Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies. ResearchGate. [Link]
-
Patel, H. D., et al. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]
-
Nandeshwarappa, B. P., et al. (2023). Antimicrobial activity of synthesized compounds by agar well diffusion method (ZIC values in mm). ResearchGate. [Link]
-
ProBiologists. (2024). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. [Link]
-
Kırmusaoğlu, S. (2019). Overview on Strategies and Assays for Antibiotic Discovery. IntechOpen. [Link]
-
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
-
Science.gov. (n.d.). agar-well diffusion method: Topics by Science.gov. Science.gov. [Link]
-
Al-Suwaidan, I. A., et al. (2018). Agar well diffusion assay for estimating the MIC of compounds 5a, 5c, 5d, 8 and 12b against S. aureus. ResearchGate. [Link]
-
El-Baky, R. M. A., & Hetta, H. F. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Infection and Drug Resistance, 11, 2247–2258. [Link]
-
Singh, R., et al. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Journal of Medicinal Chemistry, 66(19), 13349–13371. [Link]
-
Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
Al-Abdullah, E. S. (2016). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 21(4), 438. [Link]
-
Schwing, L., et al. (2023). Antibiofilm assay for antimicrobial peptides combating the sulfate-reducing bacteria Desulfovibrio vulgaris. Biotechnology and Bioengineering, 120(11), 3290-3302. [Link]
Sources
- 1. Facile synthesis and antimicrobial screening of pyrazole derivatives [wisdomlib.org]
- 2. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ESCMID: EUCAST [escmid.org]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 16. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nih.org.pk [nih.org.pk]
- 18. youtube.com [youtube.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of Knorr Pyrazole Synthesis
Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this classic and versatile reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of pyrazole synthesis and achieve high yields of pure products.
Introduction to the Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a fundamental reaction in heterocyclic chemistry. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions, to form a pyrazole ring.[1][2] This reaction is a cornerstone in the synthesis of a vast array of biologically active compounds, making its optimization a critical task in medicinal chemistry and pharmaceutical development.[3][4]
The general mechanism begins with the formation of a hydrazone intermediate through the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound.[2][5][6] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group. The final step is a dehydration reaction that results in the formation of the stable, aromatic pyrazole ring.[2][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Knorr pyrazole synthesis in a question-and-answer format, providing actionable solutions based on established chemical principles.
Q1: My reaction is not going to completion, or the yield is disappointingly low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is key.
-
Incomplete Reaction: The most straightforward reason for low yield is that the reaction has not reached completion.
-
Troubleshooting:
-
Increase Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4] For less reactive substrates, heating the reaction mixture, often to reflux, may be necessary.[4][7] Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields.[4]
-
Catalyst Optimization: The Knorr synthesis is typically acid-catalyzed.[5][8] A few drops of glacial acetic acid are often sufficient.[7][9] However, the optimal pH can be substrate-dependent. If the reaction is sluggish, a stronger acid might be needed, but be cautious as highly acidic conditions can promote side reactions.[7] In some instances, Lewis acids or even nano-catalysts like nano-ZnO have been shown to enhance yields.[4][10]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of your desired pyrazole.
-
Troubleshooting:
-
Control of Reaction Conditions: The Knorr synthesis is often exothermic.[7] Running the reaction at a controlled temperature, sometimes even starting at a lower temperature and gradually warming, can minimize the formation of byproducts.
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl compound and hydrazine are of high purity. Impurities can lead to a cascade of side reactions.
-
-
-
Work-up and Purification Losses: Significant product loss can occur during the isolation and purification steps.
-
Troubleshooting:
-
Optimized Crystallization: If your product precipitates from the reaction mixture, allowing for slow cooling can lead to the formation of purer, more easily filterable crystals.[9]
-
Extraction and Chromatography: If the product is not crystalline, careful extraction with an appropriate solvent system is crucial. Subsequent purification by column chromatography should be optimized to ensure good separation from impurities without significant loss of product on the column.
-
-
Q2: I am obtaining a mixture of regioisomers. How can I control the regioselectivity of the reaction?
A2: When using an unsymmetrical 1,3-dicarbonyl compound, the initial attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[5][11] Controlling this is a critical aspect of optimizing the Knorr synthesis.
-
Understanding the Factors: Regioselectivity is influenced by a combination of steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions.[11]
-
Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.
-
Electronic Effects: The more electrophilic carbonyl carbon is more susceptible to nucleophilic attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[12]
-
pH Control: The pH of the reaction can influence which intermediate is favored, thereby affecting the final ratio of regioisomers.[11][13] Acid catalysis can have a significant effect on the rate of both the initial imine formation and the subsequent cyclization.[13]
-
-
Strategies for Control:
-
Solvent Choice: The choice of solvent can have a dramatic impact on regioselectivity. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly improve regioselectivity in certain cases.[14]
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups to direct the initial attack of the hydrazine.
-
Alternative Synthetic Routes: If controlling the regioselectivity of the Knorr synthesis proves too challenging, alternative methods for pyrazole synthesis that offer better regiocontrol may be considered.[15][16]
-
Q3: My reaction mixture is turning a dark color, and I'm having trouble purifying the product. What's causing this and how can I fix it?
A3: The formation of colored impurities is a common observation, often due to the decomposition of the hydrazine starting material or oxidative side reactions.[17]
-
Minimizing Impurity Formation:
-
Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help to prevent oxidative side reactions that lead to colored byproducts.[7]
-
Use of Hydrazine Salts and a Mild Base: If you are using a hydrazine salt (e.g., hydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored impurities.[7][17] Adding one equivalent of a mild base, such as sodium acetate or potassium acetate, can neutralize the excess acid and lead to a cleaner reaction.[7][17]
-
-
Purification Strategies:
-
Washing: Before full purification, washing the crude product with a non-polar solvent like toluene may help to remove some of the colored impurities.[7][17]
-
Recrystallization: Recrystallization from a suitable solvent is often a very effective method for removing colored impurities and obtaining a pure, crystalline product.
-
Column Chromatography: If recrystallization is not effective, column chromatography is the next step. A silica plug wash with a non-polar solvent can sometimes remove the color before eluting the desired product with a more polar solvent system.[17]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments. These should be considered as starting points and may require optimization for your specific substrates.
Protocol 1: Synthesis of a Pyrazolone from a β-Ketoester
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[2][9]
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
-
20-mL scintillation vial
-
Hot plate with stirring capabilities
-
TLC plates and chamber
-
Mobile phase (e.g., 30% ethyl acetate/70% hexane)
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[2][9]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[2][9]
-
Reaction Monitoring: After 1 hour, monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane to check for the consumption of the starting ketoester.[2][9]
-
Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[2][9]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly to room temperature while stirring for approximately 30 minutes to facilitate the precipitation of the product.[9]
-
Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Rinse the collected solid with a small amount of cold water and allow it to air dry.[9]
Data Presentation
Table 1: Influence of Solvent on Regioselectivity in a Model Knorr Synthesis
| Solvent | Ratio of Regioisomer A : Regioisomer B |
| Ethanol | 3 : 1 |
| Acetic Acid | 5 : 1 |
| Toluene | 2 : 1 |
| 2,2,2-Trifluoroethanol (TFE) | 15 : 1 |
Note: This is representative data and actual results will vary depending on the specific substrates used.
Visualization of Key Processes
General Mechanism of the Knorr Pyrazole Synthesis
Caption: A simplified workflow of the Knorr pyrazole synthesis.
Troubleshooting Flowchart for Low Yield
Caption: A decision tree for troubleshooting low yields.
References
- J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- MDPI. (2023, September 5).
- PMC - NIH. (n.d.).
- RSC Publishing. (2022, October 27). Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues.
- Taylor & Francis Online. (n.d.). Recent Advances in the Synthesis of Pyrazoles. A Review.
- Hilaris Publisher. (2015, September 18). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Benchchem. (n.d.). Troubleshooting Knorr pyrazole synthesis impurities.
- Benchchem. (n.d.).
- RSC Publishing. (2022, September 12). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (2008).
- Benchchem. (n.d.). "detailed experimental protocol for Knorr pyrazole synthesis".
- PMC - NIH. (n.d.).
- The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.
- Benchchem. (n.d.). Application Notes and Protocols for Knorr Pyrazole Synthesis.
- Benchchem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- ResearchG
- ACS Publications. (n.d.).
- Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice.
- YouTube. (2021, December 16).
- ResearchGate. (n.d.).
Sources
- 1. name-reaction.com [name-reaction.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 12. rsc.org [rsc.org]
- 13. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 17. reddit.com [reddit.com]
"purification of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone by column chromatography"
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals performing the purification of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone via column chromatography. It is structured as a series of troubleshooting scenarios and frequently asked questions to directly address challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography process. Each solution is based on established chromatographic principles and practical laboratory experience.
Q1: My compound is not eluting from the column, or is eluting much slower than expected based on TLC.
A: This issue, known as excessive retention, can stem from several factors related to the mobile phase, stationary phase, or the compound itself.
-
Cause - Mobile Phase Polarity is Too Low: The selected solvent system (eluent) may not be polar enough to displace the compound from the silica gel. Silica gel is a highly polar stationary phase, and a non-polar eluent will result in very slow or no movement of polar compounds.
-
Solution: Gradually increase the polarity of the mobile phase. If you are using a hexane/ethyl acetate system, for example, systematically increase the percentage of ethyl acetate (e.g., from 10% to 20%, then 30%). This should be done cautiously to avoid eluting the compound too quickly along with impurities. It is crucial to first establish an ideal solvent system using Thin Layer Chromatography (TLC) where the desired compound has an Rf value of approximately 0.3-0.4.[1]
-
Cause - Compound Interaction/Degradation: Although less common, the compound may be interacting irreversibly with the acidic silica gel, or it may be degrading on the column.[1] Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of standard silica gel.
-
Solution: Test your compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[1] If instability is suspected, the silica gel can be "deactivated." This is achieved by pre-treating the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%) before packing the column.[2]
Q2: The separation between my desired product and an impurity is poor, even though they were well-separated on the TLC plate.
A: This is a common and frustrating issue that typically points to problems with column packing or sample loading.
-
Cause - Column Overloading: The most frequent cause is loading too much crude material onto the column. When the column is overloaded, the "bands" of each compound become very broad as they travel down the column, leading to significant overlap and co-elution.[3]
-
Solution: As a general rule, the amount of crude material loaded should be about 1-5% of the mass of the silica gel used. For difficult separations, this ratio should be even lower. If you have a large amount of material, it is always better to run multiple columns than to overload a single one.
-
Cause - Poor Column Packing: If the silica gel is not packed uniformly, channels can form. The solvent and sample will travel faster through these channels, bypassing effective interaction with the stationary phase and resulting in poor separation.
-
Solution: Ensure the column is packed carefully using a slurry method.[2] Gently tapping the column as the slurry settles helps to create a homogenous bed. Placing a layer of sand at the bottom and top of the silica gel protects its integrity.
-
Cause - Sample Loading Technique: Applying the sample in too large a volume of solvent will cause it to spread out into a wide initial band, which is impossible to resolve later.
-
Solution: Dissolve the crude sample in the minimum amount of solvent possible (ideally the mobile phase or a slightly stronger solvent) and apply it carefully to the top of the column as a narrow, concentrated band.[4] Alternatively, for less soluble compounds, a "dry loading" technique can be used where the compound is pre-adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is added to the top of the column.
Q3: My purified fractions show "tailing" or "streaking" on the TLC plate.
A: Tailing, where a spot on a TLC plate appears elongated rather than round, indicates that a portion of the compound is being held back as it moves. This translates to broad, trailing peaks during column elution.
-
Cause - Acidity of Silica Gel: The slightly acidic nature of silica gel can strongly and non-ideally interact with basic compounds, such as some pyrazole derivatives. This can cause a portion of the sample to "stick" and elute slowly, causing the band to tail.
-
Solution: As mentioned in Q1, adding a small amount of a basic modifier like triethylamine or pyridine (0.1-1%) to the eluting solvent can neutralize the acidic sites on the silica, leading to sharper peaks and reduced tailing.[2]
-
Cause - High Sample Concentration: At high concentrations, the equilibrium between the compound being adsorbed on the stationary phase and dissolved in the mobile phase can be altered, leading to tailing. This is another consequence of overloading the column.
-
Solution: Ensure the column is not overloaded. If tailing persists even with appropriate loading, try running the column with a more dilute initial sample.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect from the synthesis of this compound?
A: The target compound is often synthesized via a Knorr-type pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[5] Potential impurities include:
-
Unreacted Starting Materials: Phenylhydrazine and the corresponding 1,3-dicarbonyl precursor.
-
Regioisomers: If an unsymmetrical 1,3-dicarbonyl is used, the reaction with phenylhydrazine can potentially lead to the formation of an isomeric pyrazole product, which can be difficult to separate.[5]
-
Pyrazoline Intermediates: Incomplete cyclization or aromatization during the synthesis can leave pyrazoline byproducts in the crude mixture.[5]
-
Side-Reaction Products: Hydrazines can undergo side reactions that may produce colored impurities, often giving the crude product a yellow or reddish hue.[5]
Q2: How do I choose the right stationary and mobile phase for this purification?
A:
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common and appropriate choice for this type of compound. Its high polarity provides good resolving power for the moderately polar pyrazole derivative.
-
Mobile Phase (Eluent): The key is to find a solvent system that provides good separation on a TLC plate. A common starting point for pyrazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[6][7]
-
Recommended Systems: Hexane/Ethyl Acetate or Cyclohexane/Ethyl Acetate are excellent choices.[6][8][9]
-
Optimization: Start with a low polarity mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the proportion of the polar solvent until the Rf of your target compound is between 0.3 and 0.4. This Rf value generally provides the optimal balance between resolution and elution time in column chromatography.[1]
-
Q3: What is a gradient elution, and should I use it for this purification?
A: A gradient elution is a technique where the polarity of the mobile phase is gradually increased during the chromatography run.[4] You start with a low-polarity solvent to elute non-polar impurities, and then slowly increase the polarity to elute your product, followed by any more polar impurities.
-
When to Use It: A gradient is highly recommended if your crude mixture contains impurities that are both significantly less polar and significantly more polar than your target compound.
-
How to Perform It: Based on your initial TLC analysis, you can design a step-gradient. For example:
-
Start with 100% Hexane to wash out very non-polar impurities.
-
Switch to 9:1 Hexane:Ethyl Acetate (your starting TLC condition) and collect fractions until the first set of impurities is eluted.
-
Increase the polarity to 7:3 Hexane:Ethyl Acetate to elute your target compound, this compound.
-
Finally, flush the column with a high-polarity solvent like 1:1 Hexane:Ethyl Acetate or pure Ethyl Acetate to remove any strongly retained substances.
-
Data & Protocol Summary
Key Chromatographic Parameters
| Parameter | Recommended Value/System | Rationale & Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for polar and moderately polar organic molecules. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Provides a good polarity range for separating pyrazole derivatives.[8][9] |
| Optimal TLC Rf | 0.3 - 0.4 | Ensures good separation and a reasonable elution time on the column.[1] |
| Sample Loading Ratio | 1:50 to 1:100 (Crude:Silica by mass) | Prevents column overloading and ensures sharp bands for better separation. |
| Detection Method | UV lamp (254 nm) for TLC analysis | The aromatic rings in the molecule will absorb UV light, appearing as dark spots. |
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
Step-by-Step Purification Protocol
-
Solvent System Optimization: Use TLC to determine the optimal eluent composition. Test various ratios of Hexane:Ethyl Acetate. The ideal system will give your target compound an Rf of ~0.3-0.4 and show clear separation from major impurities.
-
Column Preparation:
-
Select an appropriately sized column based on the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand (~0.5 cm).
-
In a separate beaker, prepare a slurry of silica gel in your initial, least polar eluent.
-
Carefully pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Allow the silica to settle, draining excess solvent until the solvent level is just at the top of the silica bed. Never let the column run dry.
-
Add another thin layer of sand (~0.5 cm) on top of the silica bed to prevent it from being disturbed.
-
-
Sample Loading:
-
Dissolve your crude this compound in the absolute minimum volume of the eluent or another suitable solvent like dichloromethane.
-
Using a pipette, carefully apply the concentrated sample solution to the top of the silica bed.
-
Allow the sample to absorb completely into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a hand bellows or a regulated nitrogen/air line) to begin the flow.
-
Begin collecting fractions in test tubes or vials immediately. The fraction size will depend on the column size (typically 5-20 mL).
-
If using a gradient elution, start with the lowest polarity solvent and systematically increase the polarity according to your plan.
-
-
Analysis and Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product. Spot multiple fractions on the same TLC plate for comparison.
-
Combine all fractions that contain only the pure desired compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- ResearchGate. (1985). Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives.
- JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Teledyne Lab. (2025). How to Optimize Flow Rates and Particle Size for High-throughput Column Chromatography.
- Separation Science. (n.d.). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography.
- ResearchGate. (2016). I am trying to perform TLC of thiazolylpyrazole compounds. Can anyone suggest a solvent to dissolve these compounds?.
- Phenomenex. (n.d.). TROUBLESHOOTING GUIDE.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Doğa Thermal Hotel. (n.d.). Development techniques in column chromatography.
- LCGC International. (2018). Stationary-Phase Optimized Selectivity in Liquid Chromatography (SOS-LC) for Pharmaceutical Analysis.
- IJMRA. (n.d.). Synthesis of Pyrazole Compounds by Using Sonication Method.
- NIH. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- BenchChem. (n.d.). Technical Support Center: Purification of Pyrazolone Derivatives.
- KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- Reddit. (2022). troubleshooting column chromatography.
- Sigma-Aldrich. (n.d.). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone AldrichCPR.
- ChemicalBook. (2023). This compound.
- MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
- ResearchGate. (2011). (PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions.
- HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
- MDPI. (n.d.). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl).
- MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles.
- NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles.
- MDPI. (n.d.). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone.
- NIH. (n.d.). 1-{3-[1-(Hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone.
- Santa Cruz Biotechnology. (n.d.). 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. phenomenex.com [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Pyrazole Ethanone Derivatives
Welcome to the technical support center for the recrystallization of pyrazole ethanone derivatives. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to help you achieve high purity and yield in your crystallization processes.
Troubleshooting Guide: Navigating Common Recrystallization Challenges
This section addresses specific issues you may encounter during the recrystallization of pyrazole ethanone derivatives in a practical question-and-answer format.
Question: My pyrazole ethanone derivative "oiled out" during cooling instead of forming crystals. What should I do?
Answer:
"Oiling out," or the separation of a liquid phase instead of a solid, is a common problem, especially when the melting point of your compound is lower than the temperature of the solution.[1] This is detrimental to purification because impurities tend to be more soluble in the oily droplets than in the crystallization solvent.[2][3]
-
Immediate Corrective Actions:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to slightly increase the total solvent volume.[1] This can help keep the compound dissolved until a lower temperature is reached, closer to its freezing point.
-
Slow Down the Cooling Rate: Rapid cooling is a frequent cause of oiling out. After re-dissolving, allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask with paper towels can further slow the cooling process.[1]
-
Scratching and Seeding: Once the solution is at a lower temperature, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a small crystal of the pure compound, add a "seed crystal" to provide a nucleation site.
-
-
Causality and Long-Term Strategy: Oiling out suggests that the supersaturation of your compound is being achieved at a temperature above its melting point in the solvent system. By using a slightly larger volume of solvent, you lower the saturation temperature. For pyrazole ethanone derivatives, which often have moderate polarity, a common issue is using a solvent that is too non-polar or a solvent mixture that becomes too non-polar upon cooling. Consider adjusting your solvent system. If using a binary solvent system like ethanol/water, you may have added too much anti-solvent (water) too quickly.
Question: I'm not getting any crystal formation, even after cooling in an ice bath. What's the problem?
Answer:
The failure of a compound to crystallize upon cooling is typically due to one of two reasons: either the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.
-
Troubleshooting Steps:
-
Check for Supersaturation: The most common reason for no crystal formation is using too much solvent.[1] To check if your solution is supersaturated, dip a glass stirring rod into the solution and let the solvent evaporate. If a solid residue forms on the rod, your compound is in solution, and you can proceed to induce crystallization. If little to no residue forms, your solution is too dilute.
-
Induce Nucleation:
-
Scratching: Vigorously scratch the inner surface of the flask with a glass rod. The micro-abrasions on the glass can serve as nucleation sites.
-
Seed Crystals: Add a tiny amount of the crude solid or a previously obtained pure crystal. This is the most effective method to induce crystallization.
-
-
Increase Concentration: If the solution is too dilute, you will need to reduce the solvent volume. This can be done by gently heating the solution to evaporate some of the solvent (if it is volatile) or by using a rotary evaporator to remove the solvent and starting the recrystallization again with less solvent.[1]
-
Anti-Solvent Addition: If you are using a single solvent system, consider adding a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly. For many pyrazole ethanone derivatives, using a primary solvent like ethanol or acetone and adding water as an anti-solvent is effective.[4][5]
-
Question: My recrystallization resulted in a very low yield. How can I improve it?
Answer:
A low yield is a frequent issue in recrystallization and can often be rectified by optimizing the procedure.[1]
-
Potential Causes and Solutions:
-
Excessive Solvent: As mentioned previously, using too much solvent is a primary cause of low yield, as a significant amount of your product will remain in the mother liquor.[1] Always aim to use the minimum amount of hot solvent necessary to fully dissolve your compound.
-
Premature Crystallization: If your compound crystallizes in the filter paper during hot filtration, you will lose a substantial amount of product. To prevent this, use a pre-heated funnel and flask, and keep the solution at or near its boiling point during filtration.
-
Inadequate Cooling: Ensure you have allowed sufficient time for crystallization to complete at a low temperature. Cooling in an ice bath for at least 20-30 minutes after initial crystal formation at room temperature can significantly improve yield.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Inappropriate Solvent Choice: The ideal solvent should have high solubility for your pyrazole ethanone derivative at high temperatures and low solubility at low temperatures. If the solubility is still significant at low temperatures, you will inherently have a lower yield. You may need to screen for a different solvent or solvent system.
-
Question: The color of my pyrazole ethanone derivative did not improve after recrystallization. How can I remove colored impurities?
Answer:
If colored impurities persist after recrystallization, it indicates that they have similar solubility properties to your compound in the chosen solvent.
-
Decolorization Technique:
-
Activated Charcoal: After dissolving your crude product in the hot solvent, and before hot filtration, add a very small amount of activated charcoal to the solution. The highly porous surface of the charcoal will adsorb the colored impurities.
-
Procedure: Add the charcoal, swirl the flask, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.
-
Caution: Use charcoal sparingly, as it can also adsorb your desired product, leading to a reduced yield.[1]
-
Frequently Asked Questions (FAQs)
1. What are the best starting solvents for recrystallizing pyrazole ethanone derivatives?
For pyrazole ethanone derivatives, which are often moderately polar, good starting solvents to screen are:
-
Alcohols: Ethanol, methanol, and isopropanol are frequently effective.[4][6][7] They often provide the desired solubility profile of high solubility when hot and lower solubility when cold.
-
Ketones: Acetone is another excellent choice, especially for compounds with a wider range of polarities.[7][8]
-
Esters: Ethyl acetate can also be a suitable solvent.[4]
It is highly recommended to perform a small-scale solvent screen with your specific derivative to determine the optimal solvent or solvent system.
2. How do I perform a solvent screen for my pyrazole ethanone derivative?
Take a small amount of your crude material (20-30 mg) in several test tubes. To each tube, add a different solvent dropwise at room temperature. A good recrystallization solvent will not dissolve the compound at room temperature. Then, heat the tubes that did not show good solubility. The ideal solvent will dissolve the compound completely upon heating. Finally, cool the solutions that dissolved the compound. The best solvent will be the one in which the compound crystallizes out in good quantity upon cooling.
3. When should I use a mixed solvent system?
A mixed solvent system is useful when no single solvent has the ideal solubility characteristics. This is often the case for pyrazole ethanone derivatives. You would use a "good" solvent in which your compound is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble.[4] A common and effective combination for pyrazole ethanones is an alcohol (like ethanol) as the good solvent and water as the anti-solvent.[9]
4. Can pyrazole ethanone derivatives degrade during recrystallization?
Yes, like many active pharmaceutical ingredients (APIs), pyrazole derivatives can be susceptible to thermal degradation, especially if heated for prolonged periods.[10][11] It is crucial to dissolve the compound in the hot solvent relatively quickly and not to maintain it at reflux for an extended time. If your compound is known to be thermally sensitive, using a solvent with a lower boiling point is advisable.
5. What is co-crystallization and is it relevant for pyrazole ethanone derivatives?
Co-crystallization is a technique where a compound is crystallized with a stoichiometric amount of a second, pharmaceutically acceptable molecule (a "coformer") to form a new crystalline solid.[12][13] This can be used to improve properties like solubility, stability, and bioavailability.[14] For pyrazole ethanone derivatives in drug development, co-crystallization is a highly relevant and advanced technique to consider if standard recrystallization does not yield a solid form with the desired properties.[12]
Experimental Protocols & Data
Solvent Selection Guide for Pyrazole Ethanone Derivatives
The choice of solvent is the most critical parameter in a successful recrystallization. The following table provides a guide to common solvents and their typical applicability for pyrazole ethanone derivatives.
| Solvent | Polarity | Boiling Point (°C) | Suitability for Pyrazole Ethanone Derivatives |
| Ethanol | Polar Protic | 78 | Excellent: Often a first choice. Good solubility when hot, lower when cold.[5] |
| Methanol | Polar Protic | 65 | Good: Similar to ethanol but more volatile. Can be very effective.[15] |
| Isopropanol | Polar Protic | 82 | Good: A slightly less polar alternative to ethanol.[7] |
| Acetone | Polar Aprotic | 56 | Good: Effective for a range of polarities. Its volatility makes it easy to remove.[7] |
| Ethyl Acetate | Medium Polarity | 77 | Moderate: Can be a good choice, particularly for less polar derivatives.[4] |
| Water | Very Polar | 100 | Poor as a primary solvent; Excellent as an anti-solvent with alcohols or acetone.[5] |
| Toluene | Non-polar | 111 | Generally poor: May be useful for very non-polar derivatives or as part of a mixture. |
| Hexane | Non-polar | 69 | Poor: Typically used for washing non-polar impurities or as an anti-solvent with a more polar solvent. |
Protocol 1: Standard Cooling Recrystallization
This is the most common method and is effective for many pyrazole ethanone derivatives.
-
Dissolution: In an Erlenmeyer flask, add your crude pyrazole ethanone derivative. Add the minimum volume of your chosen solvent (e.g., ethanol) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil. Continue to add the solvent dropwise until the solid just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol-Water System)
This method is ideal when your compound is too soluble in a single solvent, even when cold.
-
Dissolution: Dissolve the crude pyrazole ethanone derivative in the minimum amount of hot ethanol.
-
Anti-Solvent Addition: While keeping the solution hot, add water dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer to an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol-water mixture for washing.
Visualizing the Workflow
A clear understanding of the decision-making process is key to successful recrystallization.
Caption: Decision workflow for recrystallizing pyrazole ethanone derivatives.
References
-
BIOSYNCE. (n.d.). China 1-(1H-Pyrazol-1-yl)ethanone CAS 10199-64-1 Manufacturers Suppliers Factory. Retrieved from [Link]
-
Hanna, S. Y. (2017). Answer to "What solvent should I use to recrystallize pyrazoline?". ResearchGate. Retrieved from [Link]
-
Patil, A. R., et al. (2018). Solubility studies of the synthesized compounds in different solvents. ResearchGate. Retrieved from [Link]
-
Abrigach, F., et al. (2014). Answer to "How can I purify a pyrazole compound with a N-C-N bond without using a silica column?". ResearchGate. Retrieved from [Link]
- Frie, E., & Erlenmeyer, H. (2011). Method for purifying pyrazoles. Google Patents.
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Shkodina, L., et al. (2019). Substances yield after recrystallization from different solvents. ResearchGate. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Kawabata, T., et al. (2017). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound. Journal of Chemical Engineering of Japan, 50(11), 809-814. Retrieved from [Link]
-
Nye, M. J., & Tang, W. P. (1970). Synthesis of pyrazol-4-ols. Canadian Journal of Chemistry, 48(21), 3563-3566. Retrieved from [Link]
-
Patil, A. R., et al. (2018). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Research Journal of Pharmacy and Technology, 11(10), 4345-4351. Retrieved from [Link]
-
Reddit user discussion. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and study their antimicrobial activity. Journal of the Iranian Chemical Society, 18(11), 2963-2973. Retrieved from [Link]
-
Anderson, N. G. (2012). Crystallization and Purification. ResearchGate. Retrieved from [Link]
-
Reddit user discussion. (2024). Recrystallization Issues. r/Chempros. Retrieved from [Link]
-
Karaca, F., et al. (2025). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). Journal of Macromolecular Science, Part A: Pure and Applied Chemistry. Retrieved from [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4. Retrieved from [Link]
- Guery, J. C., et al. (1995). Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Google Patents.
-
Reddit user discussion. (2022). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]
-
Blagden, N., et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. Pharmaceutics, 13(6), 903. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(1H-Pyrazol-1-yl)ethanone. PubChem. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Acevedo, D., et al. (2025). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development. Retrieved from [Link]
-
He, C., et al. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]
-
Kumar, S., & Nanda, A. (2021). Recent Advances in Pharmaceutical Cocrystals: From Bench to Market. Pharmaceutics, 13(11), 1915. Retrieved from [Link]
-
Raheem, T. A., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 10(2), 203-212. Retrieved from [Link]
-
He, C., et al. (2026). Single Precursor Access to Bifunctional Pyrazole-Triazole Energetic Materials with Tunable Stability and Sensitivity. Organic Letters. Retrieved from [Link]
-
Asif, M., et al. (2021). Synthesis of some new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives and study their antimicrobial activity. Research Square. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). 4. Retrieved from [Link]
-
Sun, Y., et al. (2015). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Molecules, 20(8), 14848-14861. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Show related. Retrieved from [Link]
-
Thayyil, A. R., et al. (2023). Pharmaceutical Co-Crystallization: Strategies for Co-Crystal Design. International Journal of Life Science and Pharma Research, 13(4), P25-P36. Retrieved from [Link]
-
Wang, R., et al. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Defence Technology, 18(2), 268-276. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Crystallization and Purification. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. mt.com [mt.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Pharmaceutical Cocrystals: From Bench to Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
"common side reactions in the Vilsmeier-Haack formylation of pyrazoles"
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the Vilsmeier-Haack (V-H) formylation of pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful reaction for synthesizing key pyrazole-4-carbaldehyde intermediates. We understand that while the V-H reaction is robust, it can present challenges, including low yields and unexpected side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues. Our approach is rooted in explaining the causality behind experimental observations, enabling you to make informed decisions to optimize your reaction outcomes.
Core Concepts: The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a cornerstone of organic synthesis for the formylation of electron-rich heterocyclic systems.[1][2][3] The process involves an electrophilic aromatic substitution where the pyrazole ring attacks a chloroiminium salt, known as the Vilsmeier reagent.[4] This reagent is typically generated in situ from the reaction of a tertiary amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4][5]
The reaction overwhelmingly favors formylation at the C4 position of the pyrazole ring due to the electronic properties of the heterocycle, making it a highly regioselective transformation.[4][6] The resulting 4-formylpyrazoles are versatile building blocks in medicinal chemistry.[7][8]
Caption: The electrophilic substitution pathway for pyrazole formylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction has a very low yield or did not work at all.
Potential Cause 1: Inactive Vilsmeier Reagent The Vilsmeier reagent is highly sensitive to moisture.[4] Any water present in the reagents or glassware will rapidly decompose the chloroiminium salt, halting the reaction.
-
Suggested Solutions:
-
Ensure Anhydrous Conditions: Use flame- or oven-dried glassware under an inert atmosphere (e.g., Argon or Nitrogen).
-
Use High-Purity Reagents: Use freshly distilled or high-purity, anhydrous DMF and POCl₃. Older bottles of POCl₃ can absorb moisture.
-
Proper Reagent Preparation: Prepare the Vilsmeier reagent by adding POCl₃ dropwise to ice-cold DMF (0-5 °C) to control the exothermic reaction and prevent thermal decomposition.[4] The formation of a viscous, white salt is indicative of successful reagent formation.[3]
-
Potential Cause 2: Low Substrate Reactivity The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. Strong electron-withdrawing groups (EWGs) on the pyrazole ring or its N-substituent (e.g., nitro, cyano) decrease the nucleophilicity of the ring, making it less reactive towards the Vilsmeier reagent.[9][10]
-
Suggested Solutions:
-
Increase Reaction Temperature: For less reactive substrates, higher temperatures (e.g., 70-120 °C) may be required to drive the reaction to completion.[1][9][10]
-
Increase Reagent Stoichiometry: Using a larger excess of the Vilsmeier reagent (e.g., 2-4 equivalents of POCl₃ and DMF) can increase the concentration of the electrophile and improve conversion.[9][10]
-
Monitor Progress: Track the consumption of the starting material by Thin-Layer Chromatography (TLC) to determine the optimal reaction time.[4]
-
Potential Cause 3: Difficult Product Isolation Formylated pyrazoles can sometimes exhibit moderate water solubility or form emulsions during aqueous work-up, leading to poor recovery.
-
Suggested Solutions:
-
Careful Quenching: Always quench the reaction by slowly pouring the mixture onto crushed ice to control the highly exothermic hydrolysis of excess POCl₃.[4]
-
pH Adjustment: Carefully neutralize the quenched mixture with a base (e.g., NaHCO₃, Na₂CO₃, or NaOH solution) to a pH of ~7-8.
-
Improve Extraction: If the product is suspected to be in the aqueous layer, saturate it with NaCl (brine) to decrease its polarity. Perform multiple extractions with an appropriate organic solvent like dichloromethane or ethyl acetate.[4]
-
Problem 2: I see multiple spots on my TLC plate. What are these side products?
Side Reaction 1: Chlorination or Chloroformylation Under certain conditions, particularly with prolonged heating or in the presence of susceptible functional groups, the Vilsmeier reagent can act as a chlorinating agent.[3] For example, a hydroxyl or methoxy group on the pyrazole or its substituents can be converted into a chloride.
-
Mechanism: The phosphorus oxychloride in the reagent mixture is a potent source of chloride ions and can facilitate nucleophilic substitution.
-
Mitigation Strategies:
-
Reduce Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate.
-
Protect Susceptible Groups: If your substrate contains reactive functional groups (like phenols), consider protecting them before subjecting them to V-H conditions.
-
Use Alternative Reagents: In some cases, Vilsmeier reagents generated from oxalyl chloride or phosgene might offer different reactivity profiles.[5][11]
-
Side Reaction 2: Dealkylation or Dehydrochlorination For pyrazoles with specific substituents, unintended elimination or cleavage reactions can occur, especially at elevated temperatures.
-
Example 1 (Dehydrochlorination): A 5-chloro-3-(1-chloroethyl)pyrazole was found to undergo elimination of HCl to form a vinylpyrazole, which was then subsequently formylated.[9][10]
-
Example 2 (Dealkylation): A pyrazole with a bulky N-substituent underwent dealkylation instead of formylation under harsh conditions.[9][10]
-
Mitigation Strategies:
-
Optimize Temperature and Time: Avoid unnecessarily high temperatures or prolonged reaction times, which favor these side reactions.
-
Substrate Design: Be aware that substrates containing good leaving groups beta to the pyrazole ring may be prone to elimination.
-
Side Reaction 3: Formation of Fused Heterocyclic Systems When starting from precursors like hydrazones of certain ketones, the Vilsmeier-Haack reaction can do more than just formylate; it can facilitate a cyclization followed by formylation to yield the pyrazole ring in one pot.[8][12][13] In other cases, intramolecular reactions can lead to fused systems like pyrazolo[3,4-b]pyridines.[2][14]
-
Causality: This typically occurs when the substrate has functionalities that can be activated by the Vilsmeier reagent to participate in an intramolecular cyclization.
-
Troubleshooting: This outcome is highly substrate-dependent. If it is undesired, a multi-step synthesis where the pyrazole is pre-formed and isolated before formylation is the most effective solution.
Caption: A step-by-step decision-making process for troubleshooting.
Data Summary: Optimizing Reaction Conditions
The interplay between substrate reactivity, temperature, and reagent stoichiometry is critical. The following table, adapted from studies on substituted pyrazoles, illustrates these relationships.
| Substrate Type | Reagent Ratio (POCl₃:Pyrazole) | Temperature (°C) | Expected Outcome | Potential Side Reactions | Reference |
| Electron-Rich (e.g., alkyl-substituted) | 1.5 - 2.0 eq | 60 - 80 °C | Good to excellent yield of 4-formylpyrazole. | Diformylation if excess reagent and high temp. | [4] |
| Electron-Neutral (e.g., phenyl-substituted) | 2.0 - 3.0 eq | 70 - 100 °C | Moderate to good yield. | Low conversion if temp is too low. | [1] |
| Electron-Poor (e.g., EWG-substituted) | 3.0 - 5.0 eq | 100 - 120 °C | Low to moderate yield. Requires forcing conditions. | Decomposition, dealkylation, low conversion. | [9][10] |
| Contains Hydroxyl/Alkoxy Groups | 2.0 - 4.0 eq | 50 - 70 °C | Good yield, but risk of side reaction. | Chlorination of the -OH/-OR group. | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the standard regioselectivity of the Vilsmeier-Haack formylation on pyrazoles? The reaction is highly regioselective for the C4 position. This is the most electron-rich and sterically accessible carbon on the pyrazole ring, making it the preferred site for electrophilic attack. Formylation at C3 or C5 is rare unless the C4 position is blocked.[6]
Q2: My pyrazole is N-unsubstituted. Will the reaction work? Formylation of N-unsubstituted pyrazoles can be challenging. Under the acidic reaction conditions, the pyrazole nitrogen can be protonated, deactivating the ring towards electrophilic attack. Furthermore, the NH proton can react with the Vilsmeier reagent. In many cases, pyrazoles that are unsubstituted on the nitrogen fail to undergo formylation at the C4 position.[6] It is highly recommended to use N-substituted pyrazoles for this reaction.
Q3: What are the primary safety concerns with this reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas.[4] The Vilsmeier reagent is also moisture-sensitive and corrosive. The reaction and, critically, the quenching step must be performed in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[4]
Q4: How can I monitor the reaction's progress? The most convenient method is Thin-Layer Chromatography (TLC).[4] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated NaHCO₃). Extract the quenched aliquot with a small amount of an organic solvent (like ethyl acetate), and spot the organic layer on your TLC plate. This allows you to track the disappearance of the starting material and the appearance of the product.
Standard Experimental Protocol
This is a general guideline and must be optimized for specific substrates.
1. Preparation of the Vilsmeier Reagent:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add anhydrous N,N-dimethylformamide (DMF) (4.0 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2.0 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Stir the resulting mixture at 0 °C for 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent should form.
2. Formylation Reaction:
-
Dissolve the N-substituted pyrazole substrate (1.0 eq) in a minimal amount of anhydrous DMF or another dry, inert solvent (like dichloromethane).
-
Add the substrate solution dropwise to the prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 80-100 °C), as determined by substrate reactivity.
-
Monitor the reaction by TLC until the starting material is consumed (typically 2-12 hours).
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring in a fume hood.
-
Once the quench is complete, slowly neutralize the acidic solution to pH 7-8 using a saturated solution of Na₂CO₃ or 2M NaOH.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure 4-formylpyrazole.
References
- El-Gharably, A. et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- BenchChem. (2025). Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles. Benchchem.
- Quiroga, J. et al. (2008). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions.
- Bibliomed. (n.d.). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
- Request PDF. (n.d.). Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes.
- Lokhande, P. D. et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research (JOCPR).
- Al-Amiery, A. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- MDPI. (n.d.). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- Popov, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- Singh, K. et al. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles.
- Request PDF. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction.
- Badalyan, K. S. et al. (2014). Vilsmeier-Haack formylation of 1H-pyrazoles.
- Reddit. (2021).
- Request PDF. (n.d.). Continuous-Flow Preparation and Use of ??-Chloro Enals Using the Vilsmeier Reagent.
- Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. (n.d.).
- BenchChem. (2025).
- Kumar, S. et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes.
- Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
- Chemistry Stack Exchange. (2021). About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
- Popov, A. et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.
- ECHEMI. (n.d.). Vilsmeier reaction. ECHEMI.
Sources
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | MDPI [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. chemmethod.com [chemmethod.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. ijpcbs.com [ijpcbs.com]
"how to avoid regioisomer formation in pyrazole synthesis"
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrazole ring formation. The most common challenge encountered, particularly when using the classical Knorr synthesis with unsymmetrical 1,3-dicarbonyl compounds, is the formation of regioisomeric mixtures.[1][2][3] These mixtures can be difficult to separate and lead to reduced yields of the desired product, a critical issue in drug development where specific isomers possess distinct pharmacological profiles.[4]
This document provides in-depth troubleshooting guides and frequently asked questions to help you control and eliminate the formation of unwanted regioisomers in your reaction.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis?
A1: When synthesizing a pyrazole from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine (e.g., methylhydrazine), the hydrazine has two non-equivalent nitrogen atoms that can initiate the cyclization. The initial nucleophilic attack can occur at either of the two different carbonyl groups of the dicarbonyl compound. This results in two possible constitutional isomers, known as regioisomers, which differ in the placement of the substituents on the final pyrazole ring.[5] For example, the reaction could yield a 1,3,5-trisubstituted pyrazole and its 1,3,4-trisubstituted isomer.[5]
Q2: Why is controlling regioselectivity so important?
A2: In medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms is critical for a molecule's function. Regioisomers, despite having the same molecular formula, can have vastly different biological activities, pharmacological properties (absorption, distribution, metabolism, excretion), and toxicological profiles.[4] For instance, one isomer might be a potent drug, while the other could be inactive or even harmful. Therefore, producing a single, desired isomer is essential for developing safe and effective pharmaceuticals and for ensuring the desired properties in advanced materials.
Q3: What are the primary factors that determine the regiochemical outcome of the Knorr pyrazole synthesis?
A3: The outcome is a delicate balance of several factors. By understanding and manipulating these, you can steer the reaction toward your desired product.[3][4]
-
Electronic Effects: The relative electrophilicity of the two carbonyl carbons is paramount. An electron-withdrawing group (e.g., -CF₃) on the dicarbonyl backbone will make the adjacent carbonyl carbon more electron-deficient and thus a more favorable site for the initial nucleophilic attack by the hydrazine.[5][6]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to one of the carbonyl groups, thereby directing the reaction to the less sterically hindered site.[4][5]
-
Reaction Conditions: This is the most common area for optimization. The choice of solvent, the pH of the medium (acidic, neutral, or basic), and the reaction temperature can dramatically shift the isomeric ratio.[3][5]
Troubleshooting Guide: Gaining Control Over Regioisomer Formation
This section addresses specific experimental issues and provides actionable solutions grounded in mechanistic principles.
Problem 1: My reaction produces a nearly 1:1 mixture of regioisomers. How can I increase the selectivity?
This is a classic sign that the electronic and steric differences between the two carbonyl groups are minimal under your current conditions. The most effective first step is to change the reaction solvent.
Solution: Employ Fluorinated Alcohols as Solvents.
Standard protocols often use ethanol, which can lead to poor regioselectivity.[7] Switching to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) , has been shown to dramatically increase the preference for a single isomer.[2][7][8]
Causality (The "Why"): Fluorinated alcohols possess unique properties. They are highly polar and strong hydrogen bond donors but poor hydrogen bond acceptors. This environment can stabilize key intermediates and transition states differently than traditional alcohols, amplifying the inherent electronic differences between the carbonyl groups and directing the hydrazine's attack to the more electrophilic center.
| Solvent | Typical Regioisomeric Ratio (Example) | Reference |
| Ethanol (EtOH) | Low selectivity (e.g., 1:1 to 3:1) | |
| 2,2,2-Trifluoroethanol (TFE) | Good selectivity (e.g., >10:1) | [7][8] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Excellent selectivity (often >20:1 or single isomer) | [7][8] |
Protocol 1: Regioselective Pyrazole Synthesis Using HFIP
-
Preparation: In a clean, dry flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to a concentration of approximately 0.5 M.
-
Reactant Addition: Slowly add the substituted hydrazine (1.1 to 1.5 eq) to the solution at room temperature while stirring.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-2 hours.
-
Work-up: Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can then be purified by column chromatography on silica gel to yield the highly enriched regioisomer.[8]
Problem 2: I've tried changing solvents, but selectivity is still insufficient. What's next?
Solution: Modify the Reaction pH.
The pH of the reaction medium can significantly alter the nucleophilicity of the two nitrogen atoms of the substituted hydrazine and influence the protonation state of the dicarbonyl compound, thereby changing the course of the reaction.[3][4][5]
-
Acidic Conditions: Adding a catalytic amount of acid (e.g., acetic acid, p-toluenesulfonic acid) is the basis of the classical Knorr synthesis.[9] Under acidic conditions, the reaction often favors the initial attack from the more nucleophilic, unsubstituted (-NH₂) nitrogen of the hydrazine onto the more reactive (e.g., less hindered or more electronically activated) carbonyl group.
-
Neutral or Basic Conditions: In some systems, switching to neutral or basic conditions (e.g., using a base like triethylamine or DBU) can reverse the selectivity compared to acidic conditions. This may favor attack from the substituted nitrogen (-NHR') of the hydrazine.
Problem 3: My starting materials are fixed and I cannot achieve selectivity through reaction conditions alone.
Solution: Consider Alternative Synthetic Strategies.
If the Knorr condensation proves intractable, other highly regioselective methods have been developed that avoid the use of symmetrical or highly biased 1,3-dicarbonyls.
-
Synthesis from Hydrazones and Nitroalkenes/Alkynes: The reaction of N-monosubstituted hydrazones with nitroolefins or terminal alkynes can provide 1,3,5-trisubstituted pyrazoles with excellent regiocontrol.[10][11] The mechanism is believed to be a stepwise cycloaddition, offering a different selectivity profile than the Knorr condensation.[11]
-
1,3-Dipolar Cycloadditions: Reactions involving in-situ generated nitrile imines (from hydrazonoyl halides) or sydnones with alkynes are powerful methods for constructing the pyrazole ring with predictable regioselectivity.[12][13][14] These methods are governed by the frontier molecular orbital interactions of the dipole and dipolarophile, providing a high degree of control.
-
Using β-Enaminone Surrogates: Instead of a 1,3-dicarbonyl, a β-enaminone can be used. This effectively "protects" one of the carbonyl groups as an enamine, directing the initial attack of the hydrazine to the remaining carbonyl and thus controlling the regiochemical outcome.[2]
References
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link][7][8]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. Available at:
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [9]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., Villanova, S., & Murguía, M. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. Journal of Organic Chemistry, 73(9), 3523-3529. [Link][7]
-
BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis. Retrieved from [1]
-
BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. Retrieved from [2]
-
El-Malah, A. A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(3), 643. [Link][6]
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link][3]
-
Hu, P., et al. (2010). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 12(10), 2342–2345. [Link][10]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link][15]
-
BenchChem. (n.d.). Technical Support Center: Managing Regioisomer Formation in Unsymmetrical Pyrazole Synthesis. Retrieved from [4]
-
BenchChem. (n.d.). Regioselectivity issues in the synthesis of substituted pyrazoles from hydrazines. Retrieved from [5]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link][16]
-
Al-Shamari, A. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link][17]
-
Zhang, Z., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry, 90(10), 3769–3778. [Link][12][18]
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. [Link][11]
-
Sharma, V., et al. (2015). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 13(3), 853-862. [Link][19]
-
Li, W., et al. (2018). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles. Organic & Biomolecular Chemistry, 16(42), 7811-7814. [Link][13]
-
G. D'Andrea, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. International Journal of Molecular Sciences, 24(3), 2841. [Link][14]
-
BenchChem. (n.d.). Optimizing solvent and base selection for pyrazole synthesis. Retrieved from [20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 16. Pyrazole synthesis [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
"work-up procedure for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone"
Welcome to the technical support center for the synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the work-up procedure of this important synthetic intermediate. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Troubleshooting Guide: Work-up and Purification
The synthesis of this compound, commonly achieved through methods such as the Vilsmeier-Haack acylation of 1-phenyl-3-methylpyrazole, is generally robust. However, the work-up and purification stages are critical for obtaining a high-purity product and can present several challenges. This guide will walk you through common problems and their solutions, explaining the chemical principles behind each recommendation.
FAQ 1: My reaction mixture is a dark, viscous oil after completion. What is the correct quenching procedure, and what safety precautions should I take?
Answer:
A dark and viscous reaction mixture is typical for Vilsmeier-Haack type reactions. The correct quenching procedure is crucial for safety and for facilitating product isolation. The Vilsmeier reagent, a chloroiminium salt, is highly reactive and moisture-sensitive.[1] The work-up must be performed carefully to control the exothermic decomposition of the excess reagent.[1]
Recommended Quenching Protocol:
-
Prepare a Quenching Solution: In a separate beaker of appropriate size, prepare a mixture of crushed ice and water. Some protocols also recommend adding a small amount of concentrated HCl to the ice to begin the hydrolysis of the catalyst-product complex.
-
Slow and Controlled Addition: Slowly and carefully pour the reaction mixture in a thin stream into the vigorously stirred ice/water mixture. This should be done in a well-ventilated fume hood, as the quenching process can release HCl gas. The slow addition is critical to manage the exothermic reaction and prevent splashing of corrosive materials.[1]
-
Hydrolysis of the Iminium Intermediate: The initial product of the Vilsmeier-Haack reaction is an iminium ion, which is hydrolyzed to the desired ketone during the aqueous work-up.[2] Stirring the quenched mixture for a period (e.g., 30 minutes to an hour) at room temperature or slightly below ensures complete hydrolysis.
Causality and Rationale:
-
Exothermicity: The Vilsmeier reagent reacts violently with water.[1] Adding the reaction mixture to ice allows for gradual hydrolysis and effective dissipation of the heat generated.
-
Safety: The use of a fume hood and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is mandatory.
FAQ 2: I'm observing a persistent emulsion during the extraction phase. How can I break it, and what causes it?
Answer:
Emulsion formation is a common and frustrating issue in liquid-liquid extractions, particularly when the reaction mixture contains surfactant-like byproducts or when there is a small density difference between the aqueous and organic layers.
Troubleshooting Emulsions:
-
Addition of Brine: The most common and effective method is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components into the organic phase, which helps to break the emulsion.
-
Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the formation of fine droplets that lead to emulsions.
-
Change in Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Filtration through Celite or Glass Wool: Passing the emulsified layer through a pad of Celite or a plug of glass wool can sometimes help to coalesce the dispersed droplets.
Root Causes of Emulsion:
-
Surfactant-like Impurities: Byproducts from the reaction can act as surfactants, stabilizing the interface between the aqueous and organic layers.
-
High Concentration of Solutes: A high concentration of dissolved salts or organic material can increase the viscosity of the layers and promote emulsion formation.
-
Vigorous Shaking: Overly aggressive mixing can create very fine droplets that are slow to coalesce.
FAQ 3: What is the optimal solvent system for extraction and what washing steps are necessary to purify the crude product?
Answer:
The choice of extraction solvent and the washing protocol are critical for removing impurities and isolating the target compound.
Recommended Extraction and Washing Protocol:
| Step | Reagent/Solvent | Purpose |
| Extraction | Dichloromethane (DCM) or Ethyl Acetate | These solvents are effective at dissolving the pyrazole product and are immiscible with water. DCM is denser than water, while ethyl acetate is less dense. |
| Wash 1 | Dilute HCl | To remove any unreacted basic starting materials or byproducts. |
| Wash 2 | Saturated Sodium Bicarbonate Solution | To neutralize any remaining acidic components from the quenching step. This should be done carefully as CO2 evolution can cause pressure buildup in the separatory funnel. |
| Wash 3 | Brine (Saturated NaCl solution) | To remove the bulk of the water from the organic layer and to help break any emulsions. |
| Drying | Anhydrous Sodium Sulfate or Magnesium Sulfate | To remove residual water from the organic layer before solvent evaporation. |
Rationale Behind the Choices:
-
Solvent Selection: The choice between DCM and ethyl acetate often comes down to the specific impurities present and ease of handling. DCM's higher density can sometimes make layer separation more distinct.
-
Acid Wash: This step ensures that any basic impurities are protonated and partitioned into the aqueous layer.
-
Base Wash: Neutralizing residual acid is important to prevent potential degradation of the product during solvent evaporation and subsequent steps.
-
Brine Wash: This is a crucial step for efficient drying of the organic layer.
FAQ 4: I've isolated a crude solid, but it's discolored. What is the best method for purification to obtain a high-purity crystalline product?
Answer:
Recrystallization is the most common and effective method for purifying solid organic compounds. The key is to select an appropriate solvent or solvent system.
Recommended Recrystallization Procedure:
-
Solvent Selection: Based on literature for similar compounds, a mixture of methanol and water or ethanol and water is a good starting point.[3] The ideal solvent system will dissolve your compound when hot but not at room temperature.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the primary solvent (e.g., methanol or ethanol). Heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Inducing Crystallization: To the hot solution, add the anti-solvent (water) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them under vacuum.
Alternative Purification:
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, silica gel column chromatography can be employed. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is a common choice.
Experimental Workflow and Diagrams
Work-up Procedure Workflow
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: A step-by-step workflow for the work-up and purification of this compound.
Troubleshooting Emulsion Formation
This decision tree provides a logical approach to resolving emulsion issues during extraction.
Caption: A decision-making diagram for troubleshooting emulsion formation during liquid-liquid extraction.
References
-
Sheikh, T. U., Khan, M. A., Arshad, M. N., Khan, I. U., & Stoeckli-Evans, H. (2007). 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4330. [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
Patel, H., Sharma, S., & Shah, M. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26765-26795. [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Lam, L., Park, S. H., & Sloop, J. C. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
"improving the regioselectivity of the reaction between diketones and hydrazines"
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to improving the regioselectivity of the Paal-Knorr pyrazole synthesis. This guide, designed for experienced researchers, offers in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the complexities of controlling isomeric outcomes in the reaction between diketones and hydrazines. As Senior Application Scientists, we provide not just procedures, but the mechanistic reasoning behind them to empower your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments, providing a clear path to a successful, regioselective synthesis.
Issue 1: My reaction yields a mixture of regioisomers. How can I favor the formation of a single product?
A lack of regioselectivity is the most common challenge in the synthesis of pyrazoles from unsymmetrical 1,3-diketones and substituted hydrazines. The formation of two or more regioisomers complicates purification and reduces the yield of the desired product.
Root Cause Analysis:
The regiochemical outcome is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The substituted hydrazine can attack either of the two non-equivalent carbonyl groups of the diketone, leading to a mixture of products.[1]
Immediate Corrective Actions:
-
Solvent Screening: The choice of solvent is a powerful tool for controlling regioselectivity. If you are using a conventional solvent like ethanol and observing a mixture of isomers, consider switching to a fluorinated alcohol.[2]
-
2,2,2-Trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase the regioselectivity of the reaction.[2] This is attributed to their ability to form strong hydrogen bonds, which can differentially activate the carbonyl groups of the diketone.
-
-
pH Modification: The acidity or basicity of the reaction medium can significantly influence the product ratio.
-
Acid Catalysis: The addition of a catalytic amount of acid (e.g., HCl, H₂SO₄, or acetic acid) is a common practice in Paal-Knorr reactions.[3][4] Acid catalysis proceeds by protonating a carbonyl oxygen, making the corresponding carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[5] The regioselectivity can be altered by judicious choice of the acid catalyst.
-
Base Catalysis: In some cases, basic conditions can also be used to influence regioselectivity.
-
Workflow for Optimizing Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in the Paal-Knorr pyrazole synthesis?
A1: The regiochemical outcome is primarily governed by three interconnected factors:
-
Electronic Effects: The electronic nature of the substituents on the unsymmetrical 1,3-diketone plays a crucial role. An electron-withdrawing group will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine.[1]
-
Steric Effects: The size of the substituents on both the diketone and the hydrazine can direct the reaction pathway. A bulky substituent on the hydrazine will preferentially attack the less sterically hindered carbonyl group of the diketone.[1]
-
Reaction Conditions: As detailed in the troubleshooting guide, the solvent, pH, and temperature of the reaction can have a profound impact on the regioselectivity.[1]
Q2: How do fluorinated alcohols like TFE and HFIP improve regioselectivity?
A2: Fluorinated alcohols are highly effective at promoting regioselectivity due to their unique properties. They are strong hydrogen bond donors and have a high ionizing power. This allows them to selectively activate one of the carbonyl groups of the diketone, creating a more pronounced difference in electrophilicity between the two carbonyl carbons. This enhanced difference in reactivity directs the nucleophilic attack of the hydrazine to a single carbonyl, leading to the preferential formation of one regioisomer.[2]
Q3: Can microwave irradiation improve the regioselectivity of the reaction?
A3: Microwave-assisted synthesis is a valuable technique for accelerating the Paal-Knorr reaction, often reducing reaction times from hours to minutes.[6][7] While the primary benefit is the significant rate enhancement, the rapid and uniform heating provided by microwaves can sometimes lead to cleaner reactions with fewer side products. However, the effect on regioselectivity is not always predictable and should be evaluated on a case-by-case basis. The fundamental factors of electronics, sterics, and solvent choice still play the dominant role in determining the isomeric ratio.
Q4: My desired regioisomer is the minor product. What strategies can I employ to reverse the selectivity?
A4: Reversing the inherent regioselectivity of a reaction can be challenging but is often achievable by manipulating the reaction conditions.
-
Switching from Acidic to Basic Conditions (or vice-versa): The protonation state of the hydrazine and the diketone can be altered by changing the pH. Under acidic conditions, the more basic nitrogen of a substituted hydrazine is protonated, which can alter its nucleophilicity and steric profile. Conversely, under basic conditions, the enolate of the diketone may be the reactive species. Experimenting with both acidic and basic catalysts is a key strategy.
-
Employing a Bulky Catalyst: A sterically demanding Lewis or Brønsted acid catalyst might preferentially coordinate to the less hindered carbonyl group, directing the hydrazine attack to that position.
Q5: How can I confirm the structure of the regioisomers I have synthesized?
A5: Unambiguous structure determination of pyrazole regioisomers is critical. The most powerful technique for this is 2D Nuclear Magnetic Resonance (NMR) spectroscopy .
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space correlations between protons that are close to each other. For example, a NOESY correlation between the N-substituent and a proton on one of the pyrazole ring substituents can definitively establish their relative positions.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are two or three bonds away. This can be used to establish connectivity and differentiate between isomers.
Q6: What are the best methods for separating a mixture of pyrazole regioisomers?
A6: If a mixture of regioisomers is unavoidable, chromatographic separation is the most common approach.
-
Column Chromatography: Silica gel column chromatography is a standard method for separating pyrazole isomers.[1][2] A careful screening of solvent systems (e.g., gradients of ethyl acetate in hexanes) is often required to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC, using either normal-phase or reverse-phase columns, can provide higher resolution.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis using Fluorinated Alcohols
This protocol provides a starting point for achieving high regioselectivity in the reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine using a fluorinated alcohol as the solvent.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-diketone (1.0 eq).
-
Solvent Addition: Add 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to dissolve the diketone (a concentration of 0.1-0.5 M is a good starting point).
-
Hydrazine Addition: Add the substituted hydrazine (1.0-1.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Workflow for Protocol 1:
Caption: Experimental workflow for regioselective pyrazole synthesis.
Protocol 2: General Procedure for Separation of Pyrazole Regioisomers by Column Chromatography
This protocol outlines a general approach for separating a mixture of pyrazole regioisomers using silica gel column chromatography.
-
Sample Preparation: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Column Packing: Pack a glass column with silica gel using a slurry method with an appropriate non-polar solvent (e.g., hexanes or petroleum ether).
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might start with 100% hexanes and gradually increase to 10-50% ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the separated isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated products.[2]
Data Summary
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Formation
| 1,3-Diketone | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | Mixture | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [2] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | >99:1 | [2] |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | Ethanol | 1:1.3 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | TFE | 9:1 | |
| 1-(2-Furyl)-4,4,4-trifluoro-1,3-butanedione | Methylhydrazine | HFIP | >99:1 |
Mechanistic Insights
The regioselectivity of the Paal-Knorr pyrazole synthesis is determined by the initial nucleophilic attack of the hydrazine on one of the carbonyl carbons of the 1,3-diketone.
Acid-Catalyzed Mechanism:
Under acidic conditions, a carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. The more nucleophilic nitrogen of the substituted hydrazine then attacks this activated carbonyl. The regioselectivity is therefore influenced by which carbonyl is more readily protonated and which is more susceptible to attack.
Caption: Simplified acid-catalyzed mechanism of pyrazole formation.
References
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Letters, 10(7), 1307–1310. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., Cuñat, A. C., & Villanova, S. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Elmaaty, A. A., & El-Taweel, F. M. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4938. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. Catalysis Reviews, 60(4), 536-599. [Link]
-
Fassi, Z., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6628. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Fustero, S., et al. (2009). Recent Advances in the Synthesis of Pyrazoles. A Review. HETEROCYCLES, 78(2), 263. [Link]
-
Poletto, J., et al. (2019). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 24(12), 2345. [Link]
-
Carreño, M. C., et al. (2018). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. New Journal of Chemistry, 42(15), 12567-12574. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]
-
Slideshare. (2018). Knorr Pyrazole Synthesis (M. Pharm). [Link]
-
ResearchGate. (2006). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]
-
ResearchGate. (2023). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Organic Chemistry Portal. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. [Link]
-
National Center for Biotechnology Information. (2015). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]
Sources
- 1. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 3. jk-sci.com [jk-sci.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Technical Support Center: Characterization of Substituted Pyrazole Isomers
From the Desk of the Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of substituted pyrazole isomer characterization. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, but their synthesis often yields a mixture of isomers (regioisomers, tautomers, enantiomers) with remarkably similar properties.[1][2][3] This guide is structured to provide direct, actionable solutions to the common challenges encountered in the lab. We will move from high-level questions to technique-specific troubleshooting, grounding our advice in established analytical principles.
Frequently Asked Questions (FAQs)
Q1: What makes separating and identifying pyrazole isomers so challenging?
The primary difficulty stems from the inherent similarity between the isomers.
-
Regioisomers : These isomers, which differ in the position of substituents on the pyrazole ring, often have very close polarities and similar physical properties, making them difficult to resolve using standard chromatographic techniques.[1][2]
-
Tautomers : N-unsubstituted pyrazoles can exist in a rapid equilibrium between two tautomeric forms due to proton exchange.[4][5] In solution, this often leads to averaged signals in NMR spectroscopy, complicating structural assignment.
-
Enantiomers : Chiral pyrazole derivatives will have identical physical properties in a non-chiral environment, necessitating specialized techniques like chiral chromatography for separation.[1][6]
Q2: I've synthesized a pyrazole from an unsymmetrical 1,3-dicarbonyl. How do I know if I have a single isomer or a mixture?
The first indication often comes from routine analysis. A mixture of regioisomers will typically exhibit:
-
Broadened melting point range for a solid product.[2]
-
Multiple, closely-spaced spots on a Thin-Layer Chromatography (TLC) plate, even after initial purification attempts.[2]
-
Duplicate sets of peaks in ¹H and ¹³C NMR spectra , indicating the presence of more than one distinct chemical environment for the pyrazole core and its substituents.[2][3]
Q3: What is the definitive "gold standard" method for confirming the structure of a single pyrazole isomer?
Unambiguous structure determination is best achieved by single-crystal X-ray crystallography .[7][8][9] This technique provides the precise spatial arrangement of atoms in the solid state, definitively resolving any ambiguity about substituent placement and confirming the specific regioisomer. However, obtaining crystals suitable for X-ray diffraction can be a significant challenge in itself.[10][11] In the absence of suitable crystals, a combination of advanced 2D NMR techniques is the next best approach.[12]
Troubleshooting Guide 1: Chromatographic Separation
Issues with separating pyrazole isomers are common. The key is a systematic approach to method development.
Problem: My pyrazole isomers are co-eluting or show very poor separation on a silica gel column.
This is a classic problem when isomers have nearly identical polarity.[1]
-
Underlying Cause : The subtle differences in the dipole moments of the isomers are not sufficient to create differential interaction with the silica stationary phase under the chosen mobile phase conditions.
-
Troubleshooting Steps :
-
Confirm Separability with TLC : Before attempting column chromatography, meticulously optimize the solvent system using TLC. Test a wide range of solvent systems with varying polarity (e.g., hexane/ethyl acetate, dichloromethane/methanol). If you cannot achieve baseline separation of spots on the TLC plate, you will not be able to separate them on a silica gel column.[1]
-
Optimize the Mobile Phase :
-
Use a Shallow Gradient : If using flash chromatography, a very slow, shallow gradient of the polar solvent can often resolve closely eluting compounds.
-
Try Different Solvent Systems : Sometimes, changing the nature of the solvents, not just the polarity, can improve selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/ether system might alter the specific hydrogen bonding interactions and improve separation.
-
-
Change the Stationary Phase : If silica gel fails, consider a stationary phase with different properties. For particularly stubborn separations, alumina (basic or neutral) or Florisil can sometimes provide the required selectivity.[1]
-
Employ High-Performance Liquid Chromatography (HPLC) : For high-value materials or when flash chromatography is insufficient, HPLC is the method of choice. A C18 reversed-phase column with a water/acetonitrile or water/methanol mobile phase (often with additives like formic acid or TFA) can provide the high resolution needed to separate polar isomers.[1]
-
Problem: I'm trying to separate chiral pyrazole enantiomers, but I only see one peak on my HPLC.
-
Underlying Cause : Enantiomers have identical physical properties in an achiral environment. A standard C18 or silica HPLC column is achiral and cannot differentiate between them.
-
Solution : You must introduce chirality into the system.
-
Use a Chiral Stationary Phase (CSP) : This is the most effective method. Polysaccharide-based CSPs (e.g., Lux cellulose-2, Lux amylose-2) have shown excellent success in resolving pyrazole enantiomers.[6][13] The separation occurs because the enantiomers form transient diastereomeric complexes with the chiral phase, leading to different retention times.
-
Mobile Phase Considerations for CSPs : The choice of mobile phase is critical for chiral separations. Both normal-phase (e.g., hexane/ethanol) and polar organic modes (e.g., pure acetonitrile or methanol) can be effective, and the optimal mode is compound-dependent.[6][13]
-
HPLC Method Development Workflow for Isomer Separation
Caption: Workflow for developing an HPLC method to separate pyrazole isomers.
Troubleshooting Guide 2: NMR Spectroscopy
NMR is the most powerful tool for characterizing isomers in solution, but the spectra can be confusing.
Problem: The signals for my C3 and C5 carbons (and their attached protons) are broad or appear as a single averaged signal in the ¹³C and ¹H NMR spectra.
-
Underlying Cause : This is the classic signature of annular tautomerism . The N-H proton is rapidly exchanging between the two nitrogen atoms on the NMR timescale. As a result, the C3 and C5 positions become chemically equivalent on average, leading to a single, often broad, signal instead of two distinct ones.[5]
-
Solution: Low-Temperature NMR The key is to slow down the rate of proton exchange so that the NMR spectrometer can "see" the individual tautomers.
-
Choose a Suitable Solvent : Select a deuterated solvent with a low freezing point, such as deuterated methanol (CD₃OD), dichloromethane (CD₂Cl₂), or THF-d₈.[5]
-
Cool the Sample : Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 K), allowing the sample to equilibrate for several minutes at each step.[5]
-
Acquire Spectra : Record spectra at each temperature. As the exchange slows, you will observe the single averaged signal broaden, then resolve (decoalesce) into two distinct sets of signals corresponding to each tautomer.[5]
-
Quantify : Once the signals are fully resolved, you can integrate them to determine the relative population of each tautomer at that temperature.
-
Problem: I have a mixture of regioisomers and I can't definitively assign the signals. How do I distinguish a 1,3-disubstituted from a 1,5-disubstituted pyrazole?
-
Underlying Cause : Simple 1D NMR may not provide enough information to connect protons and carbons that are multiple bonds apart, which is necessary to establish the substitution pattern.
-
Solution: 2D NMR Spectroscopy Two-dimensional NMR experiments are essential for unambiguous assignment. The most critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
-
Principle : HMBC shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH couplings). This allows you to piece together the carbon skeleton.[5][12]
-
Application : For a 1,5-disubstituted pyrazole, the protons on the substituent at the N1-position will show a ³JCH correlation to the C5 carbon. For a 1,3-disubstituted pyrazole, these same protons will show a correlation to the C3 carbon. By identifying these key long-range correlations, you can definitively assign the isomeric structure.[12] The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can also be invaluable, as it shows correlations between protons that are close in space, which can help differentiate isomers.[12][14]
-
Decision Workflow for NMR Signal Assignment
Caption: Decision tree for troubleshooting common NMR characterization issues.
Troubleshooting Guide 3: Mass Spectrometry
Problem: My regioisomers give identical or nearly identical mass spectra. How can I use MS to differentiate them?
-
Underlying Cause : Electron ionization (EI) and even standard electrospray ionization (ESI) often produce molecular ions that have the same mass-to-charge ratio (m/z) for isomers. The initial fragmentation pathways can also be very similar, making differentiation difficult.[15]
-
Solutions :
-
Tandem Mass Spectrometry (MS/MS or MSⁿ) : While primary fragmentation may be similar, subjecting a specific fragment ion to a further round of fragmentation (MS³) can sometimes reveal subtle differences. The presence or absence of a specific grandchild ion can be diagnostic for one isomer over another.[12]
-
Coupling with Chromatography (GC-MS, LC-MS) : The most robust approach is to use the mass spectrometer as a detector for a chromatographic system. Gas Chromatography (GC) or HPLC will first separate the isomers in time based on their physical properties.[16] The mass spectrometer then provides the mass data for each separated peak, confirming that the resolved peaks are indeed isomers (having the same molecular weight).[17][18]
-
Comparative Table of Characterization Techniques
| Technique | Resolving Power for Isomers | Information Provided | Key Limitation |
| TLC/Column Chromatography | Low to Moderate | Purity, Isomer Separation | Poor resolution for very similar isomers.[1] |
| HPLC | High | High-resolution separation, Quantification | Requires method development.[1] |
| ¹H / ¹³C NMR | High (with 2D) | Connectivity, Tautomerism, Ratios | Averaging effects can complicate spectra.[5] |
| Mass Spectrometry (MS) | Low (standalone) | Molecular Weight, Formula | Often cannot distinguish isomers directly.[15] |
| LC-MS / GC-MS | High | Separation + MW of each isomer | Requires volatile/soluble compounds. |
| X-ray Crystallography | Absolute | Unambiguous 3D Structure | Requires high-quality single crystals.[7] |
Detailed Experimental Protocols
Protocol 1: Unambiguous Regioisomer Assignment using HMBC
This protocol assumes you have a purified sample of a single isomer but are unsure of its substitution pattern.
-
Sample Preparation : Dissolve 5-10 mg of the purified pyrazole isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[19]
-
Acquire Standard Spectra : Obtain high-quality 1D ¹H and ¹³C{¹H} spectra to identify all proton and carbon chemical shifts.
-
Set up the HMBC Experiment :
-
Use the standard hmbc pulse sequence on your spectrometer.
-
The most critical parameter is the long-range coupling constant (J(C,H) or CNST) for which the experiment is optimized. A value of 8-10 Hz is a good starting point for detecting typical ²JCH and ³JCH correlations.[5]
-
-
Data Acquisition : The HMBC experiment may require several hours to acquire, depending on the sample concentration.
-
Processing and Analysis :
-
Process the 2D data using your software to obtain the contour plot.
-
Identify the key protons (e.g., the N-CH₃ or pyrazole C-H).
-
Look for cross-peaks that connect these protons to carbons of the pyrazole ring.
-
Example : A cross-peak between the N-CH₃ protons and a pyrazole carbon at ~142 ppm, which is also coupled to phenyl protons, would strongly suggest that carbon is C5, identifying the compound as a 1,5-disubstituted isomer.[12] Trace these connections to build the molecular framework and confirm the substitution pattern.
-
Protocol 2: Low-Temperature NMR for Tautomer Resolution
-
Sample Preparation : Prepare a sample in a low-freezing point solvent like THF-d₈ or CD₂Cl₂.[5]
-
Initial Spectrum : Acquire a standard ¹H NMR spectrum at room temperature (298 K) to serve as a baseline.
-
Cooling : Set the probe temperature to 273 K. Wait 5-10 minutes for thermal equilibration. Acquire another spectrum.
-
Iterative Cooling : Continue to lower the temperature in 10-20 K steps. At each step, allow the sample to equilibrate and acquire a new spectrum.
-
Observation : Watch for the characteristic changes in the spectra: the averaged signals will first broaden significantly (approaching the coalescence temperature) and then split into two distinct sets of signals at lower temperatures.
-
Final Analysis : Once the signals are sharp and resolved, the experiment is complete. Integrate the corresponding peaks to determine the tautomer ratio.
Computational Approaches: A Supporting Role
Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable supporting data.[20][21][22] DFT calculations can be used to:
-
Predict NMR Chemical Shifts : Calculated ¹H and ¹³C chemical shifts for all possible isomers can be compared to experimental data to help identify the correct structure.[23]
-
Determine Relative Stabilities : Calculations can predict the lowest energy (most stable) tautomer or regioisomer, providing a theoretical basis for the experimentally observed product.[22]
-
Rationalize Chromatographic Behavior : Semi-empirical calculations can provide insights into molecular properties like dipole moments, which can help explain the observed chromatographic retention behavior of different isomers.[12]
References
- BenchChem Technical Support Team. (2025).
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. [Link]
-
Kumar, D., et al. (n.d.). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Center for Biotechnology Information. [Link]
- Jana, S. B., et al. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations.
- BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
- BenchChem. (2025). Mass Spectrometry of Pyrazoles from (Tetrahydro-2H-pyran-4-yl)
-
Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules. [Link]
-
Pereira, M. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]
-
Ramos, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- BenchChem. (2025).
- Elguero, J., et al. (n.d.). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry.
-
Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. [Link]
-
Al-Warhi, T., et al. (2022). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]
- BenchChem. (2025).
- BenchChem. (2025).
-
Santos, L. S., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
-
Thottempudi, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]
-
Santos, L. S., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
-
Paske, C., et al. (2020). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. Journal of AOAC INTERNATIONAL. [Link]
-
NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]
-
Unknown Author. (n.d.). Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. [Link]
-
Joksović, M. D., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Oxford Instruments Magnetic Resonance. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
-
Al-Masoudi, N. A., et al. (2025). Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. Scientific Reports. [Link]
-
Elguero, J., et al. (2010). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules. [Link]
-
Unknown Author. (n.d.). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. ResearchGate. [Link]
- BenchChem. (2025).
-
Al-Majid, A. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Publications. [Link]
-
Guccione, S., et al. (2020). Tandem mass spectrometry approaches for recognition of isomeric compounds mixtures. Wiley Online Library. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA00372E [pubs.rsc.org]
- 12. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 18. academic.oup.com [academic.oup.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. eurasianjournals.com [eurasianjournals.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"1H NMR and 13C NMR analysis of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone"
An In-Depth Spectroscopic Guide to 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Comparative NMR Analysis
In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone, serving as a fundamental building block for a vast array of functional molecules. Its utility stems from its unique electronic properties and its capacity for diverse substitutions, which allows for the fine-tuning of steric and electronic characteristics. The unambiguous structural elucidation of these substituted pyrazoles is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for this purpose.
This guide provides a senior-level, in-depth analysis of the ¹H and ¹³C NMR spectra of a key pyrazole derivative, this compound. We will move beyond a simple recitation of spectral data, focusing instead on the causal relationships between the molecular structure and the observed spectroscopic signals. Furthermore, this guide will present a comparative analysis with a closely related isomer, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, to highlight the sensitivity of NMR to subtle structural changes and to provide a robust framework for isomeric differentiation.
Molecular Structure and Atom Numbering
A prerequisite for any NMR analysis is a clear understanding of the molecule's connectivity and a systematic numbering scheme for unambiguous assignment of signals. The structure of this compound is presented below, with atoms numbered for subsequent spectral assignment.
Figure 1: Molecular structure of this compound with IUPAC-consistent atom numbering for NMR assignments.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration (area under the signal) of each peak are dictated by the electronic environment and the proximity of neighboring protons.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and resolution, which is particularly useful for resolving complex multiplets in aromatic regions.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees. A smaller flip angle allows for faster repetition rates without saturating the signals.
-
Acquisition Time: 2-4 seconds. This duration ensures adequate data points are collected for good resolution.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows for the longitudinal magnetization to recover between pulses, ensuring quantitative integration.
-
Number of Scans: 8-16 scans. Co-adding multiple scans improves the signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Data Interpretation and Assignments
The experimental ¹H NMR data for this compound are summarized and interpreted below.
Table 1: ¹H NMR Data (400 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.33 | Singlet | 1H | H-5 | The pyrazole ring proton is highly deshielded due to the anisotropic effects of the adjacent phenyl and acetyl groups. Its singlet nature confirms no adjacent protons. |
| 7.73 | Doublet | 2H | H-2', H-6' | These are the ortho protons on the N-phenyl ring. They are deshielded by the proximity to the pyrazole ring and exhibit doublet splitting from the meta protons. |
| 7.49 | Triplet | 2H | H-3', H-5' | These meta protons are coupled to both ortho and para protons, resulting in a triplet pattern. |
| 7.33 | Triplet | 1H | H-4' | The para proton, being the furthest from the pyrazole ring, is the most shielded of the phenyl protons. |
| 2.58 | Singlet | 3H | C(3)-CH₃ | The methyl group attached to the pyrazole ring (C3) appears as a sharp singlet in the aliphatic region. |
| 2.51 | Singlet | 3H | COCH₃ | The acetyl methyl protons are slightly more shielded than the C3-methyl protons and also appear as a singlet. |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. The chemical shift range is much wider than in ¹H NMR, leading to less signal overlap.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of solvent) is typically required due to the low natural abundance of the ¹³C isotope (~1.1%).
-
Instrumentation: Performed on the same spectrometer as the ¹H NMR.
-
Acquisition Parameters:
-
Technique: Proton-decoupled (broadband) acquisition is standard to produce a spectrum of singlets, simplifying interpretation.
-
Pulse Angle: 45-60 degrees.
-
Relaxation Delay (d1): 2-5 seconds. Quaternary carbons often have longer relaxation times and may require a longer delay for reliable detection.
-
Number of Scans: Significantly higher than for ¹H NMR (e.g., 256 to 1024 scans) to achieve an adequate signal-to-noise ratio.
-
-
Advanced Techniques (Optional but Recommended): Distortionless Enhancement by Polarization Transfer (DEPT-135 or DEPTQ) experiments can be run to differentiate between CH, CH₂, and CH₃ carbons (positive signals) and quaternary carbons (absent or negative signals).
Data Interpretation and Assignments
Table 2: ¹³C NMR Data (100 MHz, CDCl₃) for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| 195.4 | C=O | The carbonyl carbon of the acetyl group is highly deshielded and appears at a characteristic downfield shift. |
| 152.0 | C-3 | This quaternary carbon of the pyrazole ring is deshielded by the adjacent nitrogen and the attached methyl group. |
| 140.2 | C-5 | The CH carbon of the pyrazole ring. Its chemical shift is influenced by the adjacent nitrogen and the electron-withdrawing acetyl group. |
| 139.2 | C-1' | The ipso-carbon of the phenyl ring, attached to the pyrazole nitrogen. |
| 129.3 | C-3', C-5' | The meta carbons of the phenyl ring. |
| 127.4 | C-4' | The para carbon of the phenyl ring. |
| 119.5 | C-2', C-6' | The ortho carbons of the phenyl ring. |
| 118.9 | C-4 | The quaternary carbon of the pyrazole ring bearing the acetyl group. It is relatively shielded compared to other ring carbons. |
| 31.0 | COCH₃ | The methyl carbon of the acetyl group. |
| 14.2 | C(3)-CH₃ | The methyl carbon attached to the pyrazole ring. |
Comparative Analysis: Distinguishing Isomers
To underscore the diagnostic power of NMR, we compare the spectral data of our target compound with its isomer, 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone . In this isomer, the methyl group is on C-5 instead of C-3. This seemingly minor change leads to significant and predictable differences in the NMR spectra.
Figure 2: Comparison of the 3-methyl (left) and 5-methyl (right) isomers of 1-phenyl-4-acetyl-pyrazole.
Table 3: Comparative ¹H and ¹³C NMR Data for Pyrazole Isomers
| Signal | 1-(3-methyl ...) | 1-(5-methyl ...) | Key Difference and Rationale |
| ¹H NMR | |||
| Pyrazole-H | δ 8.33 (H-5) | δ 7.95 (H-3) | The proton at C5 is more deshielded than the proton at C3 due to the stronger anisotropic effect of the adjacent N-phenyl group. This is a key diagnostic difference. |
| Ring-CH₃ | δ 2.58 | δ 2.45 | The chemical shift of the methyl group is also sensitive to its position on the ring. |
| ¹³C NMR | |||
| Pyrazole C-H | δ 140.2 (C-5) | δ 130.8 (C-3) | Similar to the proton shifts, the C-5 carbon is significantly more deshielded than the C-3 carbon. |
| Pyrazole C-Me | δ 152.0 (C-3) | δ 143.1 (C-5) | The carbon bearing the methyl group also shows a distinct chemical shift depending on its location (C3 vs C5). |
This comparative analysis demonstrates that while both isomers would show similar features (one pyrazole proton, two methyl singlets, one phenyl group), the precise chemical shifts of the pyrazole ring proton and carbons are highly diagnostic, allowing for unambiguous assignment.
Workflow for Structural Elucidation
For novel compounds or complex structures, a multi-technique approach is often necessary. Two-dimensional (2D) NMR experiments like COSY (Correlated Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) provide through-bond connectivity information that confirms assignments made from 1D spectra.
A Researcher's Guide to the Mass Spectrometry Fragmentation of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Introduction
In the landscape of drug discovery and medicinal chemistry, pyrazole derivatives are of significant interest due to their diverse biological activities. The compound 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone serves as a crucial building block in the synthesis of various pharmacologically active agents. Accurate structural elucidation is paramount, and mass spectrometry (MS) stands as a cornerstone technique for this purpose. Understanding the fragmentation pattern of a molecule under ionization is not merely an academic exercise; it provides a unique fingerprint that confirms its identity, reveals structural nuances, and aids in the identification of metabolites and degradation products.
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound. We will dissect the molecule's fragmentation pathways by comparing its behavior to simpler structural analogs, supported by established fragmentation mechanisms and experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for unambiguous molecular characterization.
Theoretical Fragmentation Pathways: A Mechanistic Overview
The fragmentation of this compound (Molecular Weight: 200.24 g/mol ) is governed by the interplay of its three key structural motifs: the aromatic phenyl ring, the heterocyclic pyrazole core, and the acetyl substituent. Upon electron impact, the molecule is ionized to form a molecular ion (M•+), which is energetically unstable and undergoes a series of fragmentation reactions.[1] The most probable pathways are dictated by the formation of the most stable resulting cations and neutral radicals.
Alpha (α)-Cleavage: The Dominant Pathway for Ketones
For most ketones, the primary and most characteristic fragmentation is the α-cleavage—the breaking of the bond adjacent to the carbonyl group.[2][3] This process is highly favored because it results in the formation of a resonance-stabilized acylium ion.[4]
In our target molecule, two α-cleavage events are possible:
-
Loss of a Methyl Radical (•CH₃): Cleavage of the bond between the carbonyl carbon and the methyl group results in the loss of a methyl radical (mass = 15 Da). This is the most anticipated fragmentation, leading to a highly stable acylium ion at m/z 185 . This fragment is expected to be the base peak or one of the most abundant ions in the spectrum.
-
Loss of the Pyrazolyl Radical: Cleavage of the bond between the carbonyl carbon and the pyrazole ring would form an acylium ion at m/z 43 ([CH₃CO]⁺). While possible, the cleavage that expels the smaller, less stable radical (methyl) is typically preferred, making the m/z 185 ion more abundant.[4]
Comparative Analysis with Experimental Data
To validate these theoretical pathways, we turn to experimental data. The GC-MS data for this compound is available in public databases. [5]We will compare its fragmentation to that of two simpler analogs: acetophenone (representing the aryl ketone moiety) and 3-methyl-1-phenyl-1H-pyrazole (representing the core heterocyclic structure). [6]
| Observed m/z | Relative Intensity (%) | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|---|
| 200 | ~35 | [C₁₂H₁₂N₂O]•+ | - | Molecular Ion (M•+) |
| 185 | 100 | [C₁₁H₉N₂O]⁺ | •CH₃ | α-Cleavage (Base Peak) |
| 157 | ~10 | [C₁₀H₉N₂]⁺ | •CH₃, CO | α-Cleavage followed by loss of CO |
| 130 | ~15 | [C₉H₈N]⁺ | •CH₃, CO, HCN | Ring Fragmentation |
| 105 | ~5 | [C₇H₅O]⁺ | C₅H₇N₂ | Cleavage of pyrazole-carbonyl bond |
| 77 | ~25 | [C₆H₅]⁺ | C₆H₇N₂O | Phenyl Cation |
| 51 | ~15 | [C₄H₃]⁺ | C₂H₂ | Fragmentation of Phenyl Cation |
Data interpreted from publicly available spectra such as SpectraBase. [5]
Comparison 1: vs. Acetophenone
Acetophenone (Ph-CO-CH₃) also undergoes α-cleavage to lose a methyl radical, forming the benzoyl cation ([PhCO]⁺) at m/z 105 as its base peak. [7]This ion subsequently loses carbon monoxide (CO) to form the phenyl cation at m/z 77. [8]In our target molecule, the base peak is at m/z 185 , not m/z 105, demonstrating that the pyrazolyl group significantly stabilizes the resulting acylium ion compared to a simple phenyl group. The presence of a strong peak at m/z 77 in both spectra confirms the phenyl moiety is a common structural feature that readily forms a stable cation.
Comparison 2: vs. 3-methyl-1-phenyl-1H-pyrazole
The mass spectrum for 3-methyl-1-phenyl-1H-pyrazole (MW=158) shows a strong molecular ion peak at m/z 158 and a significant fragment at m/z 77, corresponding to the phenyl cation. [6]The fragmentation of its pyrazole core provides a baseline for understanding the behavior of our more complex molecule. The fragments observed at m/z 157 and m/z 130 in the spectrum of our target molecule likely arise from the fragmentation of the pyrazole ring system after the initial loss of the acetyl group components, consistent with patterns seen in simpler pyrazoles. [9][10]
Experimental Protocol: Acquiring a High-Quality EI Mass Spectrum
A self-validating protocol is crucial for obtaining reproducible and reliable mass spectra. The following is a standard operating procedure for the analysis of small molecules like this compound by Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Methodology
-
Sample Preparation:
-
Accurately weigh ~1 mg of the analyte.
-
Dissolve in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10-50 µg/mL. Causality: This ensures the sample is sufficiently concentrated for detection without overloading the GC column or the MS detector.
-
-
GC-MS System Configuration:
-
GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane) is suitable. Causality: This column provides good separation for a wide range of semi-volatile aromatic compounds.
-
Injection: 1 µL injection volume in splitless mode. Causality: Splitless injection maximizes the transfer of analyte to the column, which is ideal for trace analysis.
-
Injector Temperature: 250 °C. Causality: Ensures rapid and complete volatilization of the analyte without thermal degradation.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
GC Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase temperature at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes. Causality: The temperature program is designed to ensure the compound elutes as a sharp, symmetrical peak and that any less volatile impurities are cleared from the column.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. Causality: This is the standard energy used for EI-MS. It provides sufficient energy to cause reproducible fragmentation and allows for direct comparison with established spectral libraries (e.g., NIST, Wiley). [11] * Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C. Causality: These temperatures prevent condensation of the analyte within the ion source and mass analyzer.
-
Scan Range: m/z 40-400. Causality: This range comfortably covers the molecular ion (m/z 200) and all expected fragments.
-
Conclusion
The electron ionization mass spectrum of this compound is characterized by a clear and interpretable fragmentation pattern. The dominant fragmentation pathway is the α-cleavage of the acetyl group, leading to the loss of a methyl radical and the formation of a stable acylium ion at m/z 185 , which serves as the base peak. This observation is a hallmark of ketone fragmentation.
Secondary fragmentation ions, such as the phenyl cation at m/z 77 , confirm the presence of the N-phenyl substituent. Further fragments arise from the decomposition of the pyrazole ring system. A comparative analysis with simpler molecules like acetophenone and 3-methyl-1-phenyl-1H-pyrazole validates these assignments and highlights the influence of the combined molecular structure on ion stability. While theoretically possible, a McLafferty-type rearrangement does not appear to be a major fragmentation route, as the high stability of the acylium ion formed via α-cleavage makes it the overwhelmingly favored pathway. This detailed understanding provides a robust framework for the confident identification of this compound and its derivatives in complex research and development settings.
References
-
Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]
-
Kuhn, B. L., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Pyrazoles: Synthesis, Properties and Applications. IntechOpen. Available at: [Link]
-
Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). McLafferty rearrangement. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Frizzo, C. P., et al. (2022). Scheme 15. Fragmentation of the [M−NO₂]⁺ of methyl-1-nitropyrazoles... ResearchGate. Available at: [Link]
-
Grützmacher, H.-F. (1995). Rearrangement by intermediate ion/neutral complexes during the McLaffertyfragmentation of unsaturated ketones. ResearchGate. Available at: [Link]
-
Chemistry Steps. McLafferty Rearrangement. Available at: [Link]
-
Wikipedia contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia. Available at: [Link]
-
University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link]
-
NIST. 1H-Pyrazole, 1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Unacademy. McLafferty Rearrangement. Available at: [Link]
-
Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2022). 6.3: Rearangement. Available at: [Link]
-
NIST. 1H-Pyrazole, 3,5-diphenyl-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Wiley Science Solutions. Ethanone, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-. SpectraBase. Available at: [Link]
-
NIST. Pyrazole, 3-nitro-. NIST Chemistry WebBook. Available at: [Link]
-
NIST. 1H-Pyrazole, 3,5-dimethyl-1-phenyl-. NIST Chemistry WebBook. Available at: [Link]
-
Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]
-
Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]
-
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]
-
mzCloud. (2017). 1-[3-Methyl-5-(2-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]ethan-1-one. Available at: [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Available at: [Link]
-
Beynon, J., et al. (1960). The Mass Spectra of Cyclic Ketones. Semantic Scholar. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Bowie, J. H., et al. (1966). Studies in Mass Spectrometry. IX. Mass Spectra of β-Diketones. The Journal of Organic Chemistry. Available at: [Link]
-
PubChem. 3-methyl-1-phenyl-1H-pyrazole. Available at: [Link]
-
Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. Available at: [Link]
-
van der Hooft, J. J. J., et al. (2020). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available at: [Link]
-
University of California, Davis. Interpretation of mass spectra. Available at: [Link]
-
El Kodadi, M., et al. (2004). 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone. MDPI. Available at: [Link]
-
The Organic Chemistry Tutor. (2014). Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. Available at: [Link]
-
E. M. P. Go, et al. (2023). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC - PubMed Central. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 4. youtube.com [youtube.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 3-methyl-1-phenyl-1H-pyrazole | C10H10N2 | CID 70783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. GCMS Section 6.11.3 [people.whitman.edu]
- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Elucidation of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives: An X-ray Crystallographic Perspective
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of X-ray crystallography as the definitive method for the structural elucidation of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives, a class of compounds with significant potential in medicinal chemistry.[1][2] We will explore the experimental workflow of X-ray crystallographic analysis, using a specific derivative as a case study, and compare its capabilities with other widely used spectroscopic techniques.
The pyrazole scaffold is a cornerstone in the design of bioactive molecules, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The substituent at the 4-position of the pyrazole ring, in this case, an ethanone group, offers a versatile point for further chemical modification, making these derivatives attractive for creating libraries of potential drug candidates. Understanding the precise spatial arrangement of atoms through X-ray crystallography provides invaluable insights into structure-activity relationships (SAR), guiding the rational design of more potent and selective therapeutic agents.
The Definitive Structure: X-ray Crystallographic Analysis
Single-crystal X-ray diffraction stands as the gold standard for determining the absolute three-dimensional structure of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can map the electron density and thus determine the precise position of each atom in the crystal lattice. This technique provides unambiguous information about bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure involves a meticulous multi-step process.
1. Synthesis and Purification: The synthesis of this compound derivatives can be achieved through various established methods.[3] A common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The purity of the synthesized compound is critical for successful crystallization and is typically ensured through techniques like column chromatography.
2. Crystallization: The growth of high-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture is a widely used technique. The choice of solvent is crucial and often determined empirically.
3. Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.
4. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic positions are refined to best fit the experimental data, resulting in the final, highly accurate molecular structure.
Case Study: 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
A notable example is the X-ray crystallographic analysis of a new monoclinic polymorph of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.[4][5] The study revealed that this polymorph crystallizes in the P21/n space group with two independent molecules in the asymmetric unit.[4]
| Crystallographic Parameter | Value |
| Chemical Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 13.8735 (7) |
| b (Å) | 9.2037 (4) |
| c (Å) | 18.3702 (8) |
| β (°) | 110.100 (2) |
| Volume (ų) | 2202.78 (18) |
| Z | 8 |
Table 1: Crystal data for a polymorph of 1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone.[4]
The analysis provided precise bond lengths and angles and revealed intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ethanone substituent.[4] Such detailed structural information is invaluable for understanding the molecule's conformation and potential interactions with biological targets.
A Broader Perspective: Comparison with Other Analytical Techniques
While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of a new compound relies on a suite of analytical techniques. The following is a comparison of what X-ray crystallography offers versus other common spectroscopic methods.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Overview of recent developments of pyrazole derivatives as an anticancer agent in different cell line [ouci.dntb.gov.ua]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph [sonar.ch]
A Comparative Guide to Pyrazole Synthesis: Conventional Reflux vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrazole scaffolds is a cornerstone of innovation. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals, including the anti-inflammatory drug Celecoxib.[1][2] This guide provides a direct comparison of conventional reflux methods and modern microwave-assisted approaches for pyrazole synthesis, supported by experimental data and detailed protocols to aid in methodological selection. While traditional synthesis often relies on prolonged heating under reflux, contemporary methodologies like microwave-assisted synthesis offer significant advantages in reaction time and yield.[3][4][5]
The Foundational Chemistry: Knorr Pyrazole Synthesis
The most fundamental and widely used method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[6][7][8] Understanding this core mechanism is key to appreciating how different heating techniques influence the reaction's efficiency.
The reaction proceeds via a well-established pathway:
-
Nucleophilic Attack: One nitrogen atom of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Imine Formation: This is followed by the elimination of a water molecule to form an imine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group.
-
Dehydration: A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[6][9]
Caption: Generalized mechanism of the Knorr pyrazole synthesis.
Heating the Reaction: A Tale of Two Modalities
The primary difference between the conventional and microwave-assisted methods lies not in the chemical mechanism itself, but in the mode of energy transfer used to drive the reaction to completion.
Conventional Heating: The Limits of Conduction
Traditional synthesis relies on external heat sources like oil baths or heating mantles. Energy is transferred by conduction through the walls of the reaction vessel to the solvent and, finally, to the reactants.[10] This process is inherently slow and inefficient, often resulting in an uneven temperature distribution throughout the reaction mixture. The prolonged reaction times required, often spanning several hours, can lead to the formation of side products and the degradation of thermally sensitive molecules.[11]
Microwave-Assisted Synthesis: The Power of Direct Heating
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave radiation to heat the reaction mixture.[11] Microwaves couple directly with polar molecules (like the reactants and any polar solvent), causing them to rapidly oscillate and generate heat through dielectric loss.[11][12] This results in rapid, uniform, and instantaneous localized superheating of the reactants.[10] This efficient and direct energy transfer is the primary reason for the dramatic acceleration of reaction rates, reducing synthesis times from hours to mere minutes.[11][13][14]
Data Presentation: A Head-to-Head Comparison
The following table summarizes key quantitative data from representative experimental procedures for the synthesis of pyrazole derivatives, highlighting the efficiencies gained by moving from conventional reflux to microwave-assisted techniques.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method | Source(s) |
| Reaction Time | 2 hours | 5 minutes | [3][15][16] |
| 7-9 hours | 9-10 minutes | [4][5] | |
| Yield | 72-90% | 91-98% | [3][15][16] |
| Lower than microwave method | 79-92% improvement | [4][5] | |
| Temperature | 75°C | 60°C | [3][15][16] |
| Reflux (~118°C in Acetic Acid) | 120°C | [17] |
Experimental Protocols & Workflow
To provide a self-validating system for comparison, detailed methodologies for both a conventional reflux and a microwave-assisted pyrazole synthesis are provided below. These protocols are based on established literature procedures for the synthesis of phenyl-1H-pyrazoles.[3][15][16]
Protocol 1: Conventional Reflux Synthesis of Phenyl-1H-pyrazoles
-
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
-
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve the appropriate aryl hydrazine (1 mmol) and β-ketoester (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.
-
Attach a reflux condenser and place the flask in a heating mantle or pre-heated oil bath.
-
Heat the reaction mixture to reflux (approx. 75°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the resulting crude product, typically by recrystallization from a suitable solvent like ethanol, to obtain the pure pyrazole derivative.
-
Protocol 2: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
-
Materials:
-
Aryl hydrazine
-
β-ketoester
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
-
-
Step-by-Step Procedure:
-
In a dedicated microwave reaction vial, combine the appropriate aryl hydrazine (1 mmol), β-ketoester (1 mmol), and a stir bar.
-
Add ethanol (5 mL) and a catalytic amount of glacial acetic acid (2-3 drops).
-
Seal the vessel securely with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with an appropriate power setting (e.g., 50 W).[3][15][16]
-
After the irradiation is complete, the vessel is automatically cooled to a safe temperature by the instrument.
-
Once cooled, carefully open the vial in a fume hood.
-
Evaporate the solvent and purify the product as described in the conventional method.
-
Caption: Comparative workflow of conventional versus microwave synthesis.
The Green Chemistry Perspective
Microwave-assisted synthesis is not just faster; it is also a cornerstone of Green Chemistry.[12][18] This approach aligns with several green principles by:
-
Reducing Energy Consumption: Shorter reaction times translate directly to lower energy usage.[11][12]
-
Minimizing Waste: Higher yields and cleaner reactions often reduce the formation of by-products, simplifying purification and decreasing solvent waste.[13][19]
-
Enabling Solvent-Free Reactions: Because microwaves can heat reactants directly, some reactions can be run without any solvent, which is a significant environmental benefit.[12][18]
Choosing the Right Method: A Decision Framework
The choice between conventional and microwave-assisted synthesis involves a trade-off between several key parameters. The following diagram illustrates these relationships.
Caption: Decision logic for choosing between synthesis methods.
Conclusion
Microwave-assisted organic synthesis (MAOS) presents a compelling alternative to conventional heating methods for the synthesis of pyrazole derivatives.[11][13] The primary advantages of MAOS include drastically reduced reaction times and often higher product yields.[3][4][19] While conventional methods are well-established and do not require specialized equipment, the significant time savings and improved yields offered by microwave synthesis make it an attractive option for researchers in drug discovery and development, where rapid lead optimization is crucial.[4] Furthermore, its alignment with the principles of green chemistry positions it as a more sustainable and environmentally friendly technique for modern chemical synthesis.[14][20]
References
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available from: [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Preprints.org. Available from: [Link]
-
Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available from: [Link]
-
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available from: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Omega. Available from: [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. ResearchGate. Available from: [Link]
-
Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science. Available from: [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. Available from: [Link]
-
Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. PubMed. Available from: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available from: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. National Institutes of Health. Available from: [Link]
-
Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy. National Institutes of Health. Available from: [Link]
-
Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines l Protocol Preview. YouTube. Available from: [Link]
-
Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available from: [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. ResearchGate. Available from: [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. National Institutes of Health. Available from: [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. National Institutes of Health. Available from: [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. eresearchco.com [eresearchco.com]
- 11. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 12. ijnrd.org [ijnrd.org]
- 13. mdpi.com [mdpi.com]
- 14. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 19. ajchem-a.com [ajchem-a.com]
- 20. Green synthesis of highly functionalized heterocyclic bearing pyrazole moiety for cancer-targeted chemo/radioisotope therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone and Celecoxib: A Guide for Drug Development Professionals
Abstract
This guide provides a detailed comparative analysis of the biological activity of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone against the well-established selective COX-2 inhibitor, Celecoxib. Pyrazole derivatives are a cornerstone in medicinal chemistry, renowned for their anti-inflammatory properties.[1] Celecoxib, a diaryl-substituted pyrazole, represents a benchmark in selective cyclooxygenase-2 (COX-2) inhibition for treating pain and inflammation in conditions like osteoarthritis and rheumatoid arthritis.[2][3][4] This document outlines the mechanistic basis for their activity, presents detailed protocols for in vitro and in vivo evaluation, and contextualizes their potential therapeutic applications for researchers and drug development professionals.
Introduction: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Inflammation is a critical biological response to injury or infection, mediated by signaling molecules like prostaglandins.[1] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and plays a role in homeostatic functions, such as protecting the stomach lining.[4] In contrast, COX-2 is inducible and is primarily expressed at sites of inflammation.[5]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen inhibit both COX-1 and COX-2, leading to effective pain relief but also carrying risks of gastrointestinal side effects.[1][6] The development of selective COX-2 inhibitors, or "coxibs," was a major therapeutic advance. Celecoxib (Celebrex®) is a prominent example, demonstrating potent anti-inflammatory and analgesic effects with a reduced risk of gastric issues compared to non-selective NSAIDs.[1][7]
The pyrazole nucleus is a versatile heterocyclic scaffold that is fundamental to the structure of Celecoxib and many other biologically active compounds.[8][9] This guide focuses on this compound, a structurally related pyrazole derivative, to compare its potential biological activity profile against the established standard, Celecoxib. By examining their mechanisms and providing robust experimental frameworks, this document serves as a practical resource for scientists engaged in the discovery of novel anti-inflammatory agents.
Mechanism of Action: Selective Inhibition of the COX-2 Pathway
The primary mechanism of action for Celecoxib is the selective, reversible inhibition of the COX-2 enzyme.[6] This inhibition prevents the conversion of arachidonic acid into prostaglandin precursors, thereby reducing the synthesis of prostaglandins that mediate pain and inflammation.[3][10] Celecoxib's chemical structure, featuring a polar sulfonamide side chain, allows it to bind effectively to a hydrophilic pocket near the active site of the COX-2 enzyme, which is larger and more flexible than the active site of COX-1.[3][6] This structural difference is the basis for its 10-20 fold selectivity for COX-2 over COX-1.[6]
The biological activity of this compound is hypothesized to follow a similar pathway due to the shared pyrazole core, a key pharmacophore for COX inhibition. Differences in substituent groups (a methyl ethanone vs. a trifluoromethyl and a sulfonamide-phenyl group) will dictate its specific binding affinity, potency, and selectivity for the COX isoforms.
Caption: The Arachidonic Acid Cascade and COX Inhibition.
Comparative In Vitro Analysis: COX Inhibition Assay
To quantitatively compare the inhibitory potential of this compound and Celecoxib, a direct in vitro enzyme inhibition assay is the gold standard.[11][12] This allows for the determination of the 50% inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.
Detailed Experimental Protocol: Colorimetric COX Inhibitor Screening Assay
This protocol is based on commercially available kits (e.g., Cayman Chemical) that measure the peroxidase activity of COX.[13][14] The assay monitors the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Objective: To determine the IC50 values of test compounds against ovine or human COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Test Compounds (Celecoxib, this compound) dissolved in DMSO
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Create a dilution series for each test compound in DMSO, then dilute further in assay buffer.
-
Assay Plate Setup:
-
Background Wells: Add 150 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: Add 150 µL Assay Buffer, 10 µL Heme, and 10 µL Enzyme (either COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL Assay Buffer, 10 µL Heme, 10 µL Enzyme, and 10 µL of the desired concentration of the test compound.
-
-
Pre-Incubation: Gently shake the plate and incubate for 5 minutes at 25°C. This step allows the inhibitors to bind to the enzymes before the substrate is introduced.
-
Reaction Initiation: To all wells, add 20 µL of the colorimetric substrate solution (TMPD), followed immediately by 20 µL of Arachidonic Acid solution to initiate the reaction.
-
Measurement: Immediately begin reading the absorbance at 590 nm every minute for 5 minutes to obtain the initial reaction velocity.
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Determine the reaction rate (V) for each well (mAbs/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_initial - V_inhibitor) / V_initial] x 100
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Data Interpretation & Expected Outcomes
The key outputs are the IC50 values for each compound against COX-1 and COX-2. From these, the Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
Table 1: Hypothetical In Vitro COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Celecoxib | ~15 | ~0.04[15] | ~375 |
| This compound | To be determined | To be determined | To be determined |
Note: Celecoxib IC50 values can vary based on assay conditions. The value provided is representative.
Comparative In Vivo Efficacy Models
In vivo models are essential to evaluate the anti-inflammatory and analgesic efficacy of compounds in a whole-organism context.
Carrageenan-Induced Paw Edema (Anti-inflammatory Activity)
This is a classic, highly reproducible model for acute inflammation.[16][17] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling).[16][18]
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Protocol:
-
Animal Grouping: Divide male Wistar rats (150-200g) into groups (n=6): Vehicle (e.g., 0.5% CMC), Positive Control (Celecoxib, e.g., 10 mg/kg), and Test Compound (various doses).[16]
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[16]
-
Drug Administration: Administer compounds orally (p.o.) one hour before carrageenan injection.[19]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw.[19][20]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours post-carrageenan injection.[16]
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group.
Acetic Acid-Induced Writhing Test (Analgesic Activity)
This model assesses peripheral analgesic activity by inducing visceral pain.[21][22] Intraperitoneal injection of acetic acid causes a characteristic writhing response (abdominal constrictions and stretching).[23][24]
Protocol:
-
Animal Grouping: Divide Swiss albino mice (20-30g) into experimental groups.[21]
-
Drug Administration: Administer the vehicle, positive control (Celecoxib), or test compound orally or subcutaneously.[21]
-
Induction of Writhing: After a set absorption time (e.g., 30-60 minutes), administer 0.1 mL of 1% acetic acid solution intraperitoneally to each mouse.[21][25]
-
Observation: Immediately place each mouse in an individual observation chamber and, after a 5-minute latency period, count the total number of writhes for a duration of 10-15 minutes.[23][25]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage protection (analgesia) relative to the vehicle control group.
Table 2: Hypothetical In Vivo Efficacy Data
| Compound (Dose) | Max. Edema Inhibition (%) (Carrageenan Model) | Writhing Inhibition (%) (Acetic Acid Model) |
| Celecoxib (10 mg/kg) | ~60-70% | ~50-60% |
| This compound (Dose TBD) | To be determined | To be determined |
Discussion and Future Directions
The comparative analysis of this compound and Celecoxib hinges on the experimental data generated from the protocols outlined above.
-
Potency and Selectivity: The in vitro COX inhibition assay will be the most direct measure of the test compound's potency and its selectivity for COX-2. A high SI is desirable as it predicts a lower risk of gastrointestinal side effects.[5] The structural differences—specifically the absence of the sulfonamide group on the test compound—may significantly alter its binding and selectivity profile compared to Celecoxib.
-
In Vivo Efficacy: Positive results in both the carrageenan-induced edema and acetic acid-induced writhing models would confirm the compound's anti-inflammatory and analgesic properties in a physiological setting. The dose-response relationship established in these models will be critical for determining its therapeutic window.
-
Structure-Activity Relationship (SAR): The results will provide valuable SAR insights. For instance, if the test compound shows significant COX-2 inhibition, it would suggest that the 1-phenyl-3-methylpyrazole core is a robust scaffold for activity, and the 4-acetyl group is a viable substituent for maintaining this activity. Conversely, a lack of selectivity or potency would indicate the critical role of the trifluoromethyl and sulfonamide moieties in Celecoxib's profile.
Future research should focus on pharmacokinetic studies (absorption, distribution, metabolism, excretion) to understand the compound's half-life and bioavailability, as well as comprehensive safety and toxicology assessments.[2]
Conclusion
This guide establishes a rigorous scientific framework for comparing the biological activity of the novel pyrazole derivative, this compound, with the clinically successful COX-2 inhibitor, Celecoxib. By employing standardized and well-validated in vitro and in vivo protocols, researchers can generate the necessary data to evaluate its potential as a new anti-inflammatory and analgesic agent. The pyrazole scaffold continues to be a fertile ground for drug discovery, and systematic comparisons against established benchmarks are crucial for advancing the field.[26][27]
References
-
National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Mandal, A., & Robertson, S. (n.d.). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]
-
ResearchGate. (n.d.). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Celecoxib. Retrieved from [Link]
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Celecoxib?. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Celecoxib: a selective cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
PubMed. (n.d.). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. Retrieved from [Link]
-
RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies. Retrieved from [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Retrieved from [Link]
-
SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
-
Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. Retrieved from [Link]
-
Springer Link. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
ResearchGate. (2025). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
-
ResearchGate. (2025). Selective inhibitors of cyclooxygenase-2 (COX-2), celecoxib and parecoxib: a systematic review. Retrieved from [Link]
-
YouTube. (2021). Acetic Acid induced Writhing Method. Retrieved from [Link]
-
PubMed. (n.d.). In vitro assays for cyclooxygenase activity and inhibitor characterization. Retrieved from [Link]
-
Academic Journals. (n.d.). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Retrieved from [Link]
-
ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Retrieved from [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 2-CHLORO-3-((4-PHENYL-1H-1, 2, 3-TRIAZOL-1-YL) METHYL) QUINOLINE DERIVATIVES VIA CLICK CHEMISTRY APPROACH. Retrieved from [Link]
-
Polish Journal of Environmental Studies. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Retrieved from [Link]
-
ResearchGate. (2012). Synthesis, characterization and biological activity of some new carbostyril bearing 1H-pyrazole moiety. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 6. Celecoxib - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmatutor.org [pharmatutor.org]
- 10. ClinPGx [clinpgx.org]
- 11. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 12. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 19. inotiv.com [inotiv.com]
- 20. researchgate.net [researchgate.net]
- 21. rjptsimlab.com [rjptsimlab.com]
- 22. Acetic acid-induced writhing method: Significance and symbolism [wisdomlib.org]
- 23. saspublishers.com [saspublishers.com]
- 24. youtube.com [youtube.com]
- 25. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 26. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrazole Ethanone Analogs
For researchers, scientists, and professionals navigating the intricate landscape of drug discovery, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its derivatives, particularly pyrazole ethanone analogs, have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for antimicrobial, anti-inflammatory, and anticancer therapies.[1][2][3][4] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various pyrazole ethanone analogs, supported by experimental data and detailed protocols to empower your research and development endeavors.
The Pyrazole Ethanone Core: A Privileged Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile pharmacophore found in several FDA-approved drugs.[3] The ethanone moiety attached to this core provides a key point for structural modifications, allowing for the fine-tuning of physicochemical properties and biological activity. The general structure of the pyrazole ethanone analogs discussed in this guide is depicted below.
I. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Pyrazole ethanone analogs have emerged as a significant class of antimicrobial agents, with studies demonstrating their efficacy against a range of bacterial and fungal strains.[4][5][6] The SAR of these compounds is heavily influenced by the nature and position of substituents on the pyrazole ring and its associated phenyl groups.
Comparative Analysis of Antimicrobial Potency
The antimicrobial efficacy of pyrazole ethanone analogs is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The table below summarizes the MIC values of representative pyrazole ethanone analogs against various pathogens.
| Compound ID | R1 | R2 | R3 | Target Organism | MIC (µg/mL) | Reference |
| A | Phenyl | H | 4-Cl-Phenyl | Staphylococcus aureus | 0.25 | [4] |
| B | Phenyl | H | 4-NO2-Phenyl | Escherichia coli | 0.25 | [4] |
| C | Phenyl | H | 4-OCH3-Phenyl | Staphylococcus aureus | >128 | [7] |
| D | 2,4-diCl-Phenyl | CH3 | 4-I-Phenyl | Candida albicans | 1 | [8] |
| E | Phenyl | H | Thiophene | Aspergillus niger | 1 | [8] |
Key SAR Insights for Antimicrobial Activity:
-
Substitution on the N-1 Phenyl Ring: Electron-withdrawing groups, such as nitro (NO2) and chloro (Cl) groups, on the phenyl ring at the N-1 position of the pyrazole core tend to enhance antibacterial activity.[4] This is likely due to increased interaction with the active site of bacterial enzymes.
-
Substitution on the C-3 and C-5 Phenyl Rings: The nature of substituents on the phenyl rings at the C-3 and C-5 positions also plays a crucial role. Halogen substitutions, particularly chlorine and iodine, have been shown to improve potency against both bacteria and fungi.[8]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as thiophene, can lead to potent antifungal activity.[8]
Caption: Key SAR takeaways for antimicrobial pyrazole ethanones.
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a critical area of research. Pyrazole ethanone analogs have demonstrated significant anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory pathway like cyclooxygenase (COX).[9][10][11][12]
Comparative Analysis of Anti-inflammatory Efficacy
The anti-inflammatory activity of these compounds is commonly assessed using the carrageenan-induced paw edema model in rodents, where a reduction in paw swelling indicates anti-inflammatory efficacy. The percentage of inhibition of edema is a key metric for comparison.
| Compound ID | R1 | R2 | R3 | % Inhibition of Edema | Reference |
| F | Phenyl | H | 4-F-Phenyl | 68% | [9] |
| G | 4-Cl-Phenyl | H | 4-OCH3-Phenyl | 75% | [9] |
| H | Phenyl | H | 2-Thienyl | 72% | [10] |
| I | 2,4-diNO2-Phenyl | H | Phenyl | 55% | [10] |
Key SAR Insights for Anti-inflammatory Activity:
-
Aryl Substituents: The presence of a 4-chlorophenyl group at the N-1 position and a 4-methoxyphenyl group at the C-5 position appears to be favorable for high anti-inflammatory activity.[9]
-
Fluorine Substitution: A fluorine atom on the C-5 phenyl ring also contributes to significant anti-inflammatory effects.[9]
-
Thienyl Moiety: Similar to antimicrobial activity, the incorporation of a thienyl group at the C-5 position enhances anti-inflammatory potency.[10]
-
Dinitro Substitution: Conversely, the presence of two nitro groups on the N-1 phenyl ring seems to decrease anti-inflammatory activity.[10]
Caption: SAR for anti-inflammatory pyrazole ethanones.
III. Anticancer Activity: A Battle Against Malignancy
The quest for novel anticancer agents has led to the exploration of pyrazole ethanone analogs, which have shown promising cytotoxic activity against various cancer cell lines.[13][14][15][16] Their mechanisms of action are diverse and can involve the inhibition of kinases, tubulin polymerization, or the induction of apoptosis.[2][15]
Comparative Analysis of Anticancer Potency
The anticancer activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability. The IC50 value, the concentration of a compound that inhibits 50% of cell growth, is a standard metric for comparison.
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| J | 4-Cl-Phenyl | H | 4-OCH3-Phenyl | MCF-7 (Breast) | 2.78 | [2] |
| K | Phenyl | H | 4-Br-Phenyl | A549 (Lung) | 8.0 | |
| L | Phenyl | H | 4-Cl-Phenyl | HCT-116 (Colon) | 1.51 | [2] |
| M | 1-Naphthyl | H | Phenyl | HepG2 (Liver) | 13.85 | [15] |
| N | Phenyl | H | Phenyl | MCF-7 (Breast) | >50 | [2] |
Key SAR Insights for Anticancer Activity:
-
Halogen and Methoxy Groups: The combination of a 4-chlorophenyl group at N-1 and a 4-methoxyphenyl group at C-5 demonstrates potent activity against breast cancer cells.[2] Similarly, a bromo-substituted phenyl ring at C-5 leads to significant activity against lung cancer cells.
-
Positional Importance of Substituents: The presence of a chlorine atom on the phenyl ring at the C-5 position results in strong cytotoxicity against colon cancer cells.[2]
-
Bulky Aromatic Systems: The introduction of a bulky naphthyl group at the N-1 position can contribute to activity against liver cancer cells.[15]
-
Unsubstituted Phenyl Rings: In contrast, analogs with unsubstituted phenyl rings at both N-1 and C-5 positions often exhibit weaker anticancer activity.[2]
Caption: SAR summary for anticancer pyrazole ethanone analogs.
IV. Experimental Protocols: A Foundation for Reproducible Science
To ensure the integrity and reproducibility of research, this section provides detailed, step-by-step methodologies for the synthesis of pyrazole ethanone analogs and the key biological assays used in their evaluation.
Synthesis of Pyrazole Ethanone Analogs: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and versatile method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][17][18][19]
Materials:
-
Substituted 1,3-dicarbonyl compound (1.0 eq)
-
Substituted hydrazine hydrochloride (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in ethanol.
-
Add the substituted hydrazine hydrochloride to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole ethanone analog.[17]
Caption: Workflow for Knorr Pyrazole Synthesis.
Biological Assays
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic/antifungal drug (positive control)
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compounds and the standard drug in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism (approximately 5 x 10^5 CFU/mL).
-
Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][20]
Materials:
-
Wistar rats (150-200 g)
-
1% Carrageenan solution in saline
-
Test compounds
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group (treated with vehicle only).[4][6][21]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and the IC50 value for each compound.[10][11]
V. Conclusion and Future Perspectives
The structure-activity relationship studies of pyrazole ethanone analogs have unveiled critical insights into the design of potent antimicrobial, anti-inflammatory, and anticancer agents. The strategic placement of various substituents on the pyrazole and its associated phenyl rings allows for the modulation of their biological activity. This guide has provided a comparative analysis of these relationships, supported by experimental data and detailed protocols to facilitate further research in this promising area of medicinal chemistry. Future investigations should focus on exploring a wider range of substituents, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of these compounds to translate their therapeutic potential into clinical applications.
VI. References
-
G. A. A. Al-Hakam, et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]
-
The Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [Link]
-
A. A. El-Sayed, et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
A. A. Al-Masoudi, et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(1), 153. [Link]
-
S. Di Micco, et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 444. [Link]
-
S. A. S. G. Al-Majidi, et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies, 9(7), 48. [Link]
-
M. Tang, et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. [Link]
-
S. Nehra, et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 75. [Link]
-
A. Geronikaki, et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
-
V. K. Singh, et al. (2015). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research, 6(8), 3426-3431. [Link]
-
Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
G. Chahal, et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
-
S. R. Reddy, et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]
-
S. A. A. El-Fattah, et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(3), 246-255. [Link]
-
P. Patel, et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical Science and Bioscientific Research, 2(4), 164-170. [Link]
-
S. S. Honnalli, et al. (2025). Synthesis, characterization and antimicrobial activity of pyrazole derivatives. Indian Journal of Chemistry - Section B, 64B(9), 1234-1240. [Link]
-
A. A. El-Sayed, et al. (2023). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 15(13), 1127-1145. [Link]
-
S. A. A. El-Fattah, et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal, 22(3), 246-255. [Link]
-
Springer Nature Experiments. (2023). MTT Assay Protocol. [Link]
-
Y. Wang, et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(14), 5406. [Link]
-
A. Geronikaki, et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3369. [Link]
-
S. Nehra, et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Semantic Scholar. [Link]
-
G. Chahal, et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 23(1), 39-51. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. protocols.io [protocols.io]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan-induced rat paw oedema test: Significance and symbolism [wisdomlib.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. chemhelpasap.com [chemhelpasap.com]
- 18. connectjournals.com [connectjournals.com]
- 19. inotiv.com [inotiv.com]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the In Vitro Anti-inflammatory Profiling of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives
Introduction: The Pyrazole Scaffold in Inflammation Research
The five-membered pyrazole heterocycle is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Its derivatives are integral to numerous established drugs, most notably the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, which revolutionized anti-inflammatory therapy by offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][3][4] The 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone backbone represents a promising scaffold for developing novel anti-inflammatory agents. Its structural features allow for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties.
This guide provides a comprehensive framework for the in vitro evaluation of these derivatives. We will move beyond mere protocol recitation to explore the causal logic behind assay selection, experimental design, and data interpretation, empowering researchers to build a robust and compelling preclinical data package.
Chapter 1: Mechanistic Underpinnings of Inflammation & Pyrazole Action
Effective anti-inflammatory drug discovery hinges on targeting key nodes within the inflammatory cascade. The primary mechanisms involve the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways that regulate the expression of inflammatory mediators.[3][5]
Key Signaling Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, activate intracellular signaling cascades that converge on transcription factors, principally NF-κB.[6][7]
-
The NF-κB Pathway: This pathway is a master regulator of inflammation.[6][8] Upon stimulation by cytokines or LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, targeting it for degradation.[7][8] This releases the NF-κB p50/p65 heterodimer, which translocates to the nucleus to drive the transcription of pro-inflammatory genes, including those for COX-2, inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6.[6][9][10]
-
The MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play crucial roles in regulating the expression of inflammatory mediators.[11][12]
Below is a diagram illustrating the canonical NF-κB signaling pathway, a primary target for anti-inflammatory intervention.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Chapter 2: The Core In Vitro Assay Cascade
A hierarchical screening approach is essential for efficiently identifying and characterizing promising candidates. We begin with cell-based assays to assess activity in a physiological context, followed by specific enzymatic assays to confirm the direct mechanism of action.
Primary Screening: Cell-Based Assays in RAW 264.7 Macrophages
The murine macrophage cell line, RAW 264.7, is a robust and widely accepted model for studying inflammation.[13][14] Stimulation with LPS induces a strong inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins (e.g., PGE2), and pro-inflammatory cytokines.[15]
The workflow for these assays is standardized to ensure reproducibility and allow for direct comparison of results across different measured endpoints.
Caption: General experimental workflow for cell-based anti-inflammatory assays.
-
Principle: In inflammation, iNOS produces large amounts of NO, a key inflammatory mediator.[13][15] NO is unstable and rapidly oxidizes to nitrite (NO₂⁻) in the culture medium. The Griess assay is a colorimetric method that quantifies nitrite concentration, serving as a direct index of iNOS activity.[16]
-
Experimental Protocol:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and incubate until adherent.[15]
-
Compound Treatment: Pre-treat cells with various concentrations of the pyrazole derivatives for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., L-NAME).
-
Inflammatory Stimulus: Add LPS (e.g., 100 ng/mL) to all wells except the unstimulated control. Incubate for 24 hours.[14]
-
Griess Reaction:
-
Transfer 50 µL of cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (Sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-Naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
-
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the cell supernatant.[17][18][19] Measuring the inhibition of these key cytokines provides direct evidence of a compound's anti-inflammatory efficacy.[13]
-
Experimental Protocol:
-
Sample Collection: Use the same supernatants collected from the cell-based assay described above.
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add standards and cell culture supernatants to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody. Incubate.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate.
-
Wash the plate and add a chromogenic substrate (e.g., TMB). The HRP enzyme will catalyze a color change.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Measurement: Read the absorbance at 450 nm.
-
Quantification: Generate a standard curve using known concentrations of the recombinant cytokine.[19] Calculate the cytokine concentration in each sample and determine the percentage inhibition.
-
Secondary Screening: Enzymatic Inhibition Assays
After identifying active compounds in cell-based assays, it is crucial to confirm their direct molecular target. Enzymatic assays using purified enzymes determine the 50% inhibitory concentration (IC₅₀) and selectivity.
-
Principle: This assay directly measures a compound's ability to inhibit the activity of purified COX-1 and COX-2 enzymes.[20] The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) yields the Selectivity Index (SI), a critical parameter for identifying COX-2 selective inhibitors with a potentially improved gastrointestinal safety profile.[21][22] A fluorometric or colorimetric kit is commonly used, which measures the peroxidase activity of COX to generate a detectable signal.[21][23][24]
-
Experimental Protocol (Fluorometric):
-
Reagent Preparation: Prepare assay buffer, reconstitute purified human recombinant COX-1 and COX-2 enzymes, probe, and cofactor according to the manufacturer's instructions.[21][24]
-
Plate Setup: In a 96-well opaque microplate, add:
-
Enzyme Control: Assay Buffer.
-
Inhibitor Controls: A known selective COX-2 inhibitor (Celecoxib) and a preferential COX-1 inhibitor (SC-560).[21]
-
Test Wells: Serial dilutions of the pyrazole derivatives.
-
-
Reaction Mix: Prepare a master mix containing Assay Buffer, probe, cofactor, and either COX-1 or COX-2 enzyme. Add this mix to the appropriate wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to bind to the enzyme.[23]
-
Reaction Initiation: Add arachidonic acid (substrate) to all wells to start the reaction.[21][23]
-
Measurement: Immediately read the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) for 5-10 minutes.[24]
-
Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage inhibition for each compound concentration and calculate the IC₅₀ value by non-linear regression. Calculate the Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2).
-
Chapter 3: Data Comparison and Interpretation
Organizing quantitative data into a clear, comparative format is essential for structure-activity relationship (SAR) analysis and candidate selection.
Comparative Performance of Hypothetical Pyrazole Derivatives
The table below illustrates how to present the data, comparing a series of hypothetical this compound derivatives against the reference drug, Celecoxib.
| Compound | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) [COX-1/COX-2] |
| Derivative A | 12.5 | 15.8 | > 100 | 2.1 | > 47.6 |
| Derivative B | 5.2 | 4.9 | 45.2 | 0.8 | 56.5 |
| Derivative C | 25.1 | 30.2 | > 100 | 18.5 | > 5.4 |
| Celecoxib | 8.1 | 7.5 | 15.2[22] | 0.04[3] | ~380 |
-
Interpretation:
-
Derivative B emerges as the most potent candidate in cell-based assays, with IC₅₀ values for NO and TNF-α inhibition that are superior to Celecoxib. It also shows good potency against COX-2.
-
Derivative A shows moderate cellular activity but good COX-2 selectivity.
-
Derivative C is the least potent compound in this series.
-
The high Selectivity Index (SI) for Derivatives A and B suggests they are likely to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4]
-
Conclusion
This guide outlines a logical and robust workflow for the in vitro anti-inflammatory evaluation of novel this compound derivatives. By integrating cell-based functional assays with specific enzymatic inhibition studies, researchers can effectively characterize compound potency, elucidate the mechanism of action, and determine selectivity. This multi-assay approach, grounded in a clear understanding of the underlying inflammatory pathways, is critical for identifying promising drug candidates and advancing them toward further preclinical and clinical development.
References
-
G.S. Hassan, D.E. Abdel Rahman, E.A. Abdelmajeed, et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. European Journal of Medicinal Chemistry. [Link]
-
A.S. El-Shoukrofy, H.A. Abd El Razik, O.M. AboulWafa, et al. (2019). Pyrazoles containing thiophene, thienopyrimidine and thienotriazolopyrimidine as COX-2 selective inhibitors: Design, synthesis, in vivo anti-inflammatory activity, docking and in silico chemo-informatic studies. Bioorganic Chemistry. [Link]
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy. [Link]
-
Gaestel, M., Kotlyarov, A., & Kracht, M. (2009). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Annual Review of Pharmacology and Toxicology. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Zhang, L., et al. (2020). Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents. Journal of Heterocyclic Chemistry. [Link]
-
Saha, S., et al. (2014). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Journal of Immunology Research. [Link]
-
ScienceDirect. (2025). MAPK signalling pathway: Significance and symbolism. ScienceDirect. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-kB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]
-
Huang, P., Han, J., & Hui, L. (2012). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience. [Link]
-
Gomaa, A. M. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
Mitchell, S., Vargas, J., & Hoffmann, A. (2016). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]
-
Geronikaki, A., et al. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. PUR-FORM. [Link]
-
Wang, Y., et al. (2007). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Journal of Biomolecular Screening. [Link]
-
Tutone, M., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. International Journal of Molecular Sciences. [Link]
-
Singh, N., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences. [Link]
-
Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Methods in Molecular Biology. [Link]
-
Lee, Y. G., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Lee, J., et al. (2019). 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. PLoS One. [Link]
-
BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]
-
Sun, L., et al. (2018). Coccomyxa Gloeobotrydiformis Polysaccharide Inhibits Lipopolysaccharide-Induced Inflammation in RAW 264.7 Macrophages. Cellular Physiology and Biochemistry. [Link]
-
Kim, J., et al. (2023). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Antioxidants. [Link]
-
Blanco Muñoz, O. (2023). Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique. Springer Nature. [Link]
-
Sharma, S., et al. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences. [Link]
-
Sharma, S., et al. (2022). Pyrazole as an anti-inflammatory scaffold: A comprehensive review. ResearchGate. [Link]
-
Mohamed, J. A., et al. (2015). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Pharmaceutical Journal. [Link]
-
Chen, X., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. BMC Molecular and Cell Biology. [Link]
-
Ceylan, S., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity. [Link]
-
Rowlinson, S. W., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology. [Link]
-
Aslan, A. S., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery. [Link]
-
More, U. A., et al. (2015). Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones. Journal of the Korean Chemical Society. [Link]
-
PubMed. (n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. PubMed. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. purformhealth.com [purformhealth.com]
- 11. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 14. 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 19. Cytokine Elisa [bdbiosciences.com]
- 20. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
A Senior Application Scientist's Guide to the Synthesis of 1,3,4-Trisubstituted Pyrazoles: A Comparative Analysis
Introduction: The Enduring Significance of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science. Its remarkable versatility and ability to engage in a multitude of biological interactions have led to its incorporation into a wide array of blockbuster pharmaceuticals. The specific substitution pattern on the pyrazole ring is paramount to its biological function, making the development of regioselective synthetic methods a critical endeavor for researchers in drug discovery and development. This guide provides an in-depth, comparative analysis of the most prevalent and effective synthetic routes to a particularly important class of these compounds: the 1,3,4-trisubstituted pyrazoles. We will delve into the mechanistic underpinnings of each method, providing a rationale for experimental choices and offering a critical evaluation of their respective strengths and limitations.
Strategic Approaches to the 1,3,4-Trisubstituted Pyrazole Core
The synthesis of 1,3,4-trisubstituted pyrazoles can be broadly categorized into several key strategies. This guide will focus on a comparative analysis of four prominent methods: the classic Knorr synthesis, the versatile 1,3-dipolar cycloaddition, the highly regioselective base-mediated reaction of hydrazones and nitroolefins, and the efficient multicomponent reactions.
The Knorr Pyrazole Synthesis: A Time-Honored Yet Flawed Classic
First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a foundational method for pyrazole formation, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3][4] While historically significant and still in use, this method is often plagued by a critical drawback: a lack of regioselectivity when using unsymmetrical 1,3-dicarbonyls, frequently leading to a mixture of isomeric products.[5]
The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regiochemical outcome is determined by which of the two carbonyl groups undergoes the initial nucleophilic attack by the hydrazine. This, in turn, is influenced by a subtle interplay of electronic and steric factors of the substituents on the dicarbonyl compound.
Figure 1: Simplified reaction pathway of the Knorr Pyrazole Synthesis highlighting the formation of regioisomers.
The following is a generalized protocol for the Knorr synthesis. The choice of solvent and catalyst can influence the ratio of regioisomers.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.0-1.2 equiv)
-
Ethanol or acetic acid (solvent)
-
Acid catalyst (e.g., a few drops of concentrated H₂SO₄ or HCl) (optional)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine to the solution. If using a salt of the hydrazine, a base may be required.
-
If desired, add the acid catalyst dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of water.
-
Isolate the product by filtration and purify by recrystallization or column chromatography.
Key Causality: The use of protic solvents like ethanol or acetic acid facilitates the protonation of the carbonyl oxygen, increasing its electrophilicity and promoting the initial nucleophilic attack by the hydrazine. The choice of an acid catalyst can further accelerate this process.
1,3-Dipolar Cycloaddition: A Versatile and Regioselective Strategy
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and widely employed method for the synthesis of five-membered heterocycles, including pyrazoles.[6][7][8][9][10][11][12] For the synthesis of 1,3,4-trisubstituted pyrazoles, this typically involves the reaction of a nitrile imine (the 1,3-dipole) with a monosubstituted alkyne or an alkene that can serve as an alkyne surrogate.[11]
Nitrile imines are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. The regioselectivity of the cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the nitrile imine and the dipolarophile. Generally, the reaction is under HOMO(dipole)-LUMO(dipolarophile) control.
Figure 2: General workflow for the 1,3-dipolar cycloaddition synthesis of 1,3,4-trisubstituted pyrazoles.
The following protocol describes a typical 1,3-dipolar cycloaddition for the synthesis of a 1,3,4-trisubstituted pyrazole.
Materials:
-
Hydrazonoyl halide (1.0 equiv)
-
Monosubstituted alkyne (1.0-1.2 equiv)
-
Triethylamine (Et₃N) (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., toluene, THF, or CH₂Cl₂)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hydrazonoyl halide and the monosubstituted alkyne in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add triethylamine dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).
-
Filter the reaction mixture to remove the triethylammonium halide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Key Causality: The use of a non-nucleophilic base like triethylamine is crucial for the in situ generation of the nitrile imine without competing side reactions. Anhydrous conditions are necessary to prevent the hydrolysis of the hydrazonoyl halide and the nitrile imine.
Base-Mediated Reaction of Hydrazones and Nitroolefins: A Highly Regioselective Approach
A significant advancement in the synthesis of 1,3,4-trisubstituted pyrazoles is the base-mediated reaction of hydrazones with nitroolefins. This method, pioneered by Deng and Mani, offers a "reversed" and exclusive regioselectivity for the 1,3,4-substitution pattern, a significant advantage over many traditional methods.
The reaction is proposed to proceed through a stepwise mechanism initiated by the deprotonation of the hydrazone with a strong base (e.g., t-BuOK) to form a nucleophilic aza-enamine intermediate. This intermediate then undergoes a Michael addition to the electron-deficient nitroolefin. Subsequent intramolecular cyclization and elimination of the nitro group, often facilitated by an acidic workup, leads to the aromatic 1,3,4-trisubstituted pyrazole.[6]
Figure 3: Proposed stepwise mechanism for the base-mediated synthesis of 1,3,4-trisubstituted pyrazoles.
The following is a representative experimental procedure based on the work of Deng and Mani.
Materials:
-
Hydrazone (1.0 equiv)
-
Nitroolefin (1.0-1.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) for quenching
Procedure:
-
To a solution of the hydrazone in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide in THF dropwise.
-
Stir the resulting mixture at 0 °C for 15-30 minutes.
-
Add a solution of the nitroolefin in THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at 0 °C to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by the addition of trifluoroacetic acid.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Causality: The use of a strong, non-nucleophilic base like t-BuOK is essential to generate the aza-enamine intermediate without competing side reactions. The subsequent quenching with a strong acid like TFA is crucial to facilitate the elimination of the nitro group and promote aromatization to the stable pyrazole ring.[6]
Multicomponent Reactions (MCRs): An Efficient and Convergent Approach
Multicomponent reactions, in which three or more reactants are combined in a single pot to form a product that contains substantial portions of all the reactants, have emerged as a powerful tool in modern organic synthesis.[13][14][15][16] Several MCRs have been developed for the synthesis of polysubstituted pyrazoles, offering high atom economy, operational simplicity, and rapid access to molecular diversity.[17]
The mechanisms of MCRs for pyrazole synthesis can vary widely depending on the specific reactants and catalysts employed. A common strategy involves the in situ formation of a key intermediate, which then undergoes a subsequent cyclization reaction. For example, a three-component reaction of an aldehyde, a 1,3-dicarbonyl compound, and a hydrazine can proceed through an initial Knoevenagel condensation between the aldehyde and the dicarbonyl compound, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization.
Figure 4: Generalized workflow for a multicomponent synthesis of 1,3,4-trisubstituted pyrazoles.
The following is a generalized protocol for a three-component synthesis of a 1,3,4-trisubstituted pyrazole.
Materials:
-
Aldehyde (1.0 equiv)
-
1,3-Dicarbonyl compound (1.0 equiv)
-
Substituted hydrazine (1.0 equiv)
-
Catalyst (e.g., an acid or base, depending on the specific reaction)
-
Solvent (e.g., ethanol, water, or a green solvent)
Procedure:
-
In a single reaction vessel, combine the aldehyde, 1,3-dicarbonyl compound, substituted hydrazine, and catalyst in the chosen solvent.
-
Heat the reaction mixture, if necessary, and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the reaction mixture or can be isolated by extraction after the addition of water.
-
Purify the crude product by recrystallization or column chromatography.
Key Causality: The success of an MCR lies in the careful selection of reactants and conditions that allow for a cascade of reactions to occur in a controlled manner, avoiding the formation of significant side products. The choice of catalyst is often critical in directing the reaction towards the desired product.
Comparative Performance of Synthetic Routes
To provide a clear and objective comparison, the following table summarizes the key performance indicators for each of the discussed synthetic routes.
| Synthetic Route | Regioselectivity | Yields | Substrate Scope | Operational Simplicity | Key Advantages | Key Disadvantages |
| Knorr Synthesis | Often poor, leading to isomeric mixtures[5] | Moderate to high | Broad | High | Simple, uses readily available starting materials | Poor regioselectivity with unsymmetrical dicarbonyls |
| 1,3-Dipolar Cycloaddition | Generally good to excellent | Good to high | Broad | Moderate | High regioselectivity, versatile | Requires synthesis of precursors (e.g., hydrazonoyl halides) |
| Base-Mediated Hydrazone/Nitroolefin Reaction | Excellent for 1,3,4-isomers | Good to high | Broad | Moderate | Exclusive 1,3,4-regioselectivity | Requires strong base and anhydrous conditions |
| Multicomponent Reactions | Variable, dependent on the specific reaction | Good to excellent | Broad | High | High efficiency, atom economy, operational simplicity | Optimization of reaction conditions can be challenging |
Conclusion: Selecting the Optimal Synthetic Strategy
The choice of the most appropriate synthetic route for a 1,3,4-trisubstituted pyrazole depends critically on the specific target molecule and the desired level of regiocontrol.
-
For unambiguous access to the 1,3,4-trisubstituted regioisomer, the base-mediated reaction of hydrazones and nitroolefins stands out as the superior method due to its exceptional and predictable regioselectivity.
-
1,3-Dipolar cycloaddition offers a highly versatile and generally regioselective approach, particularly when the synthesis of a diverse library of analogs is desired.
-
Multicomponent reactions are an excellent choice for rapid and efficient synthesis, especially in a high-throughput or diversity-oriented synthesis setting, provided that the regioselectivity for the desired isomer can be achieved.
-
The classic Knorr synthesis , while simple to perform, should be approached with caution when using unsymmetrical 1,3-dicarbonyls, as it may necessitate tedious separation of regioisomers.
Ultimately, a thorough understanding of the mechanistic nuances of each synthetic pathway empowers the medicinal or materials chemist to make informed decisions, leading to a more efficient and successful synthesis of these valuable heterocyclic compounds.
References
-
Deng, X.; Mani, N. S. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles. Org. Lett.2008 , 10 (6), 1307–1310. [Link]
-
Deng, X.; Mani, N. S. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem.2008 , 73 (6), 2412–2415. [Link]
-
Padwa, A.; G. S. K. Murphree. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates. Molecules2006 , 11, 477-487. [Link]
-
Deng, X.; Mani, N. S. Base-mediated reaction of hydrazones and nitroolefins with a reversed regioselectivity: a novel synthesis of 1,3,4-trisubstituted pyrazoles. PubMed2008 . [Link]
-
Faria, J. V.; et al. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing2022 . [Link]
- Sperry, J. B.; Wright, D. L. The application of multicomponent reactions in medicinal chemistry. Curr. Opin. Drug Discov. Devel.2005, 8, 723-740.
- Domling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000, 39, 3168-3210.
- Huisgen, R. 1,3-Dipolar Cycloadditions—Past and Future. Angew. Chem. Int. Ed. Engl.1963, 2, 565-598.
- Dömling, A. Recent developments in isocyanide based multicomponent reactions in applied chemistry. Chem. Rev.2006, 106, 17-89.
- Padwa, A. (Editor). 1,3-Dipolar Cycloaddition Chemistry. Wiley-Interscience, 1984.
- Caramella, P.; Grünanger, P. 1,3-Dipolar Cycloaddition Chemistry. Vol. 1. Wiley, 1984.
-
Shaw, S. J.; et al. Synthesis of pyrazolines via 1,3-dipolar cycloaddition reactions. Taylor & Francis Online2023 . [Link]
- Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Ber. Dtsch. Chem. Ges.1883, 16, 2597-2599.
-
Kumar, V.; et al. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI2023 . [Link]
-
Name-Reaction.com. Knorr Pyrazole Synthesis. [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]
-
Najminejad, Z.; Azarifar, D.; Golbaghi, M. Synthesis of Trisubstituted Pyrazoles via Intramolecular C−H Amination. Organic Chemistry Research2025 , 11 (2), 104-109. [Link]
-
Zhang, W.; et al. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. J. Org. Chem.2015 , 80 (8), 4185–4193. [Link]
-
ResearchGate. Synthetic route to polysubstituted pyrazole derivatives. [Link]
-
ResearchGate. Synthesis of 1,3,4‐trisubstituted pyrazoles through multi‐component... [Link]
-
Wan, J.; Liu, Y. Recent advances in the multicomponent synthesis of pyrazoles. Org. Biomol. Chem.2024 , 22, 8065-8077. [Link]
-
Preprints.org. A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. 2023 . [Link]
- Knorr, L. Ber. dtsch. chem. Ges.1884, 17, 139.
-
Hossain, M. I.; et al. A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC2011 . [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. Knorr Pyrazole Synthesis [drugfuture.com]
- 4. name-reaction.com [name-reaction.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. SuFExable NH-Pyrazoles via 1,3-Dipolar Cycloadditions of Diazo Compounds with Bromoethenylsulfonyl Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assembly of 1,3-diaryl-1H-pyrazoles via base-mediated [3 + 2] cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 15. Recent advances in the multicomponent synthesis of pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Cytotoxicity of Novel Pyrazole Compounds on Cancer Cell Lines
In the dynamic landscape of oncology drug discovery, the heterocyclic scaffold of pyrazole has emerged as a privileged structure, demonstrating a remarkable breadth of anticancer activities. This guide provides an in-depth comparison of novel pyrazole compounds, offering researchers, scientists, and drug development professionals a comprehensive overview of their cytotoxic potential against various cancer cell lines. We will delve into the mechanistic underpinnings of their action, present comparative experimental data, and provide detailed protocols for evaluating their efficacy.
The Rise of Pyrazoles in Oncology
Pyrazole derivatives, five-membered heterocyclic rings containing two adjacent nitrogen atoms, have garnered significant attention in medicinal chemistry due to their versatile pharmacological properties. Their structural framework allows for diverse substitutions, enabling the fine-tuning of their biological activity.[1][2] In recent years, a multitude of novel pyrazole-containing molecules have been synthesized and evaluated, revealing potent cytotoxic effects against a wide array of human cancers.[3][4] These compounds exert their anticancer effects through various mechanisms, including the inhibition of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[1][5]
Comparative Cytotoxicity: A Data-Driven Overview
The true measure of a novel anticancer agent lies in its ability to selectively inhibit the growth of cancer cells at low concentrations. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this potency. Below, we present a comparative analysis of the cytotoxic activity of several novel pyrazole compounds across a panel of human cancer cell lines.
Table 1: Comparative IC50 Values (µM) of Novel Pyrazole Compounds in Various Cancer Cell Lines
| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | HeLa (Cervical) | HepG2 (Liver) | Other Cell Lines | Reference |
| Aryl Urea of Pyrimidine-Pyrazole (Cmpd 11) | 0.01 - 0.65 | 0.01 - 0.65 | - | - | - | Colo205, A2780 (0.01-0.65) | [1] |
| 1H-Benzofuro[3,2-c]pyrazole Derivatives (Cmpds 8 & 9) | 24.8 nM (avg) | 24.8 nM (avg) | 24.8 nM (avg) | 24.8 nM (avg) | - | B16F10 (24.8 nM avg) | [1][6] |
| Indole-Pyrazole Derivatives (Cmpds 33 & 34) | < 23.7 | < 23.7 | < 23.7 | - | < 23.7 | - | [1] |
| 1H-Pyrazolo[3,4-d]pyrimidine (Cmpd 24) | - | 8.21 | 19.56 | - | - | - | [1] |
| Pyrazole-linked Benzothiazole-β-naphthol (Cmpds 60, 61, 62) | 4.63 - 5.54 | 4.63 - 5.54 | - | 4.63 - 5.54 | - | Minimal toxicity to HEK293 (>45) | [1] |
| Ferrocene-Pyrazole Hybrid (47c) | - | - | 3.12 | - | - | PC-3 (124.40), HL60 (6.81), SNB19 (60.44) | [7] |
| Pyrano[2,3-c]pyrazoles (50h) | 31.87 µg/mL | - | - | - | - | 786-0 (Renal, 9.9 µg/mL), A431 (Epidermal), U-251 (Glioblastoma) | [7] |
| Pyrazolo-naphthyridine (5k) | 2.03 | - | - | - | - | - | [8] |
| Pyrazolo-pyridine (5j) | - | - | - | 6.4 | - | - | [8] |
| TOSIND | No significant change | - | - | - | - | MDA-MB-231 (17.7) | [9] |
| PYRIND | 39.7 | - | - | - | - | - | [9] |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | - | - | - | - | - | MDA-MB-468 (14.97 at 24h, 6.45 at 48h) | [10] |
| Diphenyl Pyrazole-Chalcone Derivatives | - | - | - | - | - | Evaluated against 14 cancer cell lines | [11] |
| Pyrazole-Platinum(II) Complex (PtPz1) | 17 (24h), 11 (48h) | - | - | - | - | MDA-MB-231 | [12] |
| 4-aminopyrazole derivatives (172a, 172b) | - | - | - | Cytotoxic | - | Human dermal fibroblasts | [13] |
| Pyrazolyl analogues (5e) | 24.6 | - | 3.6 | - | - | - | [14] |
| Aryldiazo pyrazoles | 17.8 | - | 4.2 | - | 4.4 | - |
Note: The presented data is a selection from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
A significant number of novel pyrazole compounds exert their cytotoxic effects by inducing programmed cell death, or apoptosis, and causing cell cycle arrest.[15][16] This dual mechanism ensures the effective elimination of cancerous cells and prevents their proliferation.
One well-documented mechanism involves the disruption of microtubule dynamics.[1] Certain pyrazole derivatives bind to the colchicine site on tubulin, inhibiting its polymerization into microtubules.[1] This disruption of the cytoskeleton machinery triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase and subsequent activation of the apoptotic cascade.[1][15]
Another common pathway involves the inhibition of cyclin-dependent kinases (CDKs).[5] CDKs are crucial regulators of cell cycle progression. By inhibiting CDKs, pyrazole compounds can halt the cell cycle at various checkpoints, preventing DNA replication and cell division.[5] For example, some indole-pyrazole derivatives have shown significant inhibitory activity against CDK2.[1]
The apoptotic process itself is a complex signaling cascade. Anticancer drugs, including pyrazole derivatives, can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[17][18][19] The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[17][19] The extrinsic pathway is activated by the binding of death ligands to their receptors on the cell surface, also culminating in caspase activation.[18][20]
Caption: Generalized signaling pathway of pyrazole-induced apoptosis.
Experimental Protocol: XTT Cell Viability Assay
To empower researchers in their evaluation of novel compounds, we provide a detailed protocol for the XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay, a widely used colorimetric method for determining cell viability.[21][22] This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells in the culture.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the water-soluble XTT tetrazolium salt to a soluble orange-colored formazan product.[23] The amount of formazan produced is quantified by measuring the absorbance at a specific wavelength (typically 450-500 nm), providing a reliable measure of cell viability.[24][25]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom microplates
-
Novel pyrazole compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
XTT labeling reagent
-
Electron coupling reagent (e.g., PMS)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest a logarithmically growing culture of the target cancer cells using trypsin-EDTA and resuspend them in fresh, complete medium.
-
Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel pyrazole compound in complete cell culture medium. It is crucial to include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).
-
Carefully remove the medium from the wells and add 100 µL of the respective compound dilutions or control solutions to the appropriate wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT labeling mixture by combining the XTT labeling reagent and the electron coupling reagent according to the manufacturer's instructions.[23][24] A typical ratio is 50:1 (XTT reagent:electron coupling reagent).
-
After the treatment incubation period, add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. The optimal incubation time can vary between cell lines and should be determined empirically.
-
-
Absorbance Measurement:
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 450 nm. A reference wavelength of 660 nm is often used to subtract background absorbance.[24]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
-
Caption: Experimental workflow for the XTT cell viability assay.
Alternative Cytotoxicity Assays
While the XTT assay is robust and widely used, other methods can provide complementary information.
-
MTT Assay: Similar to the XTT assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay relies on the reduction of a tetrazolium salt.[23] However, the resulting formazan product is insoluble and requires a solubilization step before absorbance can be measured.[23]
-
LDH Assay: The Lactate Dehydrogenase (LDH) assay measures cytotoxicity by quantifying the amount of LDH released from damaged cells into the culture medium.[26][27] LDH is a stable cytosolic enzyme that is released upon membrane damage, making it a reliable marker of cell lysis.[26] This assay is particularly useful for detecting necrosis and late-stage apoptosis.[27]
Conclusion
Novel pyrazole compounds represent a promising and continually evolving class of anticancer agents. Their diverse mechanisms of action and potent cytotoxic effects against a range of cancer cell lines underscore their therapeutic potential. This guide has provided a comparative overview of their efficacy, insights into their molecular mechanisms, and a detailed protocol for their in vitro evaluation. As research in this area progresses, the continued exploration and optimization of the pyrazole scaffold will undoubtedly lead to the development of next-generation cancer therapies.
References
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Apoptosis and the Response to Anti-Cancer Drugs. (n.d.). Mayo Clinic. Retrieved January 17, 2026, from [Link]
-
LDH Cytotoxicity Assay. (n.d.). Creative Bioarray. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. (n.d.). Hilaris Publisher. Retrieved January 17, 2026, from [Link]
-
LDH Cytotoxicity Assay Kit INSTRUCTION MANUAL. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles. (n.d.). Retrieved January 17, 2026, from [Link]
-
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications. Retrieved January 17, 2026, from [Link]
-
Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Rational Design, Synthesis and Biological Evaluation of Novel Pyrazoline-Based Antiproliferative Agents in MCF-7 Cancer Cells. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. (2024). Retrieved January 17, 2026, from [Link]
-
XTT Proliferation Assay Protocol. (n.d.). Sandiego. Retrieved January 17, 2026, from [Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). Retrieved January 17, 2026, from [Link]
-
Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells. (2023). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
-
Cytotoxic activities of the most active compounds against HEPG2 and A-549 cell lines. (n.d.). Retrieved January 17, 2026, from [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Cytotoxic effect of the synthesized compounds against the tested cancer cell lines. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
The cytotoxic effects of the compounds on A549 and K562 cells, and PBMCs. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH. Retrieved January 17, 2026, from [Link]
-
Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. (2021). PubMed. Retrieved January 17, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). NIH. Retrieved January 17, 2026, from [Link]
-
Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines. (n.d.). Retrieved January 17, 2026, from [Link]
-
Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
-
Pyrazole-benzimidazole derivatives targeting MCF-7 breast cancer cells as potential anti-proliferative agents. 3D QSAR and In-silico investigations via molecular docking and molecular dynamics simulations. (2025). PubMed. Retrieved January 17, 2026, from [Link]
-
Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. srrjournals.com [srrjournals.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. Pyrazole derivatives of pyridine and naphthyridine as proapoptotic agents in cervical and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A novel series of pyrazole-platinum(II) complexes as potential anti-cancer agents that induce cell cycle arrest and apoptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. mayo.edu [mayo.edu]
- 19. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. measurlabs.com [measurlabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 25. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]
- 26. creative-bioarray.com [creative-bioarray.com]
- 27. scientificlabs.co.uk [scientificlabs.co.uk]
A Comparative Analysis of the Antimicrobial Efficacy of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Derivatives and Standard Antibiotics
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutics. Among the heterocyclic compounds, pyrazole derivatives have emerged as a promising class with a broad spectrum of biological activities, including significant antimicrobial potential. This guide provides a comprehensive comparison of the antimicrobial efficacy of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone derivatives against established standard antibiotics, offering researchers, scientists, and drug development professionals a critical overview of their potential.
Introduction to Pyrazole Derivatives and Their Antimicrobial Promise
Pyrazole, a five-membered heterocyclic diamine, and its derivatives are of considerable interest in medicinal chemistry due to their diverse pharmacological properties, which include anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][2] The core structure of this compound serves as a versatile starting point for the synthesis of a wide array of derivatives. Modifications to this scaffold can lead to compounds with enhanced potency and a broader spectrum of activity against various microbial pathogens. Several studies have highlighted that pyrazole derivatives can exhibit significant antibacterial and antifungal effects, positioning them as viable candidates for further drug development.[2][3][4]
Comparative Antimicrobial Efficacy: A Synthesized Analysis
Direct comparative studies focusing specifically on this compound derivatives against a standardized panel of antibiotics are limited in the public domain. However, by synthesizing data from various studies on structurally similar pyrazole compounds, we can construct a comparative overview of their potential efficacy relative to widely used antibiotics such as Ciprofloxacin (a fluoroquinolone) and Ampicillin (a β-lactam).
It is crucial to note that the antimicrobial activity of these derivatives is highly dependent on the specific substitutions made to the parent molecule.
Data Summary: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency, representing the lowest concentration that prevents visible growth of a microorganism.[5] The table below presents a synthesized comparison of reported MIC values for various pyrazole derivatives against common Gram-positive and Gram-negative bacteria, alongside typical MIC ranges for Ciprofloxacin and Ampicillin for the same organisms.
| Microorganism | Pyrazole Derivatives (µg/mL) | Ciprofloxacin (µg/mL) | Ampicillin (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 0.25 - 128[4][6] | 0.12 - 2[7] | 0.12 - >256 |
| Bacillus subtilis (Gram-positive) | Moderate Activity[8] | 0.015 - 0.12 | 0.05 - 0.2 |
| Escherichia coli (Gram-negative) | 0.25 - >256[9] | 0.008 - 1[7] | 2 - 32 |
| Pseudomonas aeruginosa (Gram-negative) | Often higher MICs[9] | 0.25 - 8[7] | >512 |
Note: The MIC values for pyrazole derivatives are a range compiled from studies on various substituted pyrazoles and may not be representative of all this compound derivatives. The efficacy of standard antibiotics can also vary significantly based on the resistance profile of the specific strain.
Mechanistic Insights: A Tale of Different Targets
The antimicrobial efficacy of any compound is intrinsically linked to its mechanism of action. Pyrazole derivatives and standard antibiotics employ distinct strategies to inhibit or kill microbial cells.
Pyrazole Derivatives: A Multifaceted Approach
The precise mechanism of action for many pyrazole derivatives is still under investigation and can vary depending on the specific structural modifications. However, several studies suggest that their antimicrobial activity may stem from their ability to interfere with essential cellular processes. One of the proposed mechanisms is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.[3][10] This mode of action is analogous to that of quinolone antibiotics. Other potential mechanisms include the disruption of the bacterial cell wall and the inhibition of other vital enzymes.[5]
Diagram: Proposed Mechanism of Action for Pyrazole Derivatives
Caption: Proposed mechanisms of antimicrobial action for pyrazole derivatives.
Standard Antibiotics: Well-Established Pathways
-
Quinolones (e.g., Ciprofloxacin): These bactericidal drugs act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are responsible for supercoiling and uncoiling DNA, a process vital for DNA replication, transcription, and repair. By trapping these enzymes in a complex with DNA, quinolones lead to the fragmentation of the bacterial chromosome and subsequent cell death.[11] Eukaryotic cells do not possess DNA gyrase, which contributes to the selective toxicity of quinolones.[13]
Diagram: Mechanism of Action of Quinolone Antibiotics
Caption: Quinolones inhibit bacterial DNA replication by stabilizing a ternary complex.
-
β-Lactams (e.g., Ampicillin): This class of antibiotics inhibits the synthesis of the peptidoglycan layer that forms the bacterial cell wall.[14][15] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[16] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and death. The selective toxicity of β-lactams is due to the absence of a peptidoglycan cell wall in eukaryotic cells.
Diagram: Mechanism of Action of β-Lactam Antibiotics
Caption: β-Lactam antibiotics disrupt bacterial cell wall synthesis.
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the reliability and reproducibility of antimicrobial efficacy data, standardized testing protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.[17][18][19][20][21][22][23]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a gold standard for determining the MIC of an antimicrobial agent.[24]
Workflow Diagram: Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the this compound derivative or standard antibiotic in a suitable solvent.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate. Each well will contain a specific concentration of the antimicrobial agent.
-
Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hours) culture, select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well of the microtiter plate containing the serially diluted antimicrobial agent.
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.
-
Kirby-Bauer Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial susceptibility and is widely used in clinical laboratories.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plate:
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
-
Application of Antimicrobial Disks:
-
Aseptically place paper disks impregnated with a standard concentration of the this compound derivative or standard antibiotic onto the surface of the inoculated agar plate.
-
-
Incubation:
-
Invert the plate and incubate at 35°C ± 2°C for 16-24 hours.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
-
Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameter to the established breakpoints provided by CLSI or EUCAST.[24][25]
-
Conclusion and Future Directions
Derivatives of this compound represent a promising avenue for the discovery of novel antimicrobial agents. While direct, comprehensive comparisons with standard antibiotics are still emerging, the available data suggests that certain derivatives possess potent activity against a range of bacterial pathogens. Their potential to act via mechanisms that may differ from or complement existing antibiotics, such as the inhibition of DNA gyrase, makes them particularly attractive in the context of combating antimicrobial resistance.
Future research should focus on systematic structure-activity relationship (SAR) studies to optimize the antimicrobial potency and spectrum of these pyrazole derivatives. Furthermore, direct, head-to-head comparative studies against a broad panel of clinically relevant, drug-resistant bacterial strains are essential to accurately gauge their therapeutic potential. Elucidating their precise mechanisms of action will also be crucial for their rational development as effective and safe antimicrobial drugs.
References
-
Mechanism of Quinolone Action and Resistance - PMC - NIH. [Link]
-
Quinolone antibiotic - Wikipedia. [Link]
-
Mechanism of action of and resistance to quinolones - PMC - NIH. [Link]
-
Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. [Link]
-
[Mechanisms of Action of Beta-Lactam Antibiotics and Mechanisms of Non-Enzymatic Resistance] - PubMed. [Link]
-
Mode of Action (MOA) of Quinolone Antibiotics - Science Prof Online. [Link]
-
Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. [Link]
-
Beta-Lactam Antibiotics: Mechanism of Action and Classification - Urology Textbook. [Link]
-
β-Lactam antibiotic - Wikipedia. [Link]
-
β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. [Link]
-
EUCAST - ESCMID. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. [Link]
-
Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [Link]
-
EUCAST: EUCAST - Home. [Link]
-
M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]
-
Expert Rules - EUCAST. [Link]
-
CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests | Journal of Clinical Microbiology. [Link]
-
The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC - NIH. [Link]
-
M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [Link]
-
Guidance Documents - EUCAST. [Link]
-
(PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight. [Link]
-
Synthetic Methods and Antimicrobial Perspective of Pyrazole Deriv... - Ingenta Connect. [Link]
-
ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY - IJRAR.org. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC - NIH. [Link]
-
Synthesis, Characterization, and in vitro Antimicrobial Screening of Some “1H-Pyrazole's and 4H-Chromen-4-One's Derivative - International Journal of Pharmaceutical Investigation. [Link]
-
(PDF) Antimicrobial Evaluation, Synthesis, and Characterization of Some 1-(5-((1H-Pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives - ResearchGate. [Link]
-
Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PubMed Central. [Link]
-
Antibacterial activity of pyrazole derivatives (1-15), Cipro- floxacin... - ResearchGate. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC - PubMed Central. [Link]
-
(PDF) Synthesis and Antimicrobial Investigation of Some Novel Phenyl Pyrazole, Azetidinone and Diazenyl Ethanone Derivatives of Benzofurans - ResearchGate. [Link]
-
Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - MDPI. [Link]
Sources
- 1. ijrar.org [ijrar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthetic Methods and Antimicrobial Perspective of Pyrazole Derivatives: An Insight | Bentham Science [eurekaselect.com]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ingentaconnect.com [ingentaconnect.com]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]
- 15. urology-textbook.com [urology-textbook.com]
- 16. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ESCMID: EUCAST [escmid.org]
- 18. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 19. EUCAST: EUCAST - Home [eucast.org]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 21. The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nih.org.pk [nih.org.pk]
- 23. researchgate.net [researchgate.net]
- 24. journals.asm.org [journals.asm.org]
- 25. EUCAST: Expert Rules [eucast.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. As a specialized pyrazole derivative, this compound requires strict adherence to hazardous waste disposal regulations to ensure personnel safety and environmental protection. The procedures outlined below are synthesized from established best practices for laboratory chemical waste management and safety data for structurally similar compounds.[1][2]
Core Principle: Hazard Identification and Risk Mitigation
This compound and its analogs are classified as hazardous substances.[3][4] The primary operational directive is to manage this compound as a hazardous chemical waste from the point of generation to its final disposal. Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash. [3][5][6]
The hazards associated with similar pyrazole compounds necessitate these stringent controls. These hazards serve as the causal basis for the protective measures and disposal protocols that follow.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [4] |
| Skin Irritation | H315 | Causes skin irritation. | [3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [3][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3] |
This data is synthesized from safety information for structurally related pyrazole compounds and represents a conservative approach to safety.
Pre-Disposal: Personal Protective Equipment (PPE) and Spill Management
Before handling the compound for any purpose, including disposal, the following PPE is mandatory to mitigate risks of exposure.[3][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles. A face shield may be required when handling larger quantities.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure clothing fully covers exposed skin.[8]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3][8]
In Case of a Spill: For small spills, first, ensure there are no ignition sources.[3][9] Dampen the solid material with a suitable solvent like ethanol to prevent dust generation, then carefully transfer it to a designated hazardous waste container using non-sparking tools.[6][9] The area should then be cleaned with absorbent paper, which must also be disposed of as hazardous waste.[9] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[10]
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste management is segregation.[2][11] Do not mix waste streams unless explicitly permitted by your institution's EHS department.[1][12]
Step 1: Identify the Waste Stream Categorize the waste containing this compound:
-
Solid Waste: Unused or expired pure compound, reaction byproducts.
-
Contaminated Debris: Weighing paper, gloves, pipette tips, absorbent pads, or empty containers with chemical residue.[1]
-
Liquid Waste: Solutions containing the compound dissolved in a solvent.
Step 2: Select the Appropriate Waste Container The container must be chemically compatible with the waste, in good condition, and have a secure, screw-top lid.[5][12]
-
For Solid Waste & Debris: Use a clearly labeled, sealable, and chemically compatible solid waste container.[1] A wide-mouth plastic jug or a designated hazardous waste pail is often suitable.
-
For Liquid Waste: Use a compatible liquid waste container (e.g., a high-density polyethylene or glass bottle). Do not use metal containers for acidic or basic solutions.[13] The first rinse of any container that held the compound must be collected as hazardous waste.[10]
Step 3: Label the Waste Container Proper labeling is a critical regulatory requirement.[14][15] Before adding any waste, affix a completed hazardous waste label from your institution's EHS office. The label must include:
-
The full chemical name: "this compound" . Avoid abbreviations.
-
The approximate percentage of each component in the container.
-
All associated hazard warnings (e.g., "Irritant," "Harmful").[15]
Step 4: Accumulate Waste Safely
-
Add waste to the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][15] This area should be under the direct control of lab personnel and situated at or near the point of waste generation.[13]
-
Keep the container closed at all times , except when adding waste.[5][10] This prevents the release of vapors and potential spills.
-
Store incompatible waste types separately, ideally in secondary containment bins, to prevent accidental mixing.[5][16] For example, keep this organic compound waste away from strong oxidizing agents.[3]
Step 5: Arrange for Final Disposal
-
Once the waste container is full (do not overfill; leave at least 10% headspace for liquids), or if it has been accumulating for the maximum time allowed by your institution (e.g., 90 or 180 days), arrange for pickup.[5][13][16]
-
Follow your institution's established procedure, which typically involves submitting a pickup request through the EHS department's online portal.[1][11]
-
The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[1][6][15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Decision workflow for waste segregation and disposal.
References
- Benchchem. Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
- Benchchem. Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Benchchem.
- AK Scientific, Inc. Safety Data Sheet: 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. AK Scientific, Inc.
- Fisher Scientific. Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Fisher Scientific.
- Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. PTB.
- GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- University of California, Berkeley College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal.
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Rx Destroyer. Proper Disposal in Pharmaceutical Research is Extremely Important.
- Wayne State University. Pharmaceutical Waste - Office of Environmental Health and Safety.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 1-(1H-pyrazol-1-yl)ethanone.
- Lab Manager. Managing Hazardous Chemical Waste in the Lab.
- Dartmouth College. Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Sigma-Aldrich. Safety Data Sheet: 3-Methyl-1-phenyl-2-pyrazoline-5-one.
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- University of California, San Francisco. Chemical Waste. Environment, Health & Safety.
- Jay Organics. 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety Data Sheet.
- Angene Chemical. Safety Data Sheet: 1-(1-tert-Butyl-3-methyl-1H-pyrazol-4-yl)ethan-1-amine.
- NOAA. 1-phenyl-3-methyl-5-pyrazolone - Report | CAMEO Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. angenechemical.com [angenechemical.com]
- 8. jayorganics.com [jayorganics.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. ptb.de [ptb.de]
- 15. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 16. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
A Researcher's Guide to the Safe Handling of 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
Hazard Assessment and Core Principles
Due to the presence of an aromatic ketone and a pyrazole ring system, 1-(3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone should be handled with care. Based on the hazard profile of analogous compounds, it is prudent to assume this compound may cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, all handling procedures must be conducted with appropriate engineering controls and personal protective equipment to minimize exposure.
The foundational principle of safe handling is to prevent direct contact with the substance and to avoid the generation of dust or aerosols.[3] All operations should be performed in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE): A Task-Based Approach
The selection of appropriate PPE is critical for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory tasks.
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. A face shield is required if there is a risk of splashing.[4] | Disposable nitrile gloves.[4] | Fully buttoned laboratory coat.[4] | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates may be necessary.[4] |
| Dissolution and Solution Handling | Chemical splash goggles. A face shield is required if there is a risk of splashing.[4] | Disposable nitrile gloves.[4] | Fully buttoned laboratory coat.[4] | All manipulations should be performed in a chemical fume hood. |
| Reaction Monitoring and Work-up | Chemical splash goggles. | Disposable nitrile gloves.[4] | Fully buttoned laboratory coat.[4] | All manipulations should be performed in a chemical fume hood. |
| Waste Disposal | Chemical splash goggles. | Disposable nitrile gloves.[4][5] | Fully buttoned laboratory coat.[4] | Operations should be conducted in a well-ventilated area. |
Step-by-Step Handling and Operational Plans
Preparation and Weighing
-
Preparation : Before handling the compound, ensure that the designated workspace, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment, including spatulas, weigh boats, and solvent dispensers, readily available.
-
Donning PPE : Put on the appropriate PPE as outlined in the table above.
-
Weighing : Carefully weigh the desired amount of this compound. Minimize the creation of dust by handling the solid gently.
-
Transfer : Transfer the weighed solid to the reaction vessel or dissolution container within the fume hood.
Dissolution and Reaction
-
Solvent Addition : Slowly add the desired solvent to the solid. Be mindful of any potential exothermic reactions, although none are specifically documented for this compound.
-
Reaction Setup : If the compound is to be used in a reaction, assemble the apparatus within the fume hood. Ensure all joints are properly sealed.
-
Monitoring : Monitor the reaction from outside the fume hood whenever possible. If direct manipulation is required, ensure appropriate PPE is worn.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert : Inform your supervisor and colleagues.
-
Contain : If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean-up : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a labeled, sealed container for hazardous waste.[1]
-
Decontaminate : Clean the spill area with an appropriate solvent and then with soap and water.
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal of this compound and its associated waste is crucial for environmental and personal safety.
Waste Segregation
-
Solid Waste : Unused or contaminated solid this compound should be collected in a clearly labeled, sealable, and chemically compatible waste container.[5]
-
Liquid Waste : Solutions containing the compound should be collected in a separate, labeled waste container for non-halogenated or halogenated organic waste, depending on the solvent used.
-
Contaminated Materials : Items such as weighing paper, gloves, and absorbent pads that are contaminated with the compound should be placed in the solid waste container.[5]
Disposal Procedure
-
Collection : Collect all waste streams in their designated, properly labeled containers.
-
Storage : Store waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[5]
-
Professional Disposal : The final disposal of this chemical waste should be handled by a licensed professional waste disposal company.[5] The recommended method for compounds of this nature is high-temperature incineration.[5]
-
Empty Containers : Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.[6][7] After rinsing, the container can be disposed of as non-hazardous waste.
Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Laboratory Professionals - Benchchem. (n.d.).
- Proper Disposal of Disuprazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone - AK Scientific, Inc. (n.d.).
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 17, 2026, from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved January 17, 2026, from [Link]
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved January 17, 2026, from [Link]
-
1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Recommended PPE to handle chemicals - Bernardo Ecenarro. (n.d.). Retrieved January 17, 2026, from [Link]
-
Personal Protective Equipment (PPE). (n.d.). Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet - Angene Chemical. (2024, December 29). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
-
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved January 17, 2026, from [Link]
-
Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. jayorganics.com [jayorganics.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
